molecular formula C10H14Cl2N10O B8113033 Adenine monohydrochloride hemihydrate

Adenine monohydrochloride hemihydrate

Cat. No.: B8113033
M. Wt: 361.19 g/mol
InChI Key: AHMAPTZLMJWNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenine monohydrochloride hemihydrate is a useful research compound. Its molecular formula is C10H14Cl2N10O and its molecular weight is 361.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7H-purin-6-amine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N5.2ClH.H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;;;/h2*1-2H,(H3,6,7,8,9,10);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMAPTZLMJWNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the role of adenine in cellular metabolism?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Adenine (B156593) in Cellular Metabolism

Introduction

Adenine is a purine (B94841) nucleobase that is fundamental to a vast array of biochemical processes.[1] While well-known as one of the four primary nucleobases in the nucleic acids DNA and RNA, its roles extend far beyond the storage and transmission of genetic information.[2] For researchers, scientists, and drug development professionals, a deep understanding of adenine's functions is critical, as it lies at the heart of cellular energy transfer, redox reactions, and signal transduction. This guide provides a technical overview of adenine's multifaceted role in cellular metabolism, with a focus on its incorporation into adenosine (B11128) triphosphate (ATP), the cofactors nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), and the second messenger cyclic adenosine monophosphate (cAMP).

Adenine as the Core of Cellular Energy: Adenosine Triphosphate (ATP)

The most prominent role of adenine in metabolism is as a structural component of ATP. ATP is the primary energy currency of the cell, storing and transferring chemical energy to power a multitude of biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.[1] ATP is a nucleoside triphosphate composed of adenine, a ribose sugar, and three phosphate (B84403) groups.[3] The high-energy bonds between these phosphate groups release a significant amount of energy when hydrolyzed, primarily through the conversion of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi).

The ATP-ADP Cycle

Cellular respiration and other catabolic processes continuously regenerate ATP from ADP and Pi, ensuring a constant supply of energy. This cyclical process is fundamental to cellular viability.

ATP_ADP_Cycle ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) + Pi ATP->ADP ATP Hydrolysis (Energy Release) ADP->ATP ATP Synthesis (Energy Input) EnergyIn Energy from Catabolism (e.g., Cellular Respiration) EnergyIn->ADP EnergyOut Energy for Cellular Work (e.g., Synthesis, Transport) EnergyOut->ATP

Caption: The ATP-ADP cycle illustrates the central role of adenine-containing nucleotides in cellular energy transfer.

Quantitative Analysis of Adenine Nucleotides

The concentrations of ATP, ADP, and AMP are critical indicators of a cell's energetic state, often expressed as the adenylate energy charge (AEC). These levels are tightly regulated.[4][5] High-performance liquid chromatography (HPLC) is a common and reliable method for the simultaneous quantification of these nucleotides.[6]

Adenine NucleotideConcentration in Human Capillary Blood (µM)[5]
ATP1393.1 ± 189
ADP254.8 ± 8
AMP76.9 ± 20

Adenine in Redox Coenzymes: NAD and FAD

Adenine is an integral component of the coenzymes Nicotinamide Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD).[7] These molecules are essential electron carriers in a vast number of metabolic redox reactions.[8] They exist in both oxidized (NAD+, FAD) and reduced (NADH, FADH₂) forms.[9]

  • NAD+/NADH: Derived from niacin (vitamin B3), NAD+ acts as an oxidizing agent, accepting electrons and a hydride ion to become NADH.[7][8] NADH then donates these electrons, primarily to the electron transport chain to drive ATP synthesis.[10]

  • FAD/FADH₂: Derived from riboflavin (B1680620) (vitamin B2), FAD accepts two hydrogen atoms (each with an electron) to become FADH₂.[7] Like NADH, FADH₂ is a crucial electron donor in oxidative phosphorylation.[11]

Role in the Electron Transport Chain (ETC)

NADH and FADH₂, generated during glycolysis and the citric acid cycle, transfer their high-energy electrons to the ETC located in the inner mitochondrial membrane. This process drives the pumping of protons, creating a gradient that ATP synthase uses to produce the bulk of the cell's ATP.[10][11]

Electron_Transport_Chain cluster_Glycolysis Glycolysis & Citric Acid Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ATP ATP Production NAD_in NAD+ FAD_in FAD NADH_out NADH ETC_Complexes Complex I-IV NADH_out->ETC_Complexes e- FADH2_out FADH2 FADH2_out->ETC_Complexes e- ETC_Complexes->NAD_in Regenerates NAD+ ETC_Complexes->FAD_in Regenerates FAD Proton_Gradient Proton Gradient (H+) ETC_Complexes->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Synthesis ATP_out ATP ATP_Synthase->ATP_out ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Hormone/Ligand GPCR GPCR Ligand->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Response Phosphorylates Targets AMP_final AMP PDE->AMP_final HPLC_Workflow Start Cell Culture Sample Step1 Wash with ice-cold PBS Start->Step1 Step2 Add Cold Perchloric Acid (Protein Precipitation) Step1->Step2 Step3 Centrifuge to pellet debris Step2->Step3 Step4 Neutralize Supernatant with KOH Step3->Step4 Step5 Centrifuge to remove KClO4 precipitate Step4->Step5 Step6 Collect Final Supernatant Step5->Step6 Step7 Inject into HPLC System (C18 Column) Step6->Step7 Step8 UV Detection (254 nm) Step7->Step8 End Quantify Peaks against Standard Curves (ATP, ADP, AMP) Step8->End

References

An In-depth Technical Guide to Adenine Monohydrochloride Hemihydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the chemical structure, physicochemical properties, and biological significance of adenine (B156593) monohydrochloride hemihydrate, a key molecule in biochemical research and pharmaceutical development.

Adenine monohydrochloride hemihydrate is the hydrochloride salt of adenine, a fundamental purine (B94841) nucleobase. As a constituent of nucleic acids (DNA and RNA) and energy-rich molecules like adenosine (B11128) triphosphate (ATP), adenine is central to numerous biological processes.[1][2] This technical guide provides a comprehensive analysis of the chemical structure and properties of its monohydrochloride hemihydrate form, alongside relevant experimental protocols and its role in cellular signaling, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a white to off-white crystalline powder.[3] The chemical structure consists of an adenine molecule protonated at one of the ring nitrogen atoms, a chloride ion for charge neutrality, and a half-molecule of water of hydration per molecule of the salt.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 6055-72-7[2]
Molecular Formula C₅H₅N₅·HCl·½H₂O[2]
Molecular Weight 189.60 g/mol [2]
Melting Point 289-291 °C (decomposes)[2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water.N/A

Experimental Data

Crystallographic Data
Spectroscopic Data

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of adenine hydrochloride (a closely related compound) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) typically shows distinct signals corresponding to the protons in the purine ring system and the exocyclic amino group. The chemical shifts are influenced by the solvent and the protonation state of the molecule.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the synthesis of adenine followed by its conversion to the hydrochloride salt and subsequent crystallization from an aqueous solution. One documented method involves the reaction of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in a mixture of phosphorus oxychloride (POCl₃) and water. The resulting crude adenine is then purified by crystallization.[4]

Protocol for Crystallization:

  • Suspend the crude adenine cake in hot water.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the filtrate to cool to approximately 45 °C.

  • Seed the solution with crystals of adenine hydrochloride hemihydrate.

  • Cool the seeded solution to 25 °C over a period of 4 hours.

  • Age the solution at 0 °C for 18 hours to promote complete crystallization.

  • Collect the solid product by filtration.

  • Wash the collected solid with a cold mixture of isopropyl alcohol and water (3:1).

  • Dry the product in vacuo at 75 °C to a constant weight.[4]

A generalized workflow for the synthesis and characterization of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_characterization Characterization Reactants Adenine Precursors Reaction Chemical Synthesis Reactants->Reaction Reaction Conditions Crude_Adenine Crude Adenine Reaction->Crude_Adenine Dissolution Dissolution in HCl(aq) Crude_Adenine->Dissolution Crystallization Crystallization Dissolution->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Final_Product Adenine Monohydrochloride Hemihydrate Drying->Final_Product Analysis Physicochemical Analysis (X-ray, NMR, IR, TGA/DSC) Final_Product->Analysis

A generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

Adenine, and by extension its hydrochloride salt, is a biologically active molecule that primarily functions as an agonist for adenosine receptors.[5] There are four known subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), all of which are G protein-coupled receptors (GPCRs).[5] Adenine exhibits a notable affinity for the A₁ adenosine receptor.[6]

Adenosine A₁ Receptor Signaling Pathway

Activation of the A₁ adenosine receptor by an agonist like adenine initiates a cascade of intracellular events.[7] The A₁ receptor is primarily coupled to inhibitory G proteins (Gᵢ/Gₒ).[5]

Key steps in the A₁ adenosine receptor signaling pathway:

  • Agonist Binding: Adenine binds to the extracellular domain of the A₁ adenosine receptor.

  • G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gᵢ/Gₒ protein. The G protein releases its bound GDP and binds GTP, causing the dissociation of the α subunit from the βγ subunit.

  • Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase.[1]

  • Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1]

  • Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of various downstream target proteins, including ion channels and transcription factors.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.[7]

The signaling cascade initiated by the activation of the A₁ adenosine receptor is illustrated in the diagram below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R A₁ Adenosine Receptor G_protein Gᵢ/Gₒ Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channels (K⁺, Ca²⁺) G_protein->Ion_Channel modulates cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response (e.g., Neuronal Inhibition) Ion_Channel->Cellular_Response contributes to Adenine Adenine Adenine->A1R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Cellular_Response leads to

Signaling pathway of the A₁ adenosine receptor activated by adenine.

Applications in Research and Drug Development

This compound serves as a crucial reagent in various research applications:

  • Biochemical and Molecular Biology Research: It is widely used in the preparation of culture media and as a precursor in the biosynthesis of nucleic acids and other adenine-containing compounds.

  • Drug Discovery and Development: As an adenosine receptor agonist, it and its derivatives are valuable tools for studying the physiological and pathological roles of these receptors. The development of selective agonists and antagonists for adenosine receptors is an active area of research for conditions such as cardiac arrhythmias, inflammation, pain, and neurodegenerative diseases.[6]

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical structure and properties, coupled with its fundamental role in biological systems as an adenosine receptor agonist, make it an indispensable tool for research and a potential starting point for the development of novel therapeutics. A thorough understanding of its characteristics and the signaling pathways it modulates is essential for its effective application in the laboratory and in the pursuit of new drug candidates.

References

The Genesis of a Cornerstone: An In-depth Technical Guide to the Discovery and History of Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical and scientific journey of adenine (B156593), this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals. From its initial isolation to the elucidation of its multifaceted roles in genetics, energy metabolism, and cellular signaling, we trace the critical discoveries that have established adenine as a fundamental biomolecule. This document provides structured data, detailed experimental methodologies, and visual representations of key biological processes to offer a comprehensive understanding of adenine's significance.

Early Discovery and Structural Elucidation

The story of adenine begins in the late 19th century with the pioneering work of German biochemist Albrecht Kossel. In 1885, Kossel isolated adenine from beef pancreas, naming it after the Greek word "aden," meaning gland.[1][2] His work, which involved the meticulous extraction and purification of "nucleins," laid the groundwork for identifying the fundamental components of nucleic acids.[3][4] For this and his broader contributions to understanding the chemical composition of nucleic acids, Kossel was awarded the Nobel Prize in Physiology or Medicine in 1910.[5][6]

Following its discovery, the chemical structure of adenine was determined and its synthesis was achieved by another luminary of German chemistry, Hermann Emil Fischer. Fischer's research on purines, a class of nitrogen-containing heterocyclic compounds to which adenine belongs, was groundbreaking.[7] He not only confirmed the structure of adenine but also synthesized it and numerous other purine (B94841) derivatives, including caffeine (B1668208) and theobromine.[8][9] This work, which was instrumental in establishing the field of biochemistry, earned Fischer the Nobel Prize in Chemistry in 1902.[8][10]

Key Historical Milestones
YearScientist(s)Key ContributionCitation(s)
1885Albrecht KosselFirst isolation of adenine from beef pancreas.[1][2][6]
1897Emil FischerPublished the correct structural formula for adenine and other purines.[11]
1902Emil FischerAwarded the Nobel Prize in Chemistry for his work on sugar and purine syntheses.[8]
1910Albrecht KosselAwarded the Nobel Prize in Physiology or Medicine for his work on the chemical composition of nucleic acids.[5][6]
1929Karl LohmannDiscovered Adenosine Triphosphate (ATP) in muscle and liver extracts.[12][13][14][15]
1941Fritz LipmannProposed ATP as the primary energy-carrying molecule in the cell.[13][14][16]
1948Alexander ToddFirst laboratory synthesis of ATP.[13][14][17]
Late 1940sErwin ChargaffEstablished rules of base pairing (A=T and G=C) in DNA.[18]
1970sIdentification of ATP as a neurotransmitter, leading to the concept of purinergic signaling.[19]

Physicochemical Properties of Adenine

Adenine is a white, crystalline powder with the chemical formula C₅H₅N₅.[20][21] Its stability and specific chemical properties are fundamental to its biological functions.

PropertyValueCitation(s)
Molar Mass135.13 g/mol -
AppearanceWhite to light yellow, crystalline solid[20][21][22]
Melting Point360 to 365 °C (decomposes)[1][20][21]
Density1.6 g/cm³[1][20][21]
Solubility in Water0.103 g/100 mL[1][20]
Acidity (pKa)4.15, 9.80[1][20]
Standard Enthalpy of Formation (ΔfH⦵298)96.9 kJ/mol[1]

Adenine as a Fundamental Unit of Heredity

The recognition of adenine as a key component of genetic material was a pivotal moment in the history of molecular biology. Albrecht Kossel's initial work demonstrated that adenine was a constituent of nucleic acids.[4][5][6] However, it was the meticulous experiments of Erwin Chargaff in the late 1940s that provided a crucial insight into the structure of DNA.

Chargaff's Rules and the Structure of DNA

Chargaff's experiments were instrumental in disproving the prevailing "tetranucleotide hypothesis," which suggested that the four nucleic acid bases were present in equal amounts. His findings, now known as Chargaff's rules, were critical for the eventual discovery of the DNA double helix.[18]

Chargaff's Rules:

  • The amount of adenine is equal to the amount of thymine (B56734) (A=T).[18]

  • The amount of guanine (B1146940) is equal to the amount of cytosine (G=C).[18]

  • The composition of DNA varies from one species to another.[23]

These rules strongly suggested a specific pairing of bases, which was a fundamental clue for James Watson and Francis Crick in their development of the double helix model of DNA.[24] In this model, adenine on one strand forms two hydrogen bonds with thymine on the opposing strand, contributing to the stability of the DNA molecule.[1][25][26] In RNA, adenine pairs with uracil.[1][25]

Experimental Protocol: Chargaff's Paper Chromatography

Chargaff developed a novel paper chromatography technique to separate and quantify the nucleotide bases from DNA samples.[24][27]

Methodology:

  • DNA Isolation: DNA was isolated from various biological sources, such as different tissues from the same organism and from different species.[24]

  • Acid Hydrolysis: The isolated DNA was treated with a strong acid to break it down into its constituent purine (adenine, guanine) and pyrimidine (B1678525) (cytosine, thymine) bases.

  • Paper Chromatography: The resulting mixture of bases was spotted onto a sheet of chromatography paper. The edge of the paper was then dipped into a solvent, which would travel up the paper by capillary action.

  • Separation: As the solvent moved up the paper, it carried the different bases at different rates, leading to their separation into distinct spots.

  • Quantification: The separated base spots were cut out, and the amount of each base was determined by its ultraviolet absorption spectrum using a UV spectrophotometer.[24][27]

Chargaff_Experiment_Workflow cluster_0 Sample Preparation cluster_1 Separation cluster_2 Analysis start Isolate DNA from Biological Sample hydrolysis Acid Hydrolysis of DNA start->hydrolysis spotting Spot Hydrolyzed DNA on Chromatography Paper hydrolysis->spotting chromatography Develop Chromatogram with Solvent spotting->chromatography elution Elute Separated Base Spots chromatography->elution uv_spec UV Spectrophotometry Quantification elution->uv_spec end Establish Chargaff's Rules uv_spec->end Determine Base Composition Ratios

Workflow of Chargaff's experiment to determine DNA base composition.

Adenine's Central Role in Cellular Energetics: ATP

In 1929, a monumental discovery was made independently by Karl Lohmann and by Cyrus Fiske and Yellapragada Subbarow, who isolated a molecule from muscle extracts that would later be identified as Adenosine Triphosphate (ATP).[12][13][17][28] ATP is a nucleotide composed of adenine, a ribose sugar, and a chain of three phosphate (B84403) groups.[16][29]

It was Fritz Lipmann who, in 1941, proposed that ATP is the universal "energy currency" of the cell, a concept that is now a cornerstone of biochemistry.[13][14][16] ATP captures the chemical energy released from the breakdown of food and transfers it to fuel a vast array of cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.[16][26][30] The energy is stored in the high-energy phosphoanhydride bonds linking the phosphate groups.[29][30] When the terminal phosphate bond is broken by hydrolysis, energy is released, converting ATP to Adenosine Diphosphate (ADP).[16]

ATP_Discovery_Timeline node_1929 1929 Discovery of ATP node_lohmann Karl Lohmann node_1929->node_lohmann node_fiske Fiske & Subbarow node_1929->node_fiske node_1941 1941 Proposed as 'Energy Currency' node_1929->node_1941 node_lipmann Fritz Lipmann node_1941->node_lipmann node_1948 1948 First Chemical Synthesis node_1941->node_1948 node_todd Alexander Todd node_1948->node_todd

Key milestones in the history of ATP discovery and characterization.

Adenine in Cellular Signaling: The Dawn of Purinergic Signaling

Beyond its roles in genetics and metabolism, adenine-based molecules are also critical extracellular signaling agents. The concept of "purinergic signaling" emerged from the discovery that ATP and its breakdown product, adenosine, can act as neurotransmitters and signaling molecules that regulate a wide range of physiological processes.[19][31]

The initial observations date back to 1929, when Drury and Szent-Györgyi noted the potent effects of adenine compounds on the heart and blood vessels.[32][33] However, it was not until the 1970s that ATP was formally proposed as a neurotransmitter in non-adrenergic, non-cholinergic nerves.[19] This led to the identification and classification of purinergic receptors into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and ADP.[19]

Simplified Adenosine (P1) Signaling Pathway

Adenosine, acting through G protein-coupled P1 receptors (e.g., A1, A2A, A2B, A3), modulates the activity of adenylyl cyclase, which in turn affects the intracellular concentration of the second messenger cyclic AMP (cAMP). For example, activation of the A1 receptor typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels and downstream signaling events.

Adenosine_Signaling cluster_membrane Cell Membrane A1R Adenosine Receptor (A1) Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Binds Gi->AC Inhibits ATP_mol ATP ATP_mol->AC Response Cellular Response (e.g., decreased heart rate) cAMP->Response Leads to ATP_Signaling cluster_membrane Cell Membrane cluster_ion_flow P2X P2X Receptor (Ion Channel) Depolarization Membrane Depolarization P2X->Depolarization ATP_mol Extracellular ATP ATP_mol->P2X Binds & Opens Ions_out->P2X Ion Influx Response Cellular Response (e.g., Neurotransmission) Depolarization->Response Triggers

References

Adenine: A Comprehensive Technical Guide to its Natural Sources and Endogenous Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine (B156593), a fundamental purine (B94841) nucleobase, is indispensable for a multitude of biological processes, serving as a cornerstone for genetic information storage in DNA and RNA, and as a critical component of the universal energy currency, adenosine (B11128) triphosphate (ATP). Its derivatives are also key players in cellular signaling and as cofactors in enzymatic reactions. A thorough understanding of both its exogenous sources and endogenous synthesis is paramount for researchers in molecular biology, pharmacology, and drug development. This guide provides an in-depth technical overview of the natural occurrence of adenine in various foodstuffs and the intricate cellular pathways governing its de novo and salvage biosynthesis. Detailed experimental methodologies for adenine quantification and the study of its synthesis are presented, alongside visual representations of key pathways and workflows to facilitate comprehension and application in a research setting.

Natural Sources of Adenine

Adenine is ubiquitous in virtually all food sources due to its presence in the nucleic acids of all living organisms. However, the concentration of adenine and other purines can vary significantly. For individuals with metabolic disorders related to purine metabolism, such as hyperuricemia and gout, knowledge of the purine content in food is of clinical importance. The following tables summarize the adenine and total purine content in a variety of common foodstuffs. Data is presented as mg per 100g serving. It is important to note that purine content can be influenced by factors such as the specific cut of meat, cooking methods, and processing.[1]

Quantitative Data on Adenine and Purine Content in Foods

Table 1: Adenine and Hypoxanthine (B114508) Content in Various Animal-Based Foods (mg/100g)

Food SourceAdenine (mg/100g)Hypoxanthine (mg/100g)
Chicken Intestine134.666.8
Cow Intestine81.7124.5
Goat Intestine92.3110.2
Cow Lung88.975.4
Beef65.8150.1

Source: Adapted from a study on purine content in Indonesian foods.[1]

Table 2: Adenine and Hypoxanthine Content in Various Plant-Based Foods (mg/100g)

Food SourceAdenine (mg/100g)Hypoxanthine (mg/100g)
String Beans45.210.1
Cauliflower30.525.3
Soybeans28.722.6
Melinjo Leaves25.98.7

Source: Adapted from a study on purine content in Indonesian foods.[1]

Table 3: Total Purine Content in Selected Foods (mg/100g)

Food CategoryFood ItemTotal Purines (mg/100g)
Meat & Poultry Beef, loin110
Chicken, breast175
Pork, loin145
Lamb, shoulder140
Fish & Seafood Anchovies, canned411
Sardines, in oil480
Tuna, light, canned in oil142
Salmon, pink, canned170
Vegetables Asparagus23
Spinach57
Mushrooms58
Legumes Lentils, dried127
Beans, kidney, dried128

Note: Total purine content is often reported as uric acid equivalents.

Endogenous Production of Adenine

Cells can synthesize purine nucleotides, including those containing adenine, through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Biosynthesis of Purines

The de novo pathway constructs the purine ring from simpler precursor molecules. This process is energetically expensive and involves a series of enzymatic steps. The initial product of this pathway is inosine (B1671953) monophosphate (IMP), which then serves as a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

The key steps in the de novo synthesis of IMP are:

  • Activation of Ribose-5-phosphate (B1218738): The pathway begins with the conversion of ribose-5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP).

  • Commitment Step: PRPP is then converted to 5-phosphoribosylamine. This is the rate-limiting step of the pathway.

  • Purine Ring Assembly: A series of reactions add atoms from glycine, formate (B1220265) (carried by tetrahydrofolate), glutamine, aspartate, and carbon dioxide to build the imidazole (B134444) and then the pyrimidine (B1678525) rings of the purine structure, ultimately forming IMP.

From IMP, two additional enzymatic steps are required to synthesize AMP.

de_novo_purine_synthesis cluster_0 De Novo Synthesis of IMP cluster_1 Conversion of IMP to AMP Ribose-5-P Ribose-5-P PRPP PRPP Ribose-5-P->PRPP PRPP Synthetase Phosphoribosylamine Phosphoribosylamine PRPP->Phosphoribosylamine Glutamine-PRPP amidotransferase GAR GAR Phosphoribosylamine->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP IMP cyclohydrolase Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate synthetase GTP -> GDP + Pi AMP AMP Adenylosuccinate->AMP Adenylosuccinate lyase Fumarate

Figure 1. De Novo Biosynthesis of Adenosine Monophosphate (AMP).
Purine Salvage Pathway

The salvage pathway is a more energy-efficient mechanism that recycles purine bases (adenine, guanine (B1146940), and hypoxanthine) and nucleosides derived from the degradation of nucleic acids and nucleotides. This pathway is particularly important in tissues that have a limited capacity for de novo synthesis.

There are two key enzymes in the purine salvage pathway:

  • Adenine phosphoribosyltransferase (APRT): This enzyme catalyzes the reaction between adenine and PRPP to form AMP.

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme salvages hypoxanthine and guanine by converting them to IMP and GMP, respectively. IMP can then be converted to AMP.

purine_salvage_pathway cluster_0 Salvage Reactions Degradation of\nNucleic Acids Degradation of Nucleic Acids Adenine Adenine Degradation of\nNucleic Acids->Adenine Hypoxanthine Hypoxanthine Degradation of\nNucleic Acids->Hypoxanthine Guanine Guanine Degradation of\nNucleic Acids->Guanine AMP AMP Adenine->AMP APRT PRPP -> PPi IMP IMP Hypoxanthine->IMP HGPRT PRPP -> PPi GMP GMP Guanine->GMP HGPRT PRPP -> PPi IMP->AMP Adenylosuccinate synthetase & lyase

Figure 2. Purine Salvage Pathway for Adenine and other Purines.

Experimental Protocols

Quantification of Adenine in Biological Samples by HPLC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of adenine in biological matrices such as plasma, cell lysates, or tissue homogenates.

3.1.1. Materials and Reagents

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

  • Adenine analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-adenine)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate

  • Ultrapure water

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

3.1.2. Procedure

  • Sample Preparation (Protein Precipitation): a. To 50 µL of the sample (e.g., plasma, cell lysate), add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at >14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube. e. For cleaner samples, the supernatant can be filtered through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Separation: a. Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water. b. Mobile Phase B: Acetonitrile with 0.1% formic acid. c. Gradient Elution: A suitable gradient from low to high organic phase (Mobile Phase B) is used to separate adenine from other matrix components. The exact gradient will depend on the specific column and HPLC system. d. Flow Rate: Typically 0.2-0.5 mL/min. e. Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

  • Mass Spectrometric Detection: a. Ionization Mode: Electrospray ionization (ESI) in positive ion mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor specific precursor-to-product ion transitions for adenine and its internal standard. For adenine, a common transition is m/z 136 -> 119.

  • Quantification: a. Generate a standard curve by analyzing known concentrations of adenine standard. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the unknown samples. c. Determine the concentration of adenine in the samples by interpolating their peak area ratios on the standard curve.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Collection Biological Sample (Plasma, Cell Lysate) Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM Mode) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification Standard_Curve->Quantification adenosine_signaling cluster_A1_A3 A1 / A3 Receptors cluster_A2A_A2B A2A / A2B Receptors Adenosine Adenosine A1_A3_Receptor A1 / A3 Adenosine->A1_A3_Receptor A2A_A2B_Receptor A2A / A2B Adenosine->A2A_A2B_Receptor Gi Gi A1_A3_Receptor->Gi Adenylyl_Cyclase_Inhibition Adenylyl Cyclase (Inhibition) Gi->Adenylyl_Cyclase_Inhibition cAMP_decrease ↓ cAMP Adenylyl_Cyclase_Inhibition->cAMP_decrease Physiological_Response_1 Physiological Response cAMP_decrease->Physiological_Response_1 Downstream Effectors Gs Gs A2A_A2B_Receptor->Gs Adenylyl_Cyclase_Activation Adenylyl Cyclase (Activation) Gs->Adenylyl_Cyclase_Activation cAMP_increase ↑ cAMP Adenylyl_Cyclase_Activation->cAMP_increase Physiological_Response_2 Physiological Response cAMP_increase->Physiological_Response_2 Downstream Effectors

References

The difference between adenine, adenosine, and ATP.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between Adenine (B156593), Adenosine (B11128), and ATP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine, adenosine, and adenosine triphosphate (ATP) are fundamental molecules in biochemistry, each with distinct structures and profoundly different roles in cellular function, from genetic information storage to energy transfer and signal transduction. Adenine is the core purine (B94841) nucleobase.[1][2] Adenosine is the resultant nucleoside when adenine binds to a ribose sugar.[1][3] ATP is the primary energy currency of the cell, a nucleotide derivative of adenosine with three phosphate (B84403) groups.[1][4] Misunderstanding the nuanced differences between these molecules can impede research and drug development, particularly in fields targeting purinergic signaling pathways. This guide provides a detailed technical examination of their structural distinctions, functional roles, and the experimental protocols used for their analysis.

Core Molecular and Physicochemical Distinctions

The progression from adenine to ATP is a hierarchical addition of functional groups, which dictates their chemical properties and biological functions.

  • Adenine: A purine nucleobase with a double-ring structure composed of carbon and nitrogen atoms.[1][2] It is the fundamental, unadorned heterocyclic amine. Functionally, adenine is a critical component of nucleic acids (DNA and RNA), where it base-pairs with thymine (B56734) or uracil, respectively.[2][4][5]

  • Adenosine: A nucleoside formed by the covalent attachment of adenine to a ribose sugar molecule via a β-N9-glycosidic bond.[1][3][6] The addition of the ribose sugar makes it more water-soluble than adenine and provides the necessary structure for its role as a signaling molecule and for further phosphorylation.

  • Adenosine Triphosphate (ATP): A nucleotide formed by the addition of a linear chain of three phosphate groups to the 5' carbon of the ribose sugar of adenosine.[7][8][9] The phosphoanhydride bonds linking the second and third phosphate groups are high-energy, making ATP the principal molecule for energy transfer in metabolic processes.[6]

The logical relationship between these molecules is illustrated below.

G Adenine Adenine Adenosine Adenosine Adenine->Adenosine + Ribose ATP ATP Adenosine->ATP + 3 Phosphate Groups

Figure 1: Structural progression from Adenine to ATP.
Quantitative Data Summary

The following table summarizes key quantitative data for adenine, adenosine, and ATP, providing a clear comparison of their physicochemical properties.

PropertyAdenineAdenosineAdenosine Triphosphate (ATP)
Molecular Formula C₅H₅N₅[2]C₁₀H₁₃N₅O₄[3]C₁₀H₁₆N₅O₁₃P₃
Molar Mass 135.13 g/mol 267.24 g/mol 507.18 g/mol
Acidity (pKa) 4.15, 9.80[4]~3.5 (protonated N1), ~12.5 (ribose hydroxyls)A single adenosine in the ribosomal peptidyl transferase center has a pKa of 7.6.[10]
Typical Cellular Conc. Not typically freeNanomolar to low micromolar (extracellular)1-12 mM (intracellular)[11]
Typical Blood Conc. --1129-1387 µM[11]

Functional Roles and Signaling Pathways

While structurally related, the biological functions of these three molecules are distinct. Adenine is primarily a structural component, whereas adenosine and ATP are potent signaling molecules.

Adenine: The Genetic Blueprint Component

Adenine's primary role is informational. As one of the four nucleobases in DNA and RNA, it is essential for storing and transmitting genetic information.[5] It is also a core component of essential coenzymes, including nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are critical for cellular metabolism.[4][5]

Adenosine: The Neuromodulator and Immunoregulator

Extracellular adenosine is a critical signaling nucleoside that modulates a wide array of physiological processes.[12] Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[13][14] These receptors couple to different G proteins, leading to varied downstream effects, primarily through the modulation of adenylyl cyclase (AC) and cyclic AMP (cAMP) levels.[13]

  • A1 and A3 Receptors: Typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[13]

  • A2A and A2B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase, causing an increase in intracellular cAMP.[13]

This differential coupling allows adenosine to have opposing effects depending on the receptor subtypes expressed in a given cell type.

G cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers A1 A1 Gi Gi A1->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs A3 A3 A3->Gi AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up Adenosine Adenosine Adenosine->A1 Adenosine->A2A Adenosine->A2B Adenosine->A3 G cluster_cell Intracellular cluster_extracellular Extracellular Space ATP_in Intracellular ATP (Energy Currency) ATP ATP ATP_in->ATP Cellular Release (Stress, Injury) ADP ADP ATP->ADP CD39 P2_Receptor P2 Receptors (P2X, P2Y) ATP->P2_Receptor Activates AMP AMP ADP->AMP CD39 Ado Adenosine AMP->Ado CD73 Ado_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Ado->Ado_Receptor Activates G cluster_prep Sample Preparation cluster_purify Purification (Optional) cluster_analysis Analysis s1 Start: Blood Sample (µL) s2 Add Ice-Cold Perchloric Acid (PCA) to Lyse Cells s1->s2 s3 Vortex & Centrifuge to Pellet Proteins s2->s3 s4 Collect & Neutralize Supernatant s3->s4 s5 µ-Solid Phase Extraction (µ-SPE) with Activated Carbon s4->s5 For complex matrices s6 Inject Sample into HPLC System s4->s6 For cleaner samples s5->s6 s7 Separation on C18 Column s6->s7 s8 UV Detection (254 nm) s7->s8 s9 Quantify ATP, ADP, AMP against Standard Curve s8->s9

References

The Crossroads of Cellular Energetics: An In-depth Guide to Adenine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Adenine (B156593), a fundamental purine (B94841) nucleobase, stands at the epicenter of cellular metabolism, serving not only as a crucial component of the genetic blueprint in DNA and RNA but also as the core of the cell's primary energy currency, adenosine (B11128) triphosphate (ATP).[1][2][3] Its derivatives are pivotal in a vast array of biological processes, including cellular energy transfer, signal transduction, and the biosynthesis of essential cofactors like nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD).[1][3] Dysregulation of adenine metabolic pathways is intrinsically linked to a spectrum of human diseases, ranging from hyperuricemia and gout to immunodeficiencies and cancer, making the enzymes within these pathways compelling targets for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core metabolic pathways involving adenine, detailed experimental protocols for their investigation, and quantitative data to support further research and drug development endeavors.

Core Metabolic Pathways of Adenine

The cellular pool of adenine nucleotides is meticulously maintained through a balance of three interconnected processes: de novo synthesis, the salvage pathway, and catabolism.

De Novo Purine Synthesis

The de novo synthesis pathway constructs purine nucleotides from simple molecular precursors, such as amino acids (glycine, glutamine, and aspartic acid), bicarbonate, and formate.[1][4] This energy-intensive process begins with the synthesis of phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[1][4][6] The pathway to AMP from IMP involves two key enzymatic steps catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase.[6] This pathway is critical for rapidly proliferating cells, such as those in cancer, which have a heightened demand for nucleotides.[4]

de_novo_synthesis cluster_pathway De Novo Purine Synthesis Pathway to AMP R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase (ATP -> AMP) PRA Multiple Steps (Glycine, Formate, Glutamine, Aspartate, CO2) PRPP->PRA Amidophosphoribosyl- transferase IMP Inosine Monophosphate (IMP) PRA->IMP AMPS Adenylosuccinate (AMPS) IMP->AMPS Adenylosuccinate Synthetase (GTP) AMP Adenosine Monophosphate (AMP) AMPS->AMP Adenylosuccinate Lyase

Figure 1: De Novo Synthesis Pathway of Adenine Nucleotides.
The Purine Salvage Pathway

In contrast to the energy-demanding de novo route, the salvage pathway provides an efficient means of recycling purine bases and nucleosides generated from the degradation of DNA and RNA.[7] This pathway is crucial in tissues with limited or absent de novo synthesis capabilities.[7] Two key enzymes are central to adenine salvage:

  • Adenine Phosphoribosyltransferase (APRT): This enzyme catalyzes the conversion of the free base adenine directly to AMP in a reaction that requires PRPP.[4]

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT): HPRT salvages hypoxanthine (B114508) (a precursor to IMP) and guanine.[4]

Deficiencies in these enzymes have significant clinical consequences. A lack of APRT activity leads to an alternative catabolism of adenine, resulting in the formation of the highly insoluble 2,8-dihydroxyadenine (B126177) (2,8-DHA), which can cause nephrolithiasis and kidney failure.[8]

salvage_pathway cluster_salvage Purine Salvage Pathways Degradation DNA/RNA Degradation Adenine Adenine Degradation->Adenine Hypoxanthine Hypoxanthine Degradation->Hypoxanthine Adenosine Adenosine Degradation->Adenosine AMP AMP Adenine->AMP APRT IMP IMP Hypoxanthine->IMP HPRT PRPP PRPP PRPP->AMP PRPP->IMP PPi PPi AMP->PPi ATP ATP AMP->ATP Phosphorylation IMP->PPi Adenosine->AMP Adenosine Kinase

Figure 2: The Purine Salvage Pathway.
Adenine Catabolism

The catabolism of adenine nucleotides ultimately leads to the production of uric acid in humans.[5][9] The pathway begins with the dephosphorylation of AMP to adenosine or the deamination of AMP to IMP.[10] Under most physiological conditions, the deamination of AMP to IMP, catalyzed by AMP deaminase, is the predominant route.[10][11] IMP is then dephosphorylated to inosine. Adenosine, from the alternative route, is deaminated to inosine by adenosine deaminase. Inosine is subsequently converted to hypoxanthine, which is then oxidized by xanthine (B1682287) oxidase to xanthine and finally to uric acid.[9]

catabolism_pathway cluster_catabolism Adenine Nucleotide Catabolism AMP AMP IMP IMP AMP->IMP AMP Deaminase (Major Pathway) Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase Inosine Inosine IMP->Inosine 5'-Nucleotidase Adenosine->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Figure 3: Catabolism of Adenine Nucleotides to Uric Acid.

Adenine Derivatives in Cellular Signaling

Beyond their metabolic roles, adenine derivatives are critical signaling molecules.[2] Extracellular ATP and adenosine act as paracrine messengers that modulate immune and inflammatory responses by acting on purinergic receptors.[12] Intracellularly, cyclic adenosine monophosphate (cAMP), derived from ATP, functions as a ubiquitous second messenger in numerous signaling pathways, regulating a wide array of physiological responses.[2][13] Adenosine signaling, in particular, is crucial for cellular adaptation to stress conditions like hypoxia and energy depletion.[14]

signaling_pathway cluster_extracellular Extracellular Signaling cluster_intracellular Intracellular Signaling ATP_ext Extracellular ATP P2_Receptor P2 Receptors ATP_ext->P2_Receptor Cell_Response1 Cellular Response (e.g., Inflammation) P2_Receptor->Cell_Response1 ATP_int Intracellular ATP AdenylylCyclase Adenylyl Cyclase ATP_int->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cell_Response2 Cellular Response (e.g., Metabolism, Gene Expression) PKA->Cell_Response2 Adenosine_ext Extracellular Adenosine A_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->A_Receptor Cell_Response3 Cellular Response (e.g., Neuromodulation) A_Receptor->Cell_Response3

Figure 4: Key Signaling Roles of Adenine Derivatives.

Quantitative Data on Adenine Metabolism

The concentrations of adenine nucleotides are tightly regulated and serve as a key indicator of the cell's energetic state, often expressed as the adenylate energy charge (AEC).

Table 1: Representative Concentrations of Adenine Nucleotides in Biological Samples

MetaboliteConcentration in Human Capillary Blood (µM)Concentration in HeLa Cells (Purine-Depleted) (pmol/10^6 cells)
ATP 1393.1 ± 189[15]4500 ± 500
ADP 254.8 ± 8[15]2300 ± 300
AMP 76.9 ± 20[15]530 ± 70

Data compiled from multiple sources. Values are presented as mean ± standard deviation and can vary based on cell type, conditions, and analytical method.

Table 2: Reference Enzyme Activity Ranges

EnzymeSample TypeNormal Activity Range
APRT Red Cell Lysates16 – 32 nmol/h/mgHb[16]
HPRT Red Cell Lysates80 – 130 nmol/h/mgHb[14]
Xanthine Oxidase Healthy Human Serum0 – 1.20 U/l[10]

Reference ranges are indicative and may vary between laboratories and methodologies.

Experimental Protocols

The study of adenine metabolism relies on a variety of robust analytical techniques. Below are detailed methodologies for key experiments.

Quantification of Adenine Nucleotides by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the simultaneous quantification of ATP, ADP, and AMP.

hplc_workflow Start Start: Cell/Tissue Sample Quench 1. Metabolic Quenching (e.g., Cold Acidification) Start->Quench Extract 2. Nucleotide Extraction (e.g., Perchloric Acid) Quench->Extract Neutralize 3. Neutralization (e.g., K2CO3) Extract->Neutralize Centrifuge 4. Centrifugation (Pellet Precipitates) Neutralize->Centrifuge Derivatize 5. Optional: Derivatization (e.g., Chloroacetaldehyde for Fluorescence) Centrifuge->Derivatize Inject 6. HPLC Injection Derivatize->Inject Separate 7. Separation (C18 Column, Ion-Pairing Agent) Inject->Separate Detect 8. Detection (UV 254/260 nm or Fluorescence) Separate->Detect Quantify 9. Quantification (vs. Standard Curves) Detect->Quantify End End: Concentration Data Quantify->End

Figure 5: General Workflow for HPLC Analysis of Adenine Nucleotides.

Methodology:

  • Sample Preparation and Extraction:

    • Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen or by homogenization in cold 0.4 M perchloric acid.[17]

    • Maintain samples on ice to prevent nucleotide degradation.

    • Centrifuge the homogenate to pellet proteins.

    • Carefully transfer the supernatant to a new tube and neutralize it with a solution like 5 M K₂CO₃ to a pH between 6.6 and 8.0.[17]

    • Centrifuge again to remove the potassium perchlorate (B79767) precipitate. The resulting supernatant contains the extracted nucleotides.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[18]

    • Mobile Phase: An isocratic or gradient system is used. A common mobile phase consists of an aqueous buffer (e.g., 150 mM sodium dihydrogen phosphate (B84403), pH 6.0) and an organic modifier like methanol.[19] Ion-pairing reagents (e.g., tetrabutylammonium (B224687) phosphate) are often included to improve the retention and separation of the highly polar nucleotides.[9]

    • Flow Rate: Typically 1.0 mL/min.[4]

    • Detection: UV absorbance is monitored at 254 nm or 260 nm.[4][19]

    • Temperature: Column temperature is maintained at a constant value, for example, 25°C.[18]

  • Quantification:

    • Prepare standard curves for ATP, ADP, and AMP using solutions of known concentrations.

    • Inject standards and samples onto the HPLC system.

    • Identify peaks based on retention times compared to standards.

    • Calculate the concentration of each nucleotide in the samples by comparing the peak area or height to the respective standard curve.

Spectrophotometric Assay for Xanthine Oxidase Activity

This assay measures the activity of xanthine oxidase by monitoring the production of uric acid from a substrate.

Methodology:

  • Principle: Xanthine oxidase catalyzes the oxidation of substrates like hypoxanthine or xanthine to uric acid. The formation of uric acid can be directly monitored by the increase in absorbance at approximately 290-295 nm.[4][8]

  • Reagents:

    • Phosphate buffer (e.g., 50 mM, pH 7.5-7.8).[8][20]

    • Substrate solution (e.g., 50 µM hypoxanthine).[20]

    • Enzyme sample (e.g., serum or tissue homogenate).

  • Procedure:

    • In a quartz cuvette, mix the phosphate buffer and the substrate solution.

    • Initiate the reaction by adding the enzyme sample.

    • Immediately place the cuvette in a spectrophotometer thermostated at a constant temperature (e.g., 25°C or 37°C).[8][20]

    • Record the increase in absorbance at 290 nm over several minutes.[8][20]

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA₂₉₀/min) from the initial linear portion of the curve.

    • Calculate the enzyme activity using the molar extinction coefficient of uric acid (approximately 1.22 x 10⁴ M⁻¹cm⁻¹ at 290 nm).[20] One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of uric acid per minute under the specified conditions.[8]

Coupled Enzyme Assay for APRT and HPRT Activity

This method measures the activity of the key salvage pathway enzymes APRT and HPRT in cell lysates (e.g., from red blood cells) using an HPLC-based approach.

Methodology:

  • Principle: The enzyme in the cell lysate converts a radiolabeled or non-labeled purine base (adenine for APRT, hypoxanthine for HPRT) and PRPP into the corresponding nucleotide monophosphate (AMP or IMP). The product is then separated from the substrate by HPLC and quantified.[3][14]

  • Reagents:

    • Cell lysate (e.g., red blood cell hemolysate).

    • Reaction buffer (e.g., Tris-HCl, pH 7.4).

    • Substrates: Adenine or hypoxanthine, and PRPP.

    • Magnesium chloride (Mg²⁺), a required cofactor.

  • Procedure:

    • Prepare a reaction mixture containing the buffer, substrates, and MgCl₂.

    • Initiate the reaction by adding the cell lysate.

    • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant by HPLC to separate and quantify the product (AMP or IMP).[3][14]

  • Quantification:

    • The amount of product formed is determined by comparing its peak area to a standard curve.

    • Enzyme activity is typically expressed as nanomoles of product formed per hour per milligram of total protein or hemoglobin (nmol/h/mg protein or nmol/h/mgHb).[16]

Conclusion

The metabolic pathways of adenine are fundamental to the life of a cell, governing energy homeostasis, genetic integrity, and cellular communication. A thorough understanding of the de novo, salvage, and catabolic pathways, along with the signaling roles of adenine derivatives, is paramount for advancing research in numerous fields, from oncology to immunology. The experimental protocols and quantitative data presented in this guide offer a robust framework for scientists and drug development professionals to investigate these critical pathways, identify novel therapeutic targets, and develop next-generation treatments for a wide range of metabolic and proliferative diseases.

References

Adenine Monohydrochloride Hemihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Adenine (B156593), a purine (B94841) nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP). [1]In research and pharmaceutical development, adenine is often utilized in a salt form to improve its stability and solubility. This guide provides a detailed technical overview of adenine monohydrochloride hemihydrate (C₅H₅N₅·HCl·½H₂O), a specific crystalline form of adenine, focusing on its physicochemical properties, synthesis, characterization, and biological relevance for researchers and drug development professionals.

Physicochemical Properties

The hydrochloride salt of adenine, in its hemihydrate form, possesses distinct properties that are critical for its handling, formulation, and application in experimental settings. Quantitative data for this compound are summarized below.

PropertyValueReference
CAS Number 6055-72-7[2][3]
Molecular Formula C₅H₅N₅·HCl·½H₂O[]
Molecular Weight 180.60 g/mol []
Appearance White to off-white crystalline powder[2][5]
Melting Point ~289-291°C (decomposes)[2]
Solubility Soluble in water (50 mg/mL)[2][5]
Storage Room temperature, inert atmosphere, protect from light[1][2]

Synthesis and Characterization

The preparation and verification of this compound are crucial steps for ensuring the quality and reliability of experimental results. Below are representative protocols for its synthesis and characterization.

Experimental Protocol: Synthesis and Crystallization

This protocol describes a standard laboratory procedure for the synthesis of this compound from adenine base.

Objective: To synthesize and crystallize this compound with high purity.

Materials:

  • Adenine (C₅H₅N₅)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Suspend 10.0 g of adenine in 150 mL of deionized water in an Erlenmeyer flask. Heat the suspension to 80-90°C with continuous stirring to facilitate dissolution. Adenine has limited solubility in neutral water, so a complete solution may not be formed initially.

  • Acidification: While maintaining the temperature and stirring, slowly add concentrated hydrochloric acid dropwise until all the adenine has dissolved and the solution becomes clear. The formation of the hydrochloride salt significantly increases its aqueous solubility. An additional slight excess of HCl can be added to ensure complete conversion.

  • Decolorization (Optional): If the solution has a noticeable color, add a small amount of activated charcoal and stir for 10-15 minutes at 80°C. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. The hemihydrate crystals will begin to precipitate. For improved yield, the flask can be subsequently placed in an ice bath for 1-2 hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight. The final product is a white crystalline solid.

Experimental Protocol: Compound Characterization

To confirm the identity, purity, and hydrate (B1144303) state of the synthesized compound, a combination of analytical techniques should be employed.

Objective: To verify the structure, purity, and water content of the synthesized this compound.

Methods:

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: To confirm the crystalline phase and compare it with known patterns for the hemihydrate form.

    • Procedure: A small amount of the dried crystalline sample is gently packed into a sample holder. The sample is analyzed using a diffractometer, typically with Cu Kα radiation. The resulting diffraction pattern is recorded over a 2θ range (e.g., 5° to 50°) and compared against a reference diffractogram if available.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the water content and assess thermal stability. The hemihydrate form should exhibit a specific weight loss corresponding to 0.5 moles of water per mole of the compound.

    • Procedure: A precise amount of the sample (5-10 mg) is placed in a TGA crucible. The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature. For the hemihydrate (MW 180.60), the theoretical water content is (9.01 / 180.60) * 100% ≈ 4.99%. A weight loss step corresponding to this value should be observed before the onset of decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point and decomposition temperature, and to observe thermal events like dehydration.

    • Procedure: A small, weighed sample is sealed in an aluminum pan. The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an empty reference pan. The resulting thermogram will show endothermic peaks corresponding to dehydration and melting/decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the molecular structure of the adenine moiety.

    • Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants should be consistent with the structure of the protonated adenine molecule.

Biological Context and Signaling Pathways

While this compound is a synthetic salt form, its biological relevance stems from the adenine molecule. Adenine is a precursor to adenosine, a critical signaling nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. [6][7]These receptors are key targets in drug development for inflammation, pain, and cardiovascular diseases. [7][8]

Adenosine Receptor Signaling Pathway

The activation of adenosine receptors triggers distinct downstream signaling cascades. A1 and A3 receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [7]Conversely, A2A and A2B receptors couple to Gs proteins, which activate adenylyl cyclase and increase cAMP levels. [7]This dual regulation allows adenosine to exert fine-tuned control over cellular function. [9]

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP/ADP AMP AMP ATP->AMP Adenosine Adenosine AMP->Adenosine A1R A1 / A3 Receptors Adenosine->A1R A2R A2A / A2B Receptors Adenosine->A2R Gi Gi A1R->Gi Gs Gs A2R->Gs AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up

Extracellular adenosine signaling pathway via G-protein coupled receptors.

General Experimental Workflow

The development and study of a chemical entity like this compound follow a logical progression from synthesis to comprehensive characterization and, finally, to application in biological assays. This workflow ensures that the material used in subsequent experiments is well-defined, pure, and structurally correct.

ExperimentalWorkflow cluster_char Structural & Physicochemical Characterization start Synthesis of Adenine Monohydrochloride purify Purification & Crystallization start->purify isolate Isolation & Drying of Product purify->isolate nmr NMR Spectroscopy (Structure ID) isolate->nmr pxrd PXRD (Crystalline Form) isolate->pxrd thermal TGA / DSC (Hydrate State & Purity) isolate->thermal ms Mass Spectrometry (Molecular Weight) isolate->ms confirm Confirmation of Identity, Purity, & Form nmr->confirm pxrd->confirm thermal->confirm ms->confirm biotest Application in Biological Assays confirm->biotest

General workflow for the synthesis and characterization of a chemical entity.

References

The Cornerstone of Genetic Research: An In-depth Technical Guide to the Significance of Adenine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the multifaceted role of adenine (B156593) in genetics and beyond.

Adenine, a fundamental purine (B94841) nucleobase, is a cornerstone of molecular biology and genetic research. Its significance extends far beyond its canonical role as a building block of the nucleic acids DNA and RNA. Adenine and its derivatives are central to cellular energy metabolism, intricate signaling cascades, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of adenine's pivotal functions, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows to empower researchers in their scientific endeavors.

Core Functions of Adenine in Genetic Information and Cellular Energetics

Adenine is indispensable for the storage and transmission of genetic information. Within the DNA double helix, adenine (A) forms two hydrogen bonds with thymine (B56734) (T), a pairing crucial for the stability and replication of the genetic code.[1] In RNA, adenine pairs with uracil (B121893) (U), facilitating the transcription of genetic information into messenger RNA (mRNA) and its subsequent translation into proteins.

Beyond its role in nucleic acids, adenine is the structural basis for adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell.[2] The high-energy phosphate (B84403) bonds of ATP power a vast array of cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.[2] The continuous cycle of ATP hydrolysis to adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), and its subsequent regeneration, is fundamental to life.

Adenine is also a core component of essential cofactors, including nicotinamide (B372718) adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and Coenzyme A. These molecules are vital for cellular respiration and a multitude of metabolic reactions.[3]

Quantitative Data on Adenine and its Derivatives

Understanding the quantitative aspects of adenine and its derivatives is crucial for experimental design and data interpretation in genetic and pharmacological research. The following tables summarize key quantitative data related to adenine nucleotide concentrations, enzyme kinetics, and the binding affinities of adenine-based molecules.

Cell Type/Tissue ATP Concentration (mM) ADP Concentration (µM) AMP Concentration (µM) Reference
Mammalian Muscle Cells1 - 10--[4][5]
Sycamore Cells (Cytoplasm)0.45 ± 0.0473 ± 13-[6]
Human Bronchial Epithelial Cells---[7]

Table 1: Cellular Concentrations of Adenine Nucleotides. The concentrations of ATP, ADP, and AMP can vary significantly depending on the cell type and metabolic state.

Enzyme Substrate K_m_ V_max_ Reference
Adenosine DeaminaseAdenosine37.6 µM15.7 µM min⁻¹[8]
Adenosine DeaminaseAdenosine5.3 x 10⁻⁵ M-[9]
Adenylate Kinase---[10][11][12][13][14]
Adenine Phosphoribosyltransferase (T. brucei)Adenine--[15][16]

Table 2: Kinetic Parameters of Key Enzymes in Purine Metabolism. K_m_ (Michaelis constant) reflects the substrate concentration at half-maximal velocity, and V_max_ represents the maximum reaction rate.

Molecule Receptor/Enzyme IC_50_ / K_d_ / K_i_ Value Reference
2MeSATPP2Y12 ReceptorIC_50_13.5 ± 4.8 µM[11]
ATPP2Y12 ReceptorIC_50_838 ± 610 µM[11]
2ClATPP2Y12 ReceptorIC_50_1280 ± 1246 µM[11]
CangrelorP2Y12 ReceptorIC_50_17 nM[17]
Prasugrel MetaboliteP2Y12 ReceptorIC_50_1.3 µM[17]
Ticagrelor (B1683153)P2Y12 ReceptorK_i_2.0 nM[18]
LUF5835A2A Adenosine ReceptorK_i_15 ± 4 nM[13]
CGS21680A2A Adenosine ReceptorK_i_376 ± 12 nM[13]
[³H]adenineAdenine Receptor (rat brain)K_d_27.2 nM[2]
2-fluoroadenineAdenine Receptor (rat brain)K_i_620 nM[2]
P1,P5-di(adenosine 5')pentaphosphate (Ap5A)Adenylate Kinase-Inhibitor at ~2 µM[4]

Table 3: Binding Affinities and Inhibitory Concentrations of Adenine Analogs and Drugs. IC_50_ is the half-maximal inhibitory concentration, K_d_ is the dissociation constant, and K_i_ is the inhibitory constant.

Adenine in Cellular Signaling

Adenine and its derivatives, particularly adenosine and ATP, are crucial extracellular signaling molecules that mediate a wide range of physiological processes through purinergic receptors. These receptors are broadly classified into P1 receptors (responsive to adenosine) and P2 receptors (responsive to ATP and ADP).

Adenosine Signaling Pathway

Extracellular adenosine is primarily generated from the hydrolysis of released ATP by ectonucleotidases CD39 and CD73. Adenosine then binds to one of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[18][19] Activation of these receptors modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[19]

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP CD39 CD39 ATP->CD39 hydrolysis ADP ADP ADP->CD39 hydrolysis AMP AMP CD73 CD73 AMP->CD73 hydrolysis Adenosine Adenosine A1R A1 Receptor Adenosine->A1R binds A2AR A2A Receptor Adenosine->A2AR binds CD39->ADP CD39->AMP CD73->Adenosine AC_inhib Adenylyl Cyclase (inhibited) A1R->AC_inhib activates Gi AC_act Adenylyl Cyclase (activated) A2AR->AC_act activates Gs cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_inhib PKA (inactive) cAMP_dec->PKA_inhib PKA_act PKA (active) cAMP_inc->PKA_act Cellular_Response_inhib Cellular Response (e.g., decreased neurotransmitter release) PKA_inhib->Cellular_Response_inhib Cellular_Response_act Cellular Response (e.g., vasodilation, anti-inflammatory) PKA_act->Cellular_Response_act

Adenosine Signaling Pathway
P2Y Purinergic Signaling Pathway

The P2Y receptor family consists of eight GPCR subtypes that are activated by ATP, ADP, UTP, UDP, and UDP-glucose.[20] These receptors are coupled to various G proteins, leading to the activation of downstream signaling cascades, including the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium concentration.

P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_ADP ATP / ADP P2Y1R P2Y1 Receptor ATP_ADP->P2Y1R binds Gq Gq protein P2Y1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ release ER->Ca_release Cellular_Response Cellular Response (e.g., platelet aggregation) Ca_release->Cellular_Response PKC->Cellular_Response Mismatch_Repair cluster_workflow DNA Mismatch Repair Workflow Mismatch Mismatch Detected (e.g., A-C pair) Recognition Mismatch Recognition (MutSα/β) Mismatch->Recognition Recruitment Recruitment of MutLα Recognition->Recruitment Excision Excision of Mismatched Strand (EXO1) Recruitment->Excision Synthesis DNA Resynthesis (DNA Polymerase δ) Excision->Synthesis Ligation Ligation (DNA Ligase I) Synthesis->Ligation Repaired Repaired DNA Ligation->Repaired Drug_Discovery_Workflow cluster_workflow Adenine Analog Drug Discovery Workflow Screening High-Throughput Screening of Adenine Analog Library Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Compounds Lead_Gen Lead Generation Hit_ID->Lead_Gen Active Compounds Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Promising Candidate SELEX_Workflow cluster_workflow SELEX Workflow for Adenine Aptamers Library Random ssDNA/RNA Library Binding Incubation with Immobilized Adenine Library->Binding Wash Wash to Remove Unbound Sequences Binding->Wash Elution Elute Bound Sequences Wash->Elution Amplification PCR / RT-PCR Amplification Elution->Amplification Amplification->Library Iterate 8-15 rounds Enrichment Enriched Aptamer Pool Amplification->Enrichment Sequencing Sequencing and Characterization Enrichment->Sequencing

References

The Pivotal Role of Adenine in the Coenzymes NAD and FAD: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, function, and therapeutic targeting of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD), with a focus on the central role of their adenine component. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biochemistry, signaling functions, and analytical methodologies related to these essential coenzymes.

Introduction: Adenine as a Linchpin in Cellular Metabolism

Adenine, a purine (B94841) nucleobase, is a fundamental building block of life, most famously known for its role in the genetic code. However, its significance extends far beyond DNA and RNA. Adenine serves as the structural core for a variety of essential coenzymes, most notably Nicotinamide Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD). These molecules are indispensable for a vast array of cellular processes, acting as critical electron carriers in metabolic redox reactions and as signaling molecules in a diverse range of pathways.[1][2][3][4] The adenine moiety provides a crucial scaffold for the attachment of other functional groups, enabling the unique biochemical properties of NAD and FAD.[5]

This technical guide will delve into the multifaceted roles of adenine as a component of NAD and FAD, exploring their structure, function in redox and non-redox signaling, and their relevance as targets for drug development. We will provide a detailed examination of experimental protocols for their quantification and present key quantitative data to serve as a valuable resource for researchers in the field.

The Structural Significance of Adenine in NAD and FAD

The molecular architecture of both NAD and FAD hinges on the presence of adenine. This purine base, linked to a ribose sugar and phosphate (B84403) groups, forms the adenosine (B11128) portion of these coenzymes, providing a stable and recognizable anchor for enzymatic binding.

Nicotinamide Adenine Dinucleotide (NAD) is a dinucleotide composed of two nucleotides joined through their phosphate groups. One nucleotide contains an adenine base and the other a nicotinamide base.[6][7] The adenine component is crucial for the correct positioning of the coenzyme within the active site of NAD-dependent enzymes.[2][8]

Flavin Adenine Dinucleotide (FAD) also consists of two main components: adenosine monophosphate (AMP) and flavin mononucleotide (FMN), linked by a pyrophosphate bond.[7][9] The adenine part of FAD is essential for its interaction with a wide range of flavoproteins.[2][8]

The binding of the adenine moiety to proteins often involves a conserved structural motif, highlighting its fundamental importance in enzyme-coenzyme interactions. This recognition is typically achieved through a combination of hydrogen bonds and hydrophobic interactions with the protein backbone and side chains.[2][8]

Adenine-Containing Coenzymes in Cellular Redox Homeostasis

The primary and most well-understood function of NAD and FAD is their role as electron carriers in cellular respiration and other metabolic pathways.[1][10] They exist in both oxidized (NAD⁺, FAD) and reduced (NADH, FADH₂) forms, allowing them to accept and donate electrons in a wide variety of enzymatic reactions.[2][3]

  • NAD⁺/NADH: NAD⁺ acts as a key oxidizing agent in catabolic pathways such as glycolysis and the citric acid cycle, accepting electrons to become NADH.[10][11] The resulting NADH then donates these electrons to the electron transport chain, driving the production of ATP. The ratio of NAD⁺ to NADH is a critical indicator of the cell's redox state and metabolic health.[7][12]

  • FAD/FADH₂: FAD serves a similar role, accepting electrons in reactions such as the Krebs cycle (in the conversion of succinate (B1194679) to fumarate (B1241708) by succinate dehydrogenase) and fatty acid β-oxidation to form FADH₂.[9][13] FADH₂ then transfers its electrons to Complex II of the electron transport chain.[14][15]

The adenine component of these molecules is not directly involved in the electron transfer process, which occurs at the nicotinamide and flavin rings, respectively. However, the precise binding of the adenine moiety to the enzyme is a prerequisite for the efficient and specific transfer of electrons.

Beyond Redox: Adenine's Role in NAD and FAD Signaling

In recent years, it has become increasingly clear that NAD and, to a lesser extent, FAD, are not just passive players in metabolism but also active signaling molecules involved in a variety of non-redox cellular processes.[1][7][16]

NAD-Dependent Signaling Pathways

NAD⁺ is a crucial substrate for several families of enzymes that mediate post-translational modifications and cellular signaling:[3][7]

  • Sirtuins (SIRTs): These are a class of NAD⁺-dependent deacetylases and ADP-ribosyltransferases that play critical roles in regulating gene expression, DNA repair, metabolism, and aging.[1] Sirtuins utilize NAD⁺ to remove acetyl groups from lysine (B10760008) residues on histones and other proteins.

  • Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD⁺ to target proteins, a process known as poly(ADP-ribosylation). This modification is centrally involved in DNA repair, genome stability, and cell death pathways.[7]

  • cADPR Synthases (CD38/CD157): These enzymes use NAD⁺ to generate cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium stores.

The signaling pathways involving these NAD⁺-consuming enzymes are critical for cellular homeostasis and are implicated in numerous diseases, making them attractive targets for drug development.

NAD_Signaling_Pathways cluster_Sirtuins Sirtuins cluster_PARPs PARPs cluster_cADPR cADPR Synthases NAD NAD+ SIRT1 SIRT1-7 NAD->SIRT1 Substrate PARP1 PARP1 NAD->PARP1 Substrate CD38 CD38/157 NAD->CD38 Substrate Deacetylation Deacetylation (Histones, Transcription Factors) SIRT1->Deacetylation Gene_Silencing Gene Silencing Deacetylation->Gene_Silencing DNA_Repair_SIRT DNA Repair Deacetylation->DNA_Repair_SIRT Metabolic_Regulation Metabolic Regulation Deacetylation->Metabolic_Regulation PAR Poly(ADP-ribosyl)ation PARP1->PAR DNA_Repair_PARP DNA Damage Repair PAR->DNA_Repair_PARP Cell_Death Cell Death PAR->Cell_Death cADPR cADPR CD38->cADPR Calcium_Signaling Ca2+ Signaling cADPR->Calcium_Signaling

FAD in Non-Redox Signaling

While the non-redox signaling roles of FAD are less established than those of NAD, emerging evidence suggests its involvement in processes beyond simple electron transfer.[7][17]

  • Cryptochromes and the Circadian Clock: FAD is a crucial cofactor for cryptochromes, which are blue-light photoreceptors and key components of the circadian clock machinery in many organisms.[18][19] The redox state of FAD within cryptochromes is thought to be critical for their signaling activity.

  • DNA Repair: Some DNA repair enzymes, such as photolyases, utilize FAD as a cofactor to repair UV-induced DNA damage.[16]

  • Chromatin Remodeling: FAD is a cofactor for lysine-specific demethylase 1 (LSD1), an enzyme that plays a significant role in chromatin remodeling and gene expression by removing methyl groups from histones.[9]

Further research is needed to fully elucidate the extent and mechanisms of FAD-dependent non-redox signaling.

Quantitative Data on NAD and FAD

The intracellular concentrations and redox states of NAD and FAD are tightly regulated and vary between different tissues and subcellular compartments. These quantitative parameters are critical for understanding cellular metabolic status and for developing targeted therapies.

Intracellular Concentrations of NAD and FAD
CoenzymeTissue/Cell TypeConcentration (µM)Subcellular LocationReference(s)
NAD⁺ Rat Liver~300Cytosol[7]
Rat Liver400-700Mitochondria[7]
Mouse Liver596.0 nmol/gWhole Tissue[4]
NADH Rat Liver~50Cytosol[7]
Rat Liver50-100Mitochondria[7]
Mouse Liver66.4 nmol/gWhole Tissue[4]
FAD Mammalian Cells2.2-17.0 amol/cellWhole Cell[20]
Rat Liver Nuclei~300 pmol/mg proteinNucleus[21]
Normal Mouse Skin0.25 pmolWhole Tissue[6]
FADH₂ ----

Note: Concentrations can vary significantly based on the metabolic state of the cell and the analytical method used. Data for FADH₂ is less readily available due to its instability.

NAD⁺/NADH and FAD/FADH₂ Ratios

The ratio of the oxidized to the reduced form of these coenzymes is a key indicator of the cellular redox environment.

RatioSubcellular LocationTypical ValueSignificanceReference(s)
NAD⁺/NADH Cytoplasm (Healthy Mammalian Tissue)~700:1Favors oxidative reactions[7]
Mitochondria7-8:1Reflects active oxidative phosphorylation[22]
FAD/FADH₂ Mitochondria-Important for mitochondrial ROS formation[23]

Note: The FAD/FADH₂ ratio is more challenging to measure directly but is a critical parameter in mitochondrial bioenergetics.

Experimental Protocols for NAD and FAD Analysis

Accurate quantification of NAD, FAD, and their reduced forms is essential for research in this field. A variety of methods are available, each with its own advantages and limitations.

Quantification of NAD and NADH

This method offers high sensitivity and specificity for the simultaneous quantification of NAD⁺ and its metabolites.

Sample Preparation and Extraction:

  • Harvest cells or tissues and immediately quench metabolism by flash-freezing in liquid nitrogen.

  • For tissues, pulverize the frozen sample to a fine powder.

  • Extract metabolites using a cold solvent mixture, such as 80% methanol (B129727) or a 40:40:20 mixture of acetonitrile (B52724):methanol:water with 0.1 M formic acid.

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.

HPLC_MS_Workflow Sample_Collection Sample Collection (Cells/Tissues) Quenching Metabolic Quenching (Liquid Nitrogen) Sample_Collection->Quenching Extraction Metabolite Extraction (Cold Solvent) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis

This colorimetric or fluorometric assay provides a high-throughput method for measuring total NAD⁺ and NADH or their individual concentrations.

Principle: The assay utilizes a cycling reaction in which NAD⁺ (or NADH) is a limiting component. The rate of the reaction, which produces a colored or fluorescent product, is proportional to the concentration of NAD⁺ (or NADH) in the sample.

General Protocol:

  • Prepare cell or tissue lysates.

  • To measure NAD⁺, pretreat the sample to degrade NADH. To measure NADH, pretreat to degrade NAD⁺. For total NAD, no pretreatment is necessary.

  • Prepare a standard curve using known concentrations of NAD⁺ or NADH.

  • Add the cycling reagent mix (containing the enzymes and substrate) to the samples and standards.

  • Incubate at room temperature, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the concentration of NAD⁺ or NADH in the samples based on the standard curve.

Quantification of FAD and FADH₂

A similar approach to NAD⁺ quantification can be used for FAD, with some modifications.

Sample Preparation: Sample extraction is similar to that for NAD⁺, often using perchloric acid precipitation to release FAD from proteins.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: An isocratic or gradient elution with a buffer such as potassium phosphate and magnesium acetate (B1210297) in acetonitrile is often used.

  • Detection: Tandem mass spectrometry in MRM mode provides the necessary sensitivity and specificity.

Commercial kits are available for the colorimetric or fluorometric quantification of FAD.

Principle: FAD acts as a cofactor for an enzyme that catalyzes a reaction producing a detectable product. The amount of product formed is proportional to the FAD concentration.

General Protocol:

  • Homogenize tissue or cells in the provided assay buffer.

  • Deproteinize the sample to release bound FAD.

  • Prepare a FAD standard curve.

  • Add the reaction mix (containing the FAD-dependent enzyme and a probe) to the samples and standards.

  • Incubate at room temperature, protected from light.

  • Measure the absorbance or fluorescence.

  • Determine the FAD concentration from the standard curve.

Adenine-Based Drug Development Targeting NAD and FAD-Dependent Enzymes

The central role of NAD and FAD in cellular metabolism and signaling makes the enzymes that utilize them attractive targets for drug development in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[4][18][20] Many inhibitors and modulators of these enzymes are adenine analogues, highlighting the importance of the adenine-binding pocket as a druggable site.[20]

  • PARP Inhibitors: Several PARP inhibitors, which are structurally similar to the adenine part of NAD⁺, have been approved for the treatment of certain cancers with deficiencies in DNA repair pathways.

  • Sirtuin Modulators: Both activators and inhibitors of sirtuins are being investigated for their therapeutic potential in age-related diseases, metabolic disorders, and cancer.

  • NAD⁺ Precursors: Supplementation with NAD⁺ precursors, such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), is being explored as a strategy to boost intracellular NAD⁺ levels and counteract age-related decline.

The development of specific and potent modulators of NAD and FAD-dependent enzymes represents a promising avenue for novel therapeutic interventions.

Conclusion

Adenine is a cornerstone of cellular bioenergetics and signaling, serving as the essential structural anchor for the coenzymes NAD and FAD. Its role extends far beyond simply being a component of these molecules; the adenine moiety is critical for their recognition and binding by a vast array of enzymes, thereby enabling their diverse functions in both redox and non-redox pathways. A thorough understanding of the biochemistry of adenine-containing coenzymes, coupled with robust analytical methods for their quantification, is crucial for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies targeting the enzymes that depend on them. This technical guide provides a comprehensive resource to aid researchers in this endeavor.

References

A Technical Guide to the Basic Solubility Characteristics of Adenine Monohydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core solubility characteristics of adenine (B156593) monohydrochloride hemihydrate. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding and utilizing this compound's properties. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and factors influencing solubility.

Physicochemical Properties

Adenine monohydrochloride hemihydrate is a salt form of adenine, a fundamental component of nucleic acids. Its physicochemical properties are crucial for its handling, formulation, and application in various research and development settings.

PropertyValueReference
Molecular Formula C₅H₅N₅ · HCl · ½H₂O
Molecular Weight 180.60 g/mol
Appearance White to off-white crystalline powder
Melting Point ~285-291°C (decomposes)

Solubility Data

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

SolventTemperatureSolubilityReference
WaterNot Specified50 mg/mL
Warm WaterNot Specified50 mg/mL (clear to hazy)
1 M HClNot Specified20 mg/mL (for Adenine)
0.5 M HClNot Specified20 mg/mL (for Adenine)
DMSONot Specified10 mM (~1.8 mg/mL)
DMSONot Specified8 mg/mL (for Adenine HCl)
EthanolNot SpecifiedInsoluble (for Adenine HCl)
Acetic AcidNot Specified50 mg/mL (for Adenine)
Formic AcidNot Specified50 mg/mL (for Adenine)
ChloroformNot SpecifiedInsoluble (for Adenine)
EtherNot SpecifiedInsoluble (for Adenine)

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol is a synthesized methodology for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound

  • Solvent of interest (e.g., deionized water, phosphate (B84403) buffer at a specific pH)

  • Volumetric flasks

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • pH meter

2. Procedure:

  • Preparation of Solvent: Prepare the desired solvent system. If using a buffer, ensure the pH is accurately adjusted and recorded.

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

3. Data Analysis:

  • The solubility is typically expressed in mg/mL or mol/L.

  • Perform the experiment in triplicate to ensure the reliability of the results.

  • Report the mean solubility and the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G A Preparation of Solvent and Sample B Addition of Excess Solute to Solvent A->B C Equilibration via Agitation at Constant Temperature B->C D Phase Separation (Settling or Centrifugation) C->D E Filtration of Supernatant D->E F Quantification (e.g., HPLC, UV-Vis) E->F G Data Analysis and Solubility Determination F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several environmental factors. The diagram below outlines these key relationships.

G cluster_factors Influencing Factors Solubility Solubility of this compound Temperature Temperature Temperature->Solubility Generally Increases pH pH of the Medium pH->Solubility Affects Ionization State Solvent Solvent Polarity & Properties Solvent->Solubility Like Dissolves Like IonicStrength Ionic Strength IonicStrength->Solubility Can Increase or Decrease

Caption: Key Factors Affecting Solubility.

The Theoretical Cornerstone of Adenine-Induced Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The administration of excessive adenine (B156593) serves as a robust and widely utilized method for inducing disease models in preclinical research, most notably chronic kidney disease (CKD). The theoretical basis of this model lies in the metabolic conversion of adenine into the highly insoluble compound 2,8-dihydroxyadenine (B126177) (2,8-DHA). This metabolite precipitates within the renal tubules, initiating a cascade of pathological events including crystal deposition, tubular obstruction, inflammation, and fibrosis, which closely mimic the pathophysiology of human CKD. This technical guide provides a comprehensive overview of the theoretical underpinnings, experimental protocols, and key signaling pathways involved in adenine-induced disease models, with a primary focus on CKD.

Theoretical Basis for Adenine-Induced Pathology

Under normal physiological conditions, adenine, a fundamental purine (B94841) nucleobase, is salvaged via the enzyme adenine phosphoribosyltransferase (APRT) to form adenosine (B11128) monophosphate (AMP).[1] However, when adenine is present in excess, the APRT pathway becomes saturated. The surplus adenine is then shunted to an alternative metabolic route where it is oxidized by xanthine (B1682287) oxidase (XO) into 2,8-dihydroxyadenine (2,8-DHA).[1][2]

The critical pathological event in adenine-induced disease models is the insolubility of 2,8-DHA in urine at a physiological pH.[2] This leads to the formation of crystals that precipitate within the renal tubules, causing physical obstruction and direct injury to the tubular epithelial cells.[3][4] This initial insult triggers a downstream cascade of detrimental processes:

  • Inflammation: The presence of 2,8-DHA crystals activates an inflammatory response, characterized by the infiltration of immune cells such as macrophages.[5][6]

  • Oxidative Stress: The metabolic processes and inflammatory response contribute to a state of oxidative stress within the kidney.[1][7]

  • Fibrosis: Chronic inflammation and cellular injury stimulate the activation of fibroblasts and the excessive deposition of extracellular matrix proteins, leading to renal fibrosis.[1]

  • Programmed Cell Death: Tubular epithelial cells undergo various forms of programmed cell death, including apoptosis and ferroptosis.[1]

This sequence of events culminates in the progressive loss of renal function, a hallmark of chronic kidney disease. The simplicity, reproducibility, and non-invasive nature of adenine administration make this a valuable and widely used model for studying the pathogenesis of CKD and for evaluating potential therapeutic interventions.[1][5][7]

Experimental Protocols for Inducing Chronic Kidney Disease

The induction of CKD using adenine is typically achieved by administering it to rodents, most commonly rats and mice, either mixed in their diet or via oral gavage. The dosage and duration of administration can be modulated to induce varying degrees of renal impairment.

Dietary Administration

This is the most common method for inducing adenine-based CKD.

Animal ModelAdenine Concentration in Diet (% w/w)DurationKey Pathological Outcomes
Rats 0.75%2-4 weeksAzotemia, tubular obstruction, massive loss of renal units, electrolyte and amino acid metabolism disorders.[1][8]
0.5% (following a 2-week 0.75% diet)9 weeks totalSevere bone disease.[8]
0.3%10 weeksCardiovascular dysfunction.[9]
0.25%35 daysCharacteristics of CKD, moderate hepatic damage.[10]
Mice (C57BL/6) 0.25%4 weeksRenal dysfunction, inflammation, fibrosis, oxidative stress.[11]
0.20%Up to or beyond 4 weeksDevelopment of CKD.[1][5]
Mice (SKH1) 0.15%6 weeksPolyuria, proteinuria, inflammation, renal fibrosis, early cardiovascular remodeling.[3]
Oral Gavage Administration

Oral gavage allows for a more precise dosage administration.

Animal ModelAdenine Dosage (mg/kg/day)DurationKey Pathological Outcomes
Mice (C57BL/6) 5028 daysSevere renal dysfunction, anemia, interstitial fibrosis, cystic appearance in tubules.[12][13]
Rats 20010 daysRenal dysfunction.[13]
60010 daysSevere renal dysfunction.[13]

Key Signaling Pathways in Adenine-Induced CKD

Several key signaling pathways are implicated in the pathogenesis of adenine-induced chronic kidney disease. Understanding these pathways is crucial for identifying potential therapeutic targets.

Transforming Growth Factor-β1 (TGF-β1) Pathway

TGF-β1 is a master regulator of fibrosis. In the context of adenine-induced CKD, increased expression of TGF-β1 stimulates downstream signaling cascades, including the ERK, p38 MAPK, and JNK pathways, which collectively mediate the progression of renal fibrosis.[1]

TGFB1_Pathway Adenine Excess Adenine DHA 2,8-DHA Crystals Adenine->DHA Injury Renal Tubular Injury & Inflammation DHA->Injury TGFB1 TGF-β1 Activation Injury->TGFB1 ERK ERK TGFB1->ERK p38 p38 MAPK TGFB1->p38 JNK JNK TGFB1->JNK Fibrosis Renal Fibrosis ERK->Fibrosis p38->Fibrosis JNK->Fibrosis

TGF-β1 Signaling in Adenine-Induced Renal Fibrosis.
Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway has also been shown to be activated in adenine-induced CKD. Upregulation of Wnt1 and subsequent accumulation of β-catenin in the kidneys of CKD rats suggest its involvement in the fibrotic process.[1]

Wnt_Pathway Adenine Excess Adenine Injury Renal Injury Adenine->Injury Wnt1 Wnt1 Upregulation Injury->Wnt1 BetaCatenin β-catenin Accumulation Wnt1->BetaCatenin Fibrosis Renal Fibrosis BetaCatenin->Fibrosis

Wnt/β-catenin Pathway in Adenine-Induced CKD.

Experimental Workflow for Adenine-Induced Disease Modeling

A typical experimental workflow for utilizing the adenine-induced CKD model involves several key stages, from model induction to endpoint analysis.

Experimental_Workflow Acclimatization Animal Acclimatization Grouping Randomization into Control & Adenine Groups Acclimatization->Grouping Induction Adenine Administration (Diet or Gavage) Grouping->Induction Monitoring Monitoring (Body Weight, Clinical Signs) Induction->Monitoring Sample_Collection Sample Collection (Blood, Urine, Tissues) Monitoring->Sample_Collection Biochemical Biochemical Analysis (e.g., Creatinine, BUN) Sample_Collection->Biochemical Histopathology Histopathological Examination (e.g., H&E, Masson's Trichrome) Sample_Collection->Histopathology Molecular Molecular Analysis (e.g., Western Blot, qPCR) Sample_Collection->Molecular Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histopathology->Data_Analysis Molecular->Data_Analysis

General Experimental Workflow for Adenine-Induced CKD Models.

Beyond the Kidney: Other Potential Applications

While the adenine-induced model is predominantly used for studying CKD, some evidence suggests its potential for modeling other pathologies. For instance, studies have reported moderate hepatic damage in rats fed an adenine-rich diet, indicating a potential for modeling liver injury.[10] Furthermore, the metabolic disturbances caused by adenine administration could be relevant for studying certain aspects of metabolic syndrome.[1][14] However, these applications are less established and require further investigation.

Conclusion

The adenine-induced disease model, particularly for chronic kidney disease, provides a powerful and versatile tool for researchers in both academia and the pharmaceutical industry. Its strong theoretical basis, rooted in the metabolic fate of adenine and the subsequent precipitation of 2,8-dihydroxyadenine, allows for the reliable induction of a disease state that recapitulates many key features of human CKD. By understanding the underlying mechanisms, experimental protocols, and key signaling pathways, researchers can effectively leverage this model to advance our understanding of disease pathogenesis and to accelerate the development of novel therapeutics.

References

Methodological & Application

Protocol for the Preparation of Adenine Monohydrochloride Hemihydrate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the preparation, storage, and handling of adenine (B156593) monohydrochloride hemihydrate stock solutions.

Adenine, a fundamental component of nucleic acids and a key molecule in cellular metabolism, is frequently utilized in various biological research applications. Its salt form, adenine monohydrochloride hemihydrate, offers improved solubility in aqueous solutions compared to the free base. This protocol outlines the necessary steps to prepare a stable and accurate stock solution for experimental use.

Physicochemical Data and Solubility

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₅N₅·HCl·½H₂O[1][2]
Molecular Weight 189.6 g/mol [1][3]
Appearance White to off-white powder/crystalline solid[3]
Solubility in DMSO 8.33 mg/mL (43.93 mM)[4]
Solubility in Water 50 mg/mL in warm water (for hydrochloride hydrate)
Storage of Powder Room temperature[4]
Storage of Stock Solution -20°C for 1 month or -80°C for up to 6 months[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials
  • This compound (MW: 189.6 g/mol )

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure
  • Pre-dissolution Preparation :

    • Ensure all glassware and equipment are clean and dry.

    • It is recommended to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[4]

    • Bring the this compound powder and DMSO to room temperature before use.

  • Weighing the Compound :

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 1.896 mg of this compound into the tube.

  • Dissolution :

    • Add 1 mL of DMSO to the tube containing the this compound.

    • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, the following steps can be taken:

      • Sonication : Place the tube in a sonicator bath for 5-10 minutes.[5]

      • Warming : Gently warm the solution to 60°C in a water bath or on a heat block with intermittent vortexing until the solid is completely dissolved.[4]

  • Final Checks and Storage :

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] When retrieving from storage, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G A Start: Gather Materials B Weigh 1.896 mg of Adenine Monohydrochloride Hemihydrate A->B C Add 1 mL of DMSO B->C D Vortex to Dissolve C->D E Solution Clear? D->E F Optional: Sonicate or Gently Warm (60°C) E->F No G Aliquot Solution E->G Yes F->D H Store at -20°C or -80°C G->H I End: Stock Solution Ready H->I

References

Application Notes and Protocols for Adenine Monohydrochloride Hemihydrate in Yeast Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of adenine (B156593) monohydrochloride hemihydrate in Saccharomyces cerevisiae (yeast) cell culture media. This document covers the scientific background, key applications, experimental protocols, and data interpretation to facilitate its effective use in research and development.

Introduction

Adenine, a fundamental component of nucleic acids and energy-carrying molecules like ATP, is a critical nutrient for cellular growth and function. In yeast, the de novo biosynthesis of purines is a complex and highly regulated process. Supplementing culture media with adenine monohydrochloride hemihydrate can be essential for the robust growth of adenine auxotrophic strains and can be used to modulate various cellular processes, including recombinant protein expression and stress responses.

Scientific Background

The biosynthesis of AMP (adenosine monophosphate) in Saccharomyces cerevisiae is governed by the ADE genes. The expression of these genes is tightly regulated by the availability of extracellular purines.[1][2] Key regulatory components include the transcription factors Bas1p and Bas2p, whose interaction is promoted by the metabolic intermediate 5'-phosphoribosyl-4-succinocarboxamide-5-aminoimidazole (SAICAR).[1][2] The presence of adenine leads to the synthesis of ATP, which in turn causes feedback inhibition of Ade4p, the first enzyme in the pathway, thereby downregulating the ADE genes.[1][2]

Adenine auxotrophic mutants, such as ade1 and ade2, are unable to synthesize their own adenine and require its supplementation in the growth medium.[3] A notable characteristic of ade2 mutants is the accumulation of a red pigment when adenine is limited, a phenotype often utilized in genetic screening.[3]

Key Applications

  • Cultivation of Adenine Auxotrophic Strains: The primary application is to support the growth of yeast strains with mutations in the adenine biosynthesis pathway.

  • Modulation of Recombinant Protein Expression: The concentration of adenine in the culture medium can influence the expression levels of heterologous proteins. Higher concentrations of adenine have been observed to decrease the expression of some recombinant proteins.[4][5]

  • Genetic Screening and Selection: The red/white color phenotype of ade2 mutants on adenine-limiting media is a powerful tool for various genetic screens, including the identification of new mutations and synthetic lethal interactions.

  • Metabolic and Signaling Pathway Studies: Varying adenine concentrations can be used to study the regulation of the purine (B94841) biosynthesis pathway and its interaction with other cellular signaling networks, such as the TOR and PKA pathways.

Quantitative Data Summary

The concentration of this compound in the culture medium significantly impacts yeast cell growth and other physiological parameters. The following tables summarize key quantitative data from published studies.

Table 1: Effect of Adenine Concentration on the Growth of S. cerevisiae W303 ade2 Strain in Synthetic Dextrose (SD) Medium. [5]

Adenine Concentration (mg/L)Final Optical Density (OD600)
0~1.5
5~2.5
10~4.0
20~6.0
40~8.0
100~8.0

Table 2: Adenine Requirements for S. cerevisiae. [4]

ParameterValue
Minimum adenine for cell growth≥ 12.5 mg/g Dry Cell Weight (DCW)
Adenine for saturation of intracellular pools25 - 40 mg/g Dry Cell Weight (DCW)

Experimental Protocols

Preparation of Adenine-Supplemented Yeast Media

a) Yeast Extract Peptone Dextrose (YPD) Medium with Adenine (YPAD)

This rich medium is suitable for the general cultivation of adenine auxotrophic yeast strains.

  • Ingredients (per 1 Liter):

    • Yeast Extract: 10 g

    • Peptone: 20 g

    • Dextrose (Glucose): 20 g

    • This compound: 40 mg (or as required)

    • Agar (for plates): 20 g

    • Distilled Water: to 1 L

  • Protocol:

    • Dissolve yeast extract and peptone in distilled water.

    • For plates, add agar.

    • Autoclave for 20 minutes at 121°C.

    • In a separate flask, prepare a 20% dextrose solution and a 10 mg/mL adenine stock solution and filter-sterilize both.

    • After the autoclaved medium has cooled to approximately 50-60°C, add the sterile dextrose and adenine solutions to the desired final concentrations.

    • Swirl to mix and pour plates or use as liquid medium.

b) Synthetic Defined (SD) Medium with Adenine

This minimal medium is used for experiments where a defined nutrient composition is required.

  • Ingredients (per 1 Liter):

    • Yeast Nitrogen Base (without amino acids): 6.7 g

    • Dextrose (Glucose): 20 g

    • Complete Supplement Mixture (CSM) or specific amino acid drop-out mix (lacking adenine if selecting for prototrophs)

    • This compound: 20-40 mg (or as required)

    • Agar (for plates): 20 g

    • Distilled Water: to 1 L

  • Protocol:

    • Dissolve yeast nitrogen base and the appropriate amino acid supplement in distilled water.

    • For plates, add agar.

    • Autoclave for 20 minutes at 121°C.

    • Prepare and filter-sterilize a 20% dextrose solution and a 10 mg/mL adenine stock solution.

    • Add the sterile dextrose and adenine to the cooled autoclaved medium.

    • Mix well before use.

Yeast Growth Curve Assay with Varying Adenine Concentrations

This protocol allows for the determination of the optimal adenine concentration for a specific yeast strain and experimental condition.

  • Materials:

    • Yeast strain of interest (e.g., an adenine auxotroph)

    • SD medium prepared as described above, without adenine.

    • Sterile this compound stock solution (e.g., 10 mg/mL).

    • Sterile culture tubes or a 96-well microplate.

    • Spectrophotometer or microplate reader capable of measuring OD600.

    • Incubator with shaking capabilities.

  • Protocol:

    • Prepare Inoculum: Inoculate a single yeast colony into 5 mL of SD medium supplemented with a non-limiting concentration of adenine (e.g., 40 mg/L) and grow overnight at 30°C with shaking.

    • Prepare Cultures: The next day, measure the OD600 of the overnight culture. Dilute the cells in fresh, adenine-free SD medium to a starting OD600 of ~0.1.

    • Set up Experimental Conditions: Prepare a series of culture tubes or wells with the diluted yeast culture. Add different concentrations of sterile adenine (e.g., 0, 5, 10, 20, 40, 100 mg/L) to each tube/well. Include a no-adenine control.

    • Incubation and Measurement: Incubate the cultures at 30°C with shaking. At regular time intervals (e.g., every 2 hours), take a sample from each culture and measure the OD600.

    • Data Analysis: Plot the OD600 values against time for each adenine concentration to generate growth curves. Calculate the growth rate and final cell density for each condition.

Visualizations

Adenine Biosynthesis and Regulatory Pathway in S. cerevisiae

Adenine_Biosynthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA Ade4p SAICAR SAICAR PRA->SAICAR ... IMP IMP SAICAR->IMP ... Bas1p_Bas2p Bas1p-Bas2p Complex SAICAR->Bas1p_Bas2p Promotes Interaction S_AMP S-AMP IMP->S_AMP Ade12p AMP AMP S_AMP->AMP Ade13p ATP ATP Ade4p Ade4p ATP->Ade4p Feedback Inhibition ADE_Genes ADE Genes Bas1p_Bas2p->ADE_Genes Activates Transcription Adenine_ext Extracellular Adenine Adenine_ext->ATP Metabolism

Caption: Adenine biosynthesis pathway and its regulation in S. cerevisiae.

Experimental Workflow for Determining Optimal Adenine Concentration

Experimental_Workflow A Prepare Inoculum: Grow yeast overnight in adenine-rich medium B Prepare Cultures: Dilute cells to OD600 ~0.1 in adenine-free medium A->B C Create Adenine Gradient: Add varying concentrations of adenine to cultures B->C D Incubate and Monitor: Incubate at 30°C with shaking. Measure OD600 at regular intervals C->D E Data Analysis: Plot growth curves (OD600 vs. Time) D->E F Determine Optimal Concentration: Identify concentration for desired growth rate and cell density E->F

Caption: Workflow for yeast growth assay with varying adenine.

References

Adenine Supplementation for Auxotrophic Yeast Strains: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of molecular biology and genetics, Saccharomyces cerevisiae (yeast) is a cornerstone model organism. Its genetic tractability has led to the widespread use of auxotrophic strains, which carry mutations in essential metabolic pathways. A common and visually identifiable auxotrophic marker is the inability to synthesize adenine (B156593), typically due to mutations in the ADE1 or ADE2 genes. Such strains require exogenous adenine for growth. Inadequate supplementation can lead to growth arrest, altered cell physiology, and the accumulation of a characteristic red pigment, thereby confounding experimental results.[1][2][3][4] This document provides a detailed protocol for adenine supplementation in auxotrophic yeast cultures to ensure robust and reproducible experimental outcomes.

The Rationale for Adenine Supplementation

Yeast strains with mutations in the adenine biosynthesis pathway, such as ade1 and ade2, are unable to produce their own supply of this essential purine. Adenine is a fundamental component of nucleic acids (ATP, GTP, DNA, and RNA) and is therefore critical for cell division and viability.

When adenine becomes limited in the growth medium, these auxotrophic strains exhibit several physiological changes:

  • Cessation of Cell Division: The lack of adenine directly halts the cell cycle.[1][3]

  • Cell Swelling: Although cell division stops, cells may continue to increase in size, leading to a misleading increase in the optical density (OD) of the culture.[1][3]

  • Red Pigmentation: Strains with a mutation in the ADE2 gene accumulate a red-colored intermediate, phosphoribosylaminoimidazole (AIR), which is oxidized and polymerized. This distinct phenotype is a visual indicator of adenine starvation.[2][5]

  • Altered Stress Physiology: Adenine starvation can induce a stress response, including the accumulation of trehalose, which can affect experimental results related to stress tolerance and other physiological assays.[1][3][4]

Even rich media, such as YPD (Yeast Extract Peptone Dextrose), may not contain sufficient adenine for the sustained growth of auxotrophic strains, as the adenine content can vary significantly between different batches and suppliers of yeast extract.[2] Therefore, consistent and adequate adenine supplementation is crucial for reliable and reproducible research.

Quantitative Data Summary

The optimal concentration of adenine supplementation can vary depending on the specific yeast strain, the base medium, and the desired experimental outcome. Below is a summary of recommended adenine concentrations from various sources.

Media TypeRecommended Adenine Concentration (mg/L)PurposeReference(s)
Synthetic Dextrose (SD)20 - 40To satisfy uninterrupted growth of W303 ade2 mutant.[2]
Rich Media (YPD)40 or moreTo avoid adenine starvation.[2]
Rich Media (YPD)100As a positive control for non-limiting adenine conditions.[2]
YPD Agar (B569324)120 (as adenine hemisulfate)To prevent red pigmentation in ade1 and ade2 mutants.[6]
General Use5To enhance color development in certain assays.[7][8]

Experimental Protocols

Preparation of Adenine Stock Solution

A sterile, concentrated stock solution of adenine allows for easy and accurate supplementation of yeast media.

Materials:

  • Adenine (or Adenine Hemisulfate)

  • Deionized Water (dH₂O)

  • Sterile filter (0.22 µm)

  • Sterile storage bottle

Protocol:

  • To prepare a 1 mg/mL (100x) stock solution, weigh 100 mg of adenine.

  • Add the adenine to 100 mL of dH₂O in a clean glass bottle or flask.

  • Dissolve the adenine completely. Gentle heating and stirring may be required.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the adenine stock solution at room temperature.[9]

Supplementing Yeast Media

Protocol for Liquid Media (e.g., YPD or SD):

  • Prepare the yeast medium (e.g., YPD or synthetic complete/dropout medium) according to your standard protocol.

  • Autoclave the medium to sterilize it.

  • Allow the medium to cool to a manageable temperature (around 50-60°C).

  • Add the sterile adenine stock solution to the desired final concentration. For example, to achieve a final concentration of 40 mg/L, add 4 mL of a 1 mg/mL adenine stock solution to 100 mL of medium.

  • Swirl the flask gently to ensure the adenine is evenly distributed.

Protocol for Solid Media (Plates):

  • Prepare the yeast medium with agar (e.g., YPDA or SD-agar).

  • Autoclave the medium to sterilize it.

  • Place the molten agar in a water bath set to 50-60°C to prevent it from solidifying.

  • Once the medium has cooled, add the sterile adenine stock solution to the desired final concentration.

  • Add any other temperature-sensitive supplements (e.g., antibiotics) at this stage.

  • Swirl the flask gently to mix the contents thoroughly, avoiding the formation of bubbles.

  • Pour the plates and allow them to solidify at room temperature.

  • Store the plates inverted at 4°C.

Experimental Workflow for Optimizing Adenine Concentration

To determine the optimal adenine concentration for a specific auxotrophic strain and experimental conditions, a growth curve analysis can be performed.

Materials:

  • Adenine auxotrophic yeast strain

  • Appropriate yeast medium (e.g., SD)

  • Spectrophotometer

  • Sterile culture tubes or microplate reader

Protocol:

  • Prepare a series of sterile culture media with varying concentrations of adenine (e.g., 0, 5, 10, 20, 40, 80, 120 mg/L).

  • Inoculate each medium with the adenine auxotrophic yeast strain from a fresh overnight culture to a starting OD₆₀₀ of approximately 0.1.

  • Incubate the cultures at the appropriate temperature with shaking.

  • Measure the OD₆₀₀ of each culture at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Plot the OD₆₀₀ values against time to generate growth curves for each adenine concentration.

  • Analyze the growth curves to determine the minimal adenine concentration that supports the maximum growth rate and final cell density.

  • Visually inspect the cultures or cell pellets for the appearance of red pigmentation, which indicates adenine starvation.

Visualizations

Adenine_Biosynthesis_Pathway cluster_pathway Simplified Adenine Biosynthesis Pathway cluster_mutation Effect of ade2 Mutation PRPP PRPP Intermediate1 Intermediate Metabolites PRPP->Intermediate1 Multiple Steps (ADE Genes) AIR Phosphoribosylamino- imidazole (AIR) Intermediate1->AIR ADE1 Gene Product Intermediate2 Intermediate Metabolites AIR->Intermediate2 ADE2 Gene Product Red_Pigment Red Pigment Accumulation AIR->Red_Pigment IMP Inosine Monophosphate (IMP) Intermediate2->IMP Multiple Steps (ADE Genes) ade2_mutation ade2 Mutation Adenine Adenine IMP->Adenine ade2_mutation->block

Caption: Simplified adenine biosynthesis pathway in yeast and the effect of an ade2 mutation.

Experimental_Workflow Prepare_Media Prepare Media with Varying Adenine Concentrations Inoculate_Cultures Inoculate with Auxotrophic Yeast Strain Prepare_Media->Inoculate_Cultures Incubate Incubate with Shaking Inoculate_Cultures->Incubate Measure_OD Measure OD600 at Regular Intervals Incubate->Measure_OD Plot_Growth_Curves Plot Growth Curves (OD600 vs. Time) Measure_OD->Plot_Growth_Curves Analyze_Data Analyze Growth Rate, Final Density, and Pigmentation Plot_Growth_Curves->Analyze_Data Determine_Optimal Determine Optimal Adenine Concentration Analyze_Data->Determine_Optimal

Caption: Workflow for determining the optimal adenine concentration for an auxotrophic yeast strain.

References

Dissolving Adenine Monohydrochloride Hemihydrate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for dissolving adenine (B156593) monohydrochloride hemihydrate in water and common buffers. The information is intended for researchers, scientists, and drug development professionals who utilize adenine in their experimental workflows. Adenine, a fundamental component of nucleic acids and a key molecule in cellular signaling, requires careful preparation to ensure accurate and reproducible results.

Introduction

Adenine and its derivatives are integral to numerous biological processes, including DNA and RNA synthesis, cellular respiration, and signal transduction. Adenine monohydrochloride hemihydrate is a salt of adenine that offers improved solubility in aqueous solutions compared to adenine base. Proper dissolution is critical for applications ranging from cell culture experiments to in vitro assays and drug formulation. These notes provide comprehensive data and protocols to facilitate the effective use of this compound in a laboratory setting.

Solubility Data

The solubility of adenine and its salts is influenced by the solvent, pH, and temperature. The following table summarizes available quantitative data for this compound and related adenine compounds.

CompoundSolventTemperatureSolubility
This compound WaterRoom Temp.~23.8 mg/mL (1 g in 42 mL)[1]
WaterRoom Temp.50 mg/mL
Adenine Water (cold)Room Temp.~0.5 mg/mL (1 g in 2000 mL)[1]
Water (boiling)100 °C~25 mg/mL (1 g in 40 mL)[1]
1 M Hydrochloric Acid (HCl)Room Temp.20 mg/mL[2]
0.5 M Hydrochloric Acid (HCl)Room Temp.20 mg/mL
Water25 °C1.03 mg/mL (1030 mg/L)[3]
Adenine Hemisulfate Phosphate-Buffered Saline (PBS), pH 7.2Room Temp.~5 mg/mL[4]
Adenine Hydrochloride WaterRoom Temp.50 mg/mL[5]
Aqueous solution, pH 7.4Room Temp.>25.7 µg/mL[6]

Note: The solubility of adenine compounds is generally higher in acidic and basic solutions compared to neutral water. Increased temperature also significantly enhances the solubility of adenine in water.[1]

Experimental Protocols

General Protocol for Dissolving this compound in Water

This protocol describes a general method for preparing an aqueous solution of this compound.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Sterile glassware (beaker or flask)

  • Magnetic stirrer and stir bar

  • Water bath or hot plate with temperature control

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add the powder to a beaker or flask containing the desired volume of water.

  • Stirring: Place the container on a magnetic stirrer and begin stirring.

  • Heating (Optional): If the compound does not fully dissolve at room temperature, gently warm the solution in a water bath or on a hot plate. Monitor the temperature to avoid boiling, as high temperatures can degrade the compound.

  • pH Adjustment (If Necessary): The resulting solution will be acidic. If a neutral pH is required for your application, slowly add a base (e.g., sodium hydroxide) dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached. Be aware that adjusting the pH towards neutral may decrease the solubility.

  • Sterilization: Once the compound is fully dissolved and the solution has cooled to room temperature, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the solution at 2-8°C for short-term use. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Preparing Adenine Solutions for Cell Culture

This protocol outlines the preparation of adenine solutions suitable for use in cell culture media.

Materials:

  • This compound powder

  • Cell culture grade water or a suitable buffer (e.g., PBS)

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile glassware and equipment

  • Sterile filter (0.22 µm)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM) of this compound in cell culture grade water. Gentle warming may be required to fully dissolve the compound.

  • pH Adjustment: The pH of the stock solution will be acidic. It is crucial to adjust the pH to a physiologically compatible range (typically 7.2-7.4) before adding it to cell culture media. Use sterile HCl or NaOH for pH adjustment. Note that solubility may decrease upon neutralization, so it is advisable to prepare the stock solution at a concentration that remains soluble at the final pH.

  • Sterilization: Sterile-filter the pH-adjusted stock solution through a 0.22 µm filter.

  • Dilution: Add the sterile stock solution to the cell culture medium to achieve the desired final concentration. Ensure that the volume of the stock solution added does not significantly alter the final volume and composition of the medium.

  • Final pH Check: After adding the adenine solution, it is good practice to check the pH of the final cell culture medium to ensure it is within the optimal range for your cells.

Signaling Pathways and Visualization

Adenine is a precursor to adenosine (B11128), a critical signaling molecule that exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The following diagrams illustrate the experimental workflow for dissolving adenine and the adenosine signaling pathway.

G Experimental Workflow for Dissolving this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh this compound add_solvent Add Water or Buffer weigh->add_solvent stir Stir at Room Temperature add_solvent->stir heat Gently Heat (if necessary) stir->heat Incomplete Dissolution ph_adjust Adjust pH (if necessary) stir->ph_adjust heat->ph_adjust sterilize Sterile Filter (0.22 µm) ph_adjust->sterilize store Store at 2-8°C or Freeze sterilize->store G Adenosine Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2A_R A2A Receptor Adenosine->A2A_R A2B_R A2B Receptor Adenosine->A2B_R CD39 CD39 CD73 CD73 AC Adenylyl Cyclase A2A_R->AC Gs activation A2B_R->AC Gs activation cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Transcription

References

Applications of adenine monohydrochloride hemihydrate in bacterial growth media.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593), a fundamental purine (B94841) nucleobase, is an essential component for all living organisms, serving as a building block for nucleic acids (DNA and RNA) and playing a central role in cellular energy metabolism in the form of adenosine (B11128) triphosphate (ATP).[1][2] It is also a key component of essential cofactors such as NAD and FAD.[1][2] While many bacteria can synthesize purines de novo, some are auxotrophic mutants, meaning they lack the ability to produce their own and require an external source for growth.[3][4] Adenine monohydrochloride hemihydrate is a readily soluble form of adenine, making it a convenient supplement for bacterial growth media. These application notes provide detailed information and protocols for the use of this compound in microbiological research.

Principle

Adenine provided in the growth medium is transported into the bacterial cell and converted into adenosine monophosphate (AMP) through the purine salvage pathway. This pathway allows the cell to recycle purines and their nucleosides for the synthesis of nucleic acids and other essential molecules. For purine auxotrophs, this supplementation is critical for survival and growth. The concentration of adenine in the medium can directly influence the growth rate and final cell density of these strains.

Applications

  • Cultivation of Purine Auxotrophic Strains: The primary application is to support the growth of bacterial strains that cannot synthesize adenine de novo.[3][4] This is crucial for genetic studies involving these mutants.

  • Microbial Co-culture Studies: In some instances, one bacterial species may excrete adenine, which can then support the growth of an adenine auxotroph in a co-culture system.[3][4] Studying these interactions can provide insights into microbial ecology and symbiotic relationships.

  • Antibiotic Susceptibility Testing: Adenine supplementation has been shown to enhance the inhibitory effects of certain antibiotics against specific bacteria, a factor to consider in drug development and testing.

  • Metabolic and Genetic Research: The controlled addition of adenine to growth media is a valuable tool for studying purine metabolism, gene regulation, and cellular responses to nutrient availability.[5][6]

Quantitative Data

The following tables summarize the quantitative effects of adenine supplementation on the growth of an Escherichia coli purine auxotroph (ΔpurH mutant).

Table 1: Effect of Adenine Supplementation on the Growth of E. coli ΔpurH

Adenine Concentration (µM)Final Optical Density (OD660)
0No Growth
10~0.15
20~0.30
40~0.55
80~0.80

Data adapted from a study on bacterial cross-feeding, where the growth of an E. coli ΔpurH mutant was dependent on adenine.[3][4]

Table 2: Standard Curve for Adenine Quantification using an E. coli ΔpurH Bioassay

Adenine Concentration (µM)Final Cell Density (OD660)
00.00
12.50.10
250.20
500.40
1000.75

This table represents a standard curve that can be used to estimate the concentration of bioavailable adenine in a sample by measuring the growth of an E. coli ΔpurH mutant.[4]

Experimental Protocols

Protocol 1: Preparation of Adenine Stock Solution

  • Materials:

    • This compound

    • Sterile distilled water

    • Sterile container (e.g., 50 ml conical tube)

    • 0.22 µm sterile filter

  • Procedure:

    • Weigh out the desired amount of this compound.

    • Dissolve in a small volume of sterile distilled water. Adenine hydrochloride is more soluble in water than adenine base. For less soluble forms, slight warming or the addition of dilute HCl can aid dissolution.

    • Bring the solution to the final desired volume with sterile distilled water. A common stock solution concentration is 10 mg/ml.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

    • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Supplementation of Minimal Medium with Adenine

  • Materials:

    • Minimal medium (e.g., M9 minimal salts)

    • Sterile carbon source (e.g., 20% glucose solution)

    • Adenine stock solution (from Protocol 1)

    • Sterile flasks or tubes

  • Procedure:

    • Prepare the minimal medium according to the standard protocol.[7][8] Autoclave to sterilize.

    • Allow the medium to cool to room temperature.

    • Aseptically add the sterile carbon source to the desired final concentration (e.g., 0.4% glucose).

    • Add the adenine stock solution to the medium to achieve the desired final concentration. For example, to achieve a final concentration of 100 µg/ml in 100 ml of medium, add 1 ml of a 10 mg/ml adenine stock solution.

    • Mix the supplemented medium thoroughly.

    • The medium is now ready for inoculation with the bacterial strain of interest.

Protocol 3: Growth Curve Analysis of an Adenine Auxotrophic Strain

  • Materials:

    • Adenine auxotrophic bacterial strain (e.g., E. coli ΔpurH)

    • Prototrophic (wild-type) control strain

    • Minimal medium supplemented with varying concentrations of adenine (e.g., 0, 10, 25, 50, 100 µg/ml)

    • Spectrophotometer

    • Shaking incubator

  • Procedure:

    • Inoculate starter cultures of both the auxotrophic and wild-type strains in a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.

    • The next day, pellet the cells from the starter cultures by centrifugation and wash twice with sterile saline or minimal medium without a carbon source to remove any residual nutrients.

    • Resuspend the washed cells in minimal medium without a carbon source.

    • Inoculate the prepared minimal media (with varying adenine concentrations) with the washed bacterial suspensions to a starting OD600 of approximately 0.05.

    • Incubate the cultures at 37°C with vigorous shaking.

    • Measure the OD600 of each culture at regular intervals (e.g., every hour) for 12-24 hours.

    • Plot the OD600 values against time to generate growth curves for each condition.

Visualizations

Purine_Salvage_Pathway Extracellular_Adenine Extracellular Adenine Intracellular_Adenine Intracellular Adenine Extracellular_Adenine->Intracellular_Adenine Transport AMP AMP Intracellular_Adenine->AMP apt (Adenine phosphoribosyltransferase) Nucleic_Acids Nucleic Acids (DNA, RNA) AMP->Nucleic_Acids Further Metabolism

Caption: Bacterial Purine Salvage Pathway for Adenine Utilization.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare Minimal Media with Varying Adenine Concentrations Inoculation Inoculate Media with Washed Cultures Media_Prep->Inoculation Culture_Prep Prepare Overnight Cultures of Auxotroph and Wild-Type Culture_Prep->Inoculation Incubation Incubate with Shaking at 37°C Inoculation->Incubation Measurement Measure OD600 at Regular Intervals Incubation->Measurement Plotting Plot Growth Curves (OD600 vs. Time) Measurement->Plotting Comparison Compare Growth of Auxotroph at Different Adenine Levels Plotting->Comparison

Caption: Workflow for Growth Curve Analysis.

References

Application Notes and Protocols for Adenine-Induced Tubulointerstitial Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing adenine (B156593) monohydrochloride hemihydrate to induce tubulointerstitial fibrosis in rodent models, a well-established method for studying chronic kidney disease (CKD).

Introduction

The adenine-induced model of renal injury is a robust and widely used non-surgical method to mimic the pathophysiology of human chronic kidney disease, particularly tubulointerstitial fibrosis.[1][2][3] Administration of a diet containing an excess of adenine leads to the formation and deposition of 2,8-dihydroxyadenine (B126177) (2,8-DHA) crystals in the renal tubules.[2][4][5] This crystalline nephropathy triggers a cascade of events including tubular injury, inflammation, and the subsequent activation of fibroblasts, culminating in the excessive deposition of extracellular matrix and the development of renal fibrosis.[2][6][7] This model is highly valued for its clinical relevance, reproducibility, and the flexibility to adjust disease severity by modifying the dose and duration of adenine administration.[1]

Key Pathological Features:

  • Tubulointerstitial Fibrosis: Characterized by the accumulation of collagen and other extracellular matrix components in the interstitium.[1]

  • Tubular Atrophy: Degeneration and loss of renal tubular epithelial cells.[1]

  • Inflammation: Infiltration of immune cells, such as macrophages, into the kidney tissue.[2][8]

  • Impaired Renal Function: Evidenced by elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies using the adenine-induced renal fibrosis model.

Table 1: Renal Function Parameters in Adenine-Induced CKD Models

Animal ModelAdenine Dose & DurationSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Reference
Mice 0.25% w/w diet for 4 weeksSignificantly increased vs. controlSignificantly increased vs. control[9]
Mice 50 mg/kg i.p. for 21 days~1.0 (vs. ~0.4 in control)~250 (vs. ~50 in control)[10]
Male Mice 0.25% diet for 2 weeks-160 ± 5[11]
Female Mice 0.25% diet for 2 weeks-90 ± 4[11]
Rats 0.25% adenine dietIncreased systolic blood pressure-[12]
Rats 50 or 100 mg/kg i.p. for 4 weeksDose-dependently increasedDose-dependently increased[13]

Table 2: Histological and Molecular Markers of Renal Fibrosis

Animal ModelAdenine Dose & DurationKey Fibrosis MarkersObservationsReference
Mice 0.2% adenine dietCollagen I, Collagen III, Fibronectin, α-SMAIncreased expression of fibrotic markers[14]
Rats Not specifiedCollagen depositionIncreased interstitial and perivascular fibrosis[12]
Mice Adenine dietIncreased fibrosis percentage19.9 ± 4.1% fibrosis in adenine group vs. 0.44 ± 0.15% in control[15]
Mice Not specifiedTGF-β1, MCP-1, F4/80, ICAM1Upregulation of pro-inflammatory and pro-fibrotic markers[14][16]

Experimental Protocols

Protocol 1: Induction of Tubulointerstitial Fibrosis in Mice using Adenine Diet

Objective: To induce a consistent and progressive tubulointerstitial fibrosis in mice.

Materials:

  • C57BL/6 or SKH1 mice (8-10 weeks old)[4][17]

  • Powdered standard rodent chow

  • Adenine monohydrochloride hemihydrate

  • Metabolic cages for urine collection

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week with free access to standard chow and water.

  • Diet Preparation: Prepare a 0.2% to 0.25% (w/w) adenine-supplemented diet by thoroughly mixing adenine powder with the powdered standard chow.[17][18] A lower dose of 0.15% can be used in susceptible strains like SKH1 mice over a longer duration (e.g., 6 weeks).[4]

  • Induction Phase: Feed the mice with the adenine-supplemented diet for a period of 2 to 5 weeks.[1] The duration can be adjusted to modulate the severity of fibrosis.

  • Monitoring: Monitor the body weight and general health of the animals daily. A decrease in body weight is expected in the adenine-treated group.[19]

  • Sample Collection:

    • Urine: At designated time points, house mice in metabolic cages for 24-hour urine collection to measure parameters like proteinuria.

    • Blood: Collect blood samples via tail vein or cardiac puncture at the end of the study to measure serum creatinine and BUN levels.

    • Kidney Tissue: At the termination of the experiment, perfuse the kidneys with ice-cold phosphate-buffered saline (PBS) and harvest them. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

Protocol 2: Histological Assessment of Renal Fibrosis

Objective: To visualize and quantify the extent of tubulointerstitial fibrosis in kidney sections.

Materials:

  • Formalin-fixed, paraffin-embedded kidney sections (5 µm)

  • Masson's trichrome stain kit

  • Picrosirius red stain solution

  • Light microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.

  • Staining:

    • Masson's Trichrome Staining: Follow the manufacturer's protocol. Collagen fibers will be stained blue, nuclei will be black, and the cytoplasm will be red.

    • Picrosirius Red Staining: Stain the sections with Picrosirius red solution for 1 hour. This will stain collagen fibers red.

  • Imaging: Capture high-resolution images of the stained kidney sections under a light microscope. For Picrosirius red, imaging under polarized light can enhance the visualization of collagen fibers.[20]

  • Quantification: Use image analysis software to quantify the fibrotic area. This is typically done by setting a color threshold for the blue (Masson's trichrome) or red (Picrosirius red) staining and calculating the percentage of the stained area relative to the total cortical area of the kidney section.[10]

Protocol 3: Gene Expression Analysis of Fibrotic and Inflammatory Markers

Objective: To quantify the expression of key genes involved in renal fibrosis and inflammation.

Materials:

  • Frozen kidney tissue

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Col1a1, Col3a1, Tgfb1, Acta2 (α-SMA), Mcp-1, Il-6) and a housekeeping gene (e.g., Gapdh)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Homogenize the frozen kidney tissue and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in adenine-induced renal fibrosis and a general experimental workflow for studying this model.

G cluster_workflow Experimental Workflow for Adenine-Induced Fibrosis Model cluster_analysis start Animal Acclimatization diet Adenine Diet Administration (e.g., 0.2% for 2-5 weeks) start->diet monitoring In-life Monitoring (Body Weight, Clinical Signs) diet->monitoring sampling Sample Collection (Blood, Urine, Kidney) monitoring->sampling analysis Multi-parametric Analysis sampling->analysis renal_function Renal Function (BUN, Creatinine) histology Histopathology (Masson's, Sirius Red) molecular Gene/Protein Expression (qPCR, Western Blot)

Caption: A typical experimental workflow for studying renal fibrosis using the adenine-induced model.

TGF_beta_pathway cluster_tgf TGF-β1 Signaling in Adenine-Induced Fibrosis cluster_smad Smad Pathway cluster_non_smad Non-Smad Pathways adenine Adenine Administration injury Tubular Injury & Inflammation adenine->injury tgfb1 ↑ TGF-β1 injury->tgfb1 smad23 p-Smad2/3 tgfb1->smad23 erk p-ERK1/2 tgfb1->erk p38 p-p38 MAPK tgfb1->p38 smad_complex Smad Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus fibrosis ↑ Fibrosis (Collagen, Fibronectin) nucleus->fibrosis erk->fibrosis p38->fibrosis

Caption: The central role of TGF-β1 signaling in mediating adenine-induced renal fibrosis.[14]

NFkB_pathway cluster_nfkb AKT/IKKβ/NF-κB Signaling Pathway adenine Adenine akt ↑ p-AKT adenine->akt ikk ↑ p-IKKβ akt->ikk nfkb ↑ p-NF-κB p65 ikk->nfkb inflammation_fibrosis Inflammation & Fibrosis nfkb->inflammation_fibrosis

Caption: The pro-inflammatory and pro-fibrotic AKT/IKKβ/NF-κB signaling cascade.[21]

SIRT3_pathway cluster_sirt3 SIRT3/p53 Signaling and Ferroptosis adenine Adenine sirt3 ↓ SIRT3 adenine->sirt3 p53 ↑ ac-p53 sirt3->p53 deacetylation slc7a11 ↓ SLC7A11 p53->slc7a11 gpx4 ↓ GPX4 slc7a11->gpx4 ferroptosis ↑ Ferroptosis gpx4->ferroptosis

Caption: The role of SIRT3-mediated deacetylation of p53 in adenine-induced ferroptosis.[22]

References

Application Notes and Protocols: Utilizing Adenine in Mammalian Cell Culture for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593), a fundamental purine (B94841) nucleobase, is a critical component in a myriad of cellular processes, most notably as a precursor for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2][3] It is also an integral part of other essential molecules such as nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are crucial coenzymes in cellular metabolism.[1][4] In mammalian cell culture, the supplementation of adenine can be a powerful tool for investigating metabolic pathways, particularly the purine salvage pathway, and for modulating cellular energy status.[5][6] These application notes provide detailed protocols for the use of adenine in metabolic studies, guidelines for determining optimal concentrations, and methods for analyzing its effects on cellular nucleotide pools.

Data Presentation: Quantitative Effects of Adenine

The following tables summarize quantitative data on the effects of adenine supplementation in various mammalian cell lines.

Table 1: Cytotoxicity of Adenine in Mammalian Cell Lines

Cell LineCompoundIncubation Time (hours)IC50 (mg/mL)IC50 (mM)Reference
Bel-7402 (Human hepatoma)Adenine720.2758 ± 0.0013~2.04[2]
HeLa (Human cervical cancer)Adenine720.2157 ± 0.0009~1.59[2]
Normal Cervical CellsAdenine720.6027 ± 0.0158~4.46[2]
HT29 (Human colon cancer)Adenine48-2.838[5]
Caco-2 (Human colon cancer)Adenine48-22.198[5]

Table 2: Adenine Concentrations Used in Mammalian Cell Culture Studies

Cell LineStudy FocusAdenine ConcentrationNotesReference
HeLa (Human cervical cancer)Purine de novo synthesis deficiency3 x 10⁻⁵ M (30 µM)Enriched medium for knockout cells.[7]
CHO (Chinese Hamster Ovary)Not specifiedNot specifiedNAD+ supplementation studied to improve productivity.[4][8][9]
HEK293 (Human Embryonic Kidney)NAD+ metabolism1 µM, 10 µM, 100 µMInvestigating degradation of extracellular NAD+ intermediates.[10][11]

Signaling and Metabolic Pathways

Purine Salvage Pathway

The purine salvage pathway is a key metabolic route for the reutilization of purine bases, including adenine, to synthesize nucleotides. This pathway is particularly important in tissues with high energy demands and can be a focal point for metabolic studies.

Purine_Salvage_Pathway cluster_adenine Adenine Salvage cluster_hypoxanthine_guanine Hypoxanthine-Guanine Salvage cluster_phosphorylation Nucleotide Interconversion Adenine Adenine APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT + HGPRT HGPRT PRPP->HGPRT + AMP AMP ADP ADP AMP->ADP Phosphorylation Adenylate_Kinase Adenylate Kinase AMP->Adenylate_Kinase ATP ATP ADP->ATP Phosphorylation ATP_Synthase ATP Synthase ADP->ATP_Synthase Hypoxanthine Hypoxanthine Hypoxanthine->HGPRT Guanine Guanine Guanine->HGPRT IMP IMP GMP GMP APRT->AMP HGPRT->IMP HGPRT->GMP Adenylate_Kinase->ADP ATP_Synthase->ATP

Caption: Purine Salvage Pathway for nucleotide synthesis.

Experimental Protocols

Protocol 1: Preparation of Adenine Stock Solution for Cell Culture

Materials:

  • Adenine powder (cell culture grade)

  • Sterile, deionized water or 1 M HCl

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

  • Water bath (optional)

Procedure:

  • Adenine in Water (with heating): a. Weigh the desired amount of adenine powder to prepare a stock solution (e.g., 10 mM). For a 10 mM solution, use 1.3513 mg of adenine per 1 mL of water. b. Add the adenine powder to a sterile conical tube. c. Add the appropriate volume of sterile, deionized water. d. Place a sterile magnetic stir bar in the tube and stir the solution. e. If adenine does not fully dissolve, gently heat the solution in a water bath at 37-60°C while stirring until it dissolves completely. f. Allow the solution to cool to room temperature. g. Sterile-filter the solution using a 0.22 µm filter into a new sterile tube. h. Store the stock solution at 2-8°C.

  • Adenine in HCl: a. Adenine is soluble in 1 M HCl at 20 mg/mL.[12] b. Prepare a stock solution by dissolving adenine in a sterile 1 M HCl solution. c. Neutralize the acidic stock solution with a sterile NaOH solution to a physiological pH (around 7.4) before adding it to the cell culture medium. d. Sterile-filter the final solution. e. Store the stock solution at 2-8°C.

Note: Always test a small volume of the final adenine-supplemented medium to ensure there is no precipitation and that the pH is stable before applying it to your cell cultures.

Protocol 2: Quantification of Intracellular Adenine Nucleotides by HPLC

This protocol provides a general method for the extraction and analysis of ATP, ADP, and AMP from cultured mammalian cells.

A. Nucleotide Extraction

Materials:

  • Cultured mammalian cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) or Perchloric acid (PCA) for extraction

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Cell Harvesting: a. Aspirate the culture medium from the cell culture dish. b. Quickly wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold extraction solvent (e.g., 60% methanol (B129727) or a specific concentration of ACN or PCA as optimized for your cell type) to the dish. d. Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction: a. Vortex the cell lysate vigorously for 1 minute. b. Incubate on ice for 10-20 minutes to allow for complete protein precipitation. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new pre-chilled tube. e. The extract can be stored at -80°C until HPLC analysis.

B. HPLC Analysis

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Luna C18, 5 µm, 250 x 4.6 mm)

  • Mobile Phase A: 25 mM diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄), pH 6.0

  • Mobile Phase B: HPLC-grade methanol

  • ATP, ADP, and AMP standards

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of ATP, ADP, and AMP of known concentrations to generate a standard curve for quantification.

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of Mobile Phase A and B. An example gradient is as follows: 0-10 min, 1% B; 10-15 min, 1-20% B; 15-20 min, 20% B; 20-22 min, 20-40% B; 22-27 min, 40% B; 27-30 min, 40-1% B; 30-40 min, 1% B.[3]

    • Flow Rate: 0.8 mL/min.[3]

    • Detection: UV at 254 nm.[3]

    • Column Temperature: 25°C.[3]

  • Sample Analysis: a. Inject a known volume of the cell extract onto the HPLC column. b. Run the HPLC method and record the chromatogram. c. Identify the peaks corresponding to AMP, ADP, and ATP by comparing their retention times with those of the standards. d. Quantify the amount of each nucleotide in the sample by integrating the peak area and comparing it to the standard curve.

Protocol 3: Metabolic Flux Analysis using Isotopically Labeled Adenine (General Workflow)

This protocol outlines a general workflow for conducting metabolic flux analysis (MFA) using a stable isotope-labeled tracer like ¹³C-adenine.

MFA_Workflow start Start cell_culture 1. Cell Culture (e.g., CHO, HEK293, HeLa) start->cell_culture labeling 2. Isotopic Labeling (e.g., with 13C-Adenine) cell_culture->labeling quenching 3. Quenching Metabolism (Rapid cooling) labeling->quenching extraction 4. Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) quenching->extraction analysis 5. LC-MS/MS or GC-MS Analysis (Quantify isotopologue distribution) extraction->analysis modeling 6. Computational Modeling (Metabolic Flux Analysis) analysis->modeling interpretation 7. Data Interpretation (Flux map generation) modeling->interpretation end End interpretation->end

Caption: Experimental workflow for metabolic flux analysis.

Procedure:

  • Cell Culture: Culture the mammalian cells of interest under defined conditions (e.g., specific medium, growth phase).

  • Isotopic Labeling: a. Replace the standard culture medium with a medium containing the isotopically labeled adenine (e.g., [U-¹³C₅]-Adenine). The concentration of labeled adenine should be optimized for the specific cell line and experimental goals. b. Incubate the cells for a sufficient period to achieve isotopic steady-state labeling of the downstream metabolites. This time will vary depending on the cell type and the metabolic pathway being studied.

  • Quenching Metabolism: Rapidly halt all enzymatic reactions to preserve the in vivo metabolic state. This is typically achieved by quickly washing the cells with an ice-cold quenching solution (e.g., cold saline or methanol).

  • Metabolite Extraction: Extract the intracellular metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water).

  • Analytical Measurement: Analyze the extracted metabolites using mass spectrometry (LC-MS/MS or GC-MS) to determine the mass isotopomer distribution of key metabolites in the purine salvage pathway and connected pathways.

  • Computational Modeling: Use specialized software to fit the measured isotopomer data to a metabolic network model. This analysis will calculate the metabolic fluxes through the various pathways.

  • Data Interpretation: Analyze the calculated flux map to understand how adenine is metabolized and how its supplementation affects the overall metabolic phenotype of the cells.

Conclusion

The use of adenine in mammalian cell culture provides a valuable approach for dissecting the intricacies of purine metabolism and cellular bioenergetics. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the metabolic roles of adenine. Careful optimization of adenine concentration and the use of advanced analytical techniques like HPLC and metabolic flux analysis will enable a deeper understanding of cellular physiology and may uncover novel targets for drug development.

References

Application Notes and Protocols for Creating a Chronic Kidney Injury Model with Adenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a widely used and reproducible model of chronic kidney injury (CKI) in rodents using adenine (B156593). This nonsurgical model mimics many of the key pathological features of human chronic kidney disease (CKD), making it a valuable tool for studying disease mechanisms and evaluating potential therapeutic agents.

Introduction

The adenine-induced CKI model is a well-established method for inducing renal pathology that resembles human CKD.[1][2] Administration of excessive adenine leads to its metabolism into 2,8-dihydroxyadenine (B126177) (2,8-DHA), which is poorly soluble and precipitates within the renal tubules.[3][4] This crystal deposition causes tubular obstruction, leading to a cascade of events including tubular damage, inflammation, interstitial fibrosis, and a progressive decline in renal function.[4][5] This model is advantageous due to its simplicity, reproducibility, and the ability to study different stages of CKD by varying the duration of adenine administration.[2]

Key Pathological Features

  • Renal Dysfunction: Characterized by elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[6][7][8]

  • Histopathological Changes: Including tubular atrophy, tubular dilation, interstitial inflammation, and fibrosis.[5][7][9][10]

  • Proteinuria: Increased protein content in the urine is a common clinical sign.[5][8][11]

  • Anemia: Some protocols can induce anemia associated with CKD.[11][12]

Experimental Protocols

I. Adenine-Induced CKI Model in Rats

A. Materials and Reagents:

  • Male Wistar rats (8 weeks old)

  • Adenine powder (Sigma-Aldrich or equivalent)

  • Standard rat chow

  • 0.5% (w/v) Methylcellulose (B11928114) solution (for gavage)

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., capillary tubes, serum separator tubes)

  • Analytical equipment for serum creatinine and BUN measurement

B. Protocol for Dietary Administration:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment. Provide free access to standard chow and water.

  • Adenine Diet Preparation: Prepare a 0.75% (w/w) adenine-containing diet by thoroughly mixing adenine powder with the standard powdered rat chow.[1][8][13]

  • Induction Phase: Replace the standard chow with the 0.75% adenine diet for 4 weeks.[8] Ensure ad libitum access to the diet and drinking water.

  • Monitoring: Monitor the body weight and food intake of the animals regularly (e.g., twice weekly). Observe for any clinical signs of distress.

  • Sample Collection:

    • Urine: Place rats in metabolic cages for 24-hour urine collection at baseline and at the end of the study period.

    • Blood: Collect blood samples via tail vein or cardiac puncture at the end of the study. Separate serum for biochemical analysis.

  • Endpoint Analysis:

    • Measure serum creatinine and BUN levels.

    • Perform histological analysis of kidney tissue (e.g., H&E and Masson's trichrome staining) to assess tubular injury, inflammation, and fibrosis.

C. Protocol for Oral Gavage Administration:

  • Adenine Suspension Preparation: Prepare a suspension of adenine in 0.5% methylcellulose at a concentration that allows for a dosage of 200 mg/kg body weight.[14]

  • Induction Phase: Administer the adenine suspension daily via oral gavage for 4 weeks.

  • Follow subsequent steps for monitoring, sample collection, and endpoint analysis as described in the dietary administration protocol.

D. Protocol for Intraperitoneal Injection:

  • Adenine Solution Preparation: Prepare a solution of adenine for intraperitoneal (i.p.) injection. Doses of 50 and 100 mg/kg have been shown to induce CKD.[15]

  • Induction Phase: Administer the adenine solution daily via i.p. injection for 4 weeks.[15]

  • Follow subsequent steps for monitoring, sample collection, and endpoint analysis as described in the dietary administration protocol.

II. Adenine-Induced CKI Model in Mice

A. Materials and Reagents:

  • Male C57BL/6 mice (6-8 weeks old)

  • Adenine powder

  • Standard mouse chow

  • 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) solution (for gavage)

  • Other materials as listed for the rat model.

B. Protocol for Dietary Administration:

  • Animal Acclimatization: Acclimate mice for at least one week.

  • Adenine Diet Preparation: Prepare a 0.2% (w/w) adenine-containing diet.[1][13] It is advisable to add a certain level of casein to the diets for mice.[1][13]

  • Induction Phase: Provide the 0.2% adenine diet for 4-6 weeks.[16]

  • Follow subsequent steps for monitoring, sample collection, and endpoint analysis as described for the rat model. A 0.15% adenine diet for 6 weeks has also been shown to be effective in SKH1 mice.[5]

C. Protocol for Oral Gavage Administration:

  • Adenine Suspension Preparation: Prepare a suspension of adenine in 0.5% CMC. A daily dose of 50 mg/kg body weight is effective.[11][12]

  • Induction Phase: Administer the adenine suspension daily via oral gavage for 28 days.[11][12]

  • Follow subsequent steps for monitoring, sample collection, and endpoint analysis as described for the rat model.

Data Presentation

Table 1: Typical Biochemical Changes in Rodent Models of Adenine-Induced CKI

SpeciesAdenine Dose & DurationSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Reference
Rat 0.75% in feed for 4 weeks~2.5 - 3.0~150 - 200[8]
Rat 200 mg/kg/day (gavage) for 4 weeksSignificant increase vs. controlSignificant increase vs. control
Mouse 0.2% in feed for 4 weeks~1.0 - 1.5~100 - 150[17]
Mouse 50 mg/kg/day (gavage) for 28 days~1.9Not specified[11][12]

Values are approximate and can vary based on the specific strain, age, and experimental conditions.

Table 2: Common Histopathological Findings in Adenine-Induced CKI

Histological FeatureDescriptionStaining Method
Tubular Injury Dilation of tubules, atrophy of epithelial cells, presence of casts.[7][9]H&E
Crystal Deposition Formation of 2,8-dihydroxyadenine crystals within the tubules.[4][6]H&E (often birefringent under polarized light)
Inflammation Infiltration of mononuclear cells in the interstitium.[7][9]H&E
Fibrosis Excessive deposition of collagen in the tubulointerstitial space.[7][8][10]Masson's Trichrome, Sirius Red

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Setup & Acclimatization cluster_induction Phase 2: CKI Induction cluster_analysis Phase 3: Endpoint Analysis animal_selection Select Rodent Strain (e.g., Wistar Rat, C57BL/6 Mouse) acclimatization Acclimatization (1 week) animal_selection->acclimatization baseline Baseline Measurements (Body Weight, Blood, Urine) acclimatization->baseline adenine_admin Adenine Administration (Diet, Gavage, or IP) (4-6 weeks) baseline->adenine_admin Start Induction monitoring Regular Monitoring (Body Weight, Clinical Signs) adenine_admin->monitoring sample_collection Sample Collection (Blood, Urine, Kidneys) monitoring->sample_collection End of Study biochem Biochemical Analysis (Serum Creatinine, BUN) sample_collection->biochem histology Histopathological Analysis (H&E, Masson's Trichrome) sample_collection->histology

Caption: Experimental workflow for the adenine-induced chronic kidney injury model.

Key Signaling Pathways in Adenine-Induced CKI

signaling_pathways cluster_stimulus Initial Insult cluster_cellular_response Cellular & Tissue Response cluster_outcome Pathological Outcome adenine High-Dose Adenine dha 2,8-Dihydroxyadenine (2,8-DHA) Crystal Formation adenine->dha Metabolism by Xanthine Oxidase tubular_obstruction Renal Tubular Obstruction dha->tubular_obstruction tubular_injury Tubular Epithelial Cell Injury tubular_obstruction->tubular_injury inflammation Inflammation (↑ NF-κB) tubular_injury->inflammation ox_stress Oxidative Stress (↑ ROS, ↓ Nrf2) tubular_injury->ox_stress fibrosis Fibrosis (↑ TGF-β1) inflammation->fibrosis cki Chronic Kidney Injury (↓ GFR, ↑ Creatinine/BUN) inflammation->cki ox_stress->fibrosis fibrosis->cki

Caption: Simplified signaling cascade in adenine-induced chronic kidney injury.

Adenine Metabolism and Cellular Effects

adenine_metabolism cluster_metabolism Metabolic Pathways cluster_effects Downstream Cellular Effects cluster_pathology Resulting Pathology adenine High Adenine Intake xo Xanthine Oxidase adenine->xo avpr Interference with AVP V2 Receptor Signaling adenine->avpr Direct Signaling dha 2,8-Dihydroxyadenine (2,8-DHA) (Poorly Soluble) xo->dha crystal Crystal Deposition in Renal Tubules dha->crystal tubular_damage Tubular Obstruction & Injury crystal->tubular_damage camp ↓ cAMP Production avpr->camp nkcc2_aqp2 ↓ NKCC2 & AQP2 Expression camp->nkcc2_aqp2 fluid_loss Renal Fluid & Salt Loss nkcc2_aqp2->fluid_loss

Caption: Adenine's metabolic fate and direct signaling effects in the kidney.

References

Adenine Monohydrochloride Hemihydrate: Application and Protocols in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593), a purine (B94841) nucleobase, is a fundamental component of various biomolecules essential for life, including nucleic acids and energy-carrying molecules like ATP. In the realm of plant tissue culture, adenine and its salts are utilized as supplements in growth media to stimulate cell division and differentiation, primarily promoting shoot formation. While adenine itself exhibits weak cytokinin-like activity, it is more commonly recognized as a precursor in the biosynthesis of natural cytokinins or as a synergistic agent that enhances the effects of other cytokinins like 6-Benzylaminopurine (BAP) and Kinetin.[1] This document provides detailed application notes and protocols for the use of Adenine Monohydrochloride Hemihydrate in plant tissue culture. Although much of the available literature focuses on adenine sulfate, the principles and expected effects are largely translatable to the hydrochloride form, with adjustments for molecular weight and solubility.

Mechanism of Action and Effects

Adenine's primary role in plant tissue culture is linked to its influence on cytokinin activity. Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are critical for shoot initiation and development. Adenine can contribute to these processes in several ways:

  • Precursor to Cytokinin Biosynthesis: Adenine serves as a foundational molecule for the de novo synthesis of natural cytokinins within the plant tissue.

  • Synergistic Effects: When used in combination with other cytokinins, adenine can enhance their efficacy, leading to improved shoot proliferation and overall plantlet vigor.

  • Overcoming Culture-Related Issues: Supplementation with adenine has been shown to alleviate problems such as shoot tip necrosis and leaf abscission in some plant species, which can be induced by high concentrations of other cytokinins like BAP.[2]

  • Stimulation of Organogenesis: Adenine promotes the formation of adventitious shoots from explants, both directly and indirectly from callus.

Applications in Plant Tissue Culture

The use of this compound is beneficial in various stages of micropropagation and plant biotechnology:

  • Enhanced Shoot Multiplication: Its primary application is to increase the number of shoots produced from a single explant, which is crucial for rapid clonal propagation.

  • Improved Plantlet Quality: By mitigating issues like chlorosis and necrosis, adenine can contribute to the development of healthier and more robust plantlets.

  • Somatic Embryogenesis and Caulogenesis: Adenine has been reported to stimulate the formation of somatic embryos and shoots.

  • Difficult-to-Culture Species: For plant species that respond poorly to standard cytokinin treatments, the addition of adenine can sometimes improve the regenerative response.

Experimental Protocols

1. Preparation of this compound Stock Solution

A stock solution allows for accurate and convenient addition of adenine to the culture medium.

Materials:

  • This compound (Molecular Weight: 189.60 g/mol )

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles

Procedure:

  • To prepare a 1 mg/mL (1000 ppm) stock solution:

    • Weigh 100 mg of this compound.

    • Place the powder in a 100 mL volumetric flask.

    • Add approximately 80 mL of distilled water. Adenine hydrochloride salts are generally more water-soluble than the free base.[3] Gentle heating or stirring may be required to fully dissolve the compound.

    • Once dissolved, bring the volume up to 100 mL with distilled water.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle. Autoclaving is generally not recommended for plant growth regulator solutions as heat can cause degradation, although some studies suggest adenine-based cytokinins are relatively stable.[4]

  • Storage:

    • Store the stock solution in a refrigerator at 2-8°C. For long-term storage, it can be aliquoted and frozen at -20°C.[5] Properly stored, the solution should be stable for several months.

2. Incorporation into Plant Tissue Culture Medium

This compound is added to the basal medium (e.g., Murashige and Skoog (MS) medium) along with other plant growth regulators before adjusting the pH and autoclaving.

Procedure:

  • Prepare the desired volume of basal medium with all macronutrients, micronutrients, vitamins, and a carbon source (e.g., sucrose).

  • Add the required volume of the this compound stock solution to achieve the desired final concentration (see tables below for examples).

  • Add other plant growth regulators (auxins and cytokinins) as required by the specific protocol.

  • Adjust the pH of the medium (typically to 5.8) using 1N NaOH or 1N HCl.

  • Add the gelling agent (e.g., agar) and heat to dissolve.

  • Dispense the medium into culture vessels and autoclave at 121°C and 15 psi for 15-20 minutes.

Quantitative Data from Literature

The following tables summarize concentrations and effects of adenine (as adenine sulphate) reported in various studies. These can serve as a starting point for optimizing the concentration of this compound. Researchers should adjust the concentrations based on the specific plant species and experimental goals.

Table 1: Effect of Adenine Sulphate on Shoot Proliferation in Different Plant Species

Plant SpeciesExplant TypeBasal MediumAdenine Sulphate (mg/L)Other Growth Regulators (mg/L)Key FindingsReference
Jatropha curcasCotyledonMS25BA (1.5), IBA (0.05), Glutamine (25)9.09 ± 0.37 shoots/explant, 93.0% regeneration frequency.[6]
Stevia rebaudianaNodalMS40Kinetin (2.0)Improved shoot multiplication rate and length.[7]
Syzygium cuminiNodalMSNot specified, used as adjuvantBA (10 µM)Reduced shoot tip necrosis and increased shoot number to 14.[8]
Carissa carandasNodal & Shoot ApexMS15BAP (1.5), Kn (1.0), TDZ (1.0)Enhanced multiple shoot induction.[5]
Acacia holosericeaLeafletsB5200Zeatin (2.5)Higher number of shoots per explant (7.0 ± 3.8).[9]

Table 2: Rooting and Elongation Media Composition Following Adenine Supplementation in Proliferation Stage

Plant SpeciesBasal MediumAuxin (mg/L)Other SupplementsKey FindingsReference
Jatropha curcasMSIBA (0.5)-40% rooting frequency.[6]
Stevia rebaudianaMSNAA (1.0)-Successful rooting and acclimatization.[7]
Syzygium cuminiMSNAA (5 µM)-Successful rooting and 70% survival rate after acclimatization.[8]
Carissa carandas1/2 MSIAA (2.0)-Readily achieved rooting.[5]

Visualizations

Experimental Workflow for Micropropagation using Adenine Supplementation

experimental_workflow cluster_preparation Phase 1: Preparation cluster_culture Phase 2: In Vitro Culture cluster_acclimatization Phase 3: Acclimatization explant Explant Selection (e.g., Nodal Segment, Leaf) sterilization Surface Sterilization explant->sterilization initiation Inoculation on Initiation Medium sterilization->initiation proliferation Subculture on Proliferation Medium (with this compound) initiation->proliferation elongation Transfer to Elongation Medium proliferation->elongation rooting Transfer to Rooting Medium elongation->rooting hardening Hardening of Plantlets rooting->hardening transfer Transfer to Soil hardening->transfer

Caption: General workflow for plant micropropagation incorporating adenine supplementation.

Simplified Cytokinin Signaling Pathway

cytokinin_signaling cluster_cell Plant Cell cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (Histidine Kinase) ahp AHP (Phosphotransfer) receptor->ahp P arr_b Type-B ARR (Transcription Factor) ahp->arr_b P arr_a Type-A ARR (Negative Regulator) arr_b->arr_a Activates response Cytokinin Response Genes (Cell Division, Shoot Growth) arr_b->response Activates arr_a->arr_b Inhibits cytokinin Adenine / Cytokinin cytokinin->receptor

Caption: A simplified diagram of the cytokinin signaling pathway in plants.

References

Application Note and Protocol: Method for Sterile Filtering Adenine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593), a fundamental component of nucleic acids and a key molecule in various cellular processes, is a common reagent in biological research and drug development. The preparation of sterile adenine stock solutions is a critical step to prevent microbial contamination in cell culture and other sensitive applications. However, adenine's low aqueous solubility at neutral pH and room temperature presents a challenge for preparing concentrated, sterile stocks. This application note provides a detailed protocol for the preparation and sterile filtration of adenine solutions, including data on its solubility and stability to ensure the accurate and reliable use of this essential biochemical.

Data Presentation

Solubility of Adenine

Adenine's solubility is significantly influenced by temperature and pH. While sparingly soluble in cold water, its solubility increases substantially in hot water and in acidic or alkaline solutions.[1][2] The following tables summarize the available quantitative data on adenine solubility.

Table 1: Solubility of Adenine in Water at Different Temperatures

Temperature (°C)Solubility (g/L)Molar Concentration (approx. M)Notes
200.50.0037Sparingly soluble in cold water.[3]
251.030.0076[4]
100250.185Significantly more soluble in boiling water.[2][3]

Table 2: Solubility of Adenine in Different Solvents

SolventSolubilityNotes
Water (cold)1 g in 2000 mL (0.5 g/L)[2]
Water (boiling)1 g in 40 mL (25 g/L)[2]
1 M HCl20 mg/mL (20 g/L)[5][6]
0.5 M HClSoluble[2]
Hot NH4OHSoluble[5]
EthanolSlightly soluble[1]
ChloroformInsoluble[1]
EtherInsoluble[1]
Stability of Adenine Solutions

Adenine solutions, particularly those of adenine-based cytokinins, have demonstrated good stability under various storage conditions. Sterile-filtered adenine solutions can be stored for months at 2-8°C with minimal degradation.[5][7] Studies on adenine-based cytokinins have also shown that they are stable even after an autoclave cycle at 121°C.

Experimental Protocols

Preparation of Adenine Stock Solution

This protocol describes the preparation of a 10 mg/mL adenine stock solution. Adjust the quantities as needed for your specific application. Due to adenine's low solubility in neutral water at room temperature, heating or pH adjustment is necessary.

Materials:

  • Adenine powder

  • Sterile, purified water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes or flasks

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter and sterile pH probes (optional)

  • 1 M HCl or 1 M NaOH (optional, for pH adjustment)

Procedure:

  • Weighing: Accurately weigh the desired amount of adenine powder in a sterile weighing boat. For a 10 mg/mL solution, you will need 100 mg of adenine for a final volume of 10 mL.

  • Dissolution (Heating Method): a. Add the adenine powder to a sterile flask containing a sterile magnetic stir bar. b. Add approximately 80% of the final volume of sterile, purified water. c. Gently heat the solution on a hot plate with continuous stirring. Do not boil vigorously. Adenine's solubility significantly increases in hot water.[1][2] d. Continue heating and stirring until the adenine is completely dissolved. The solution should be clear and colorless. e. Remove the flask from the heat and allow it to cool to room temperature. f. Bring the solution to the final desired volume with sterile, purified water.

  • Dissolution (pH Adjustment Method): a. Add the adenine powder to a sterile flask containing a sterile magnetic stir bar. b. Add approximately 80% of the final volume of sterile, purified water and begin stirring. c. Slowly add drops of 1 M HCl while monitoring the pH. Adenine is soluble in acidic conditions.[5][6] d. Continue adding acid until the adenine is fully dissolved. e. Alternatively, for applications where an alkaline pH is acceptable, 1 M NaOH can be used to increase solubility. f. Once dissolved, adjust the pH to the desired level for your experiment, if necessary. g. Bring the solution to the final desired volume with sterile, purified water.

Sterile Filtration of Adenine Stock Solution

This protocol outlines the procedure for sterile filtering the prepared adenine stock solution. A 0.22 µm or 0.2 µm pore size filter is recommended for removing bacteria.[8] To minimize potential loss of adenine due to adsorption, the use of low protein-binding filter membranes such as Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF) is advised.[9][10][11]

Materials:

  • Prepared adenine stock solution

  • Sterile syringe

  • Sterile syringe filter (0.22 µm or 0.2 µm pore size, PES or PVDF membrane)

  • Sterile collection tube or bottle

Procedure:

  • Prepare the filtration setup: In a sterile environment (e.g., a laminar flow hood), aseptically open the sterile syringe and syringe filter packaging.

  • Draw the solution: Draw the prepared adenine stock solution into the sterile syringe.

  • Attach the filter: Securely attach the sterile syringe filter to the Luer-Lok® tip of the syringe.

  • Filter the solution: Hold the syringe with the filter pointing downwards into the sterile collection tube. Apply gentle, steady pressure to the syringe plunger to pass the solution through the filter. Avoid applying excessive pressure, which could damage the filter membrane.

  • Storage: Aliquot the sterile adenine solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at 2-8°C for short-term use or at -20°C for long-term storage.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation and sterile filtration of an adenine stock solution.

G cluster_prep Solution Preparation cluster_filter Sterile Filtration cluster_storage Storage weigh Weigh Adenine Powder dissolve Dissolve in Sterile Water (with heating or pH adjustment) weigh->dissolve volume Adjust to Final Volume dissolve->volume draw Draw Solution into Syringe volume->draw Transfer for Filtration attach Attach 0.22 µm Syringe Filter draw->attach filter Filter into Sterile Tube attach->filter aliquot Aliquot into Sterile Tubes filter->aliquot Sterile Solution store Store at 2-8°C or -20°C aliquot->store

Caption: Workflow for preparing sterile adenine stock solutions.

Filter Selection Logic

Choosing the appropriate filter membrane is crucial for minimizing the loss of the target molecule. This diagram outlines the decision-making process for selecting a suitable filter for adenine solutions.

G start Start: Need to sterile filter adenine solution pore_size Select Pore Size: 0.22 µm or 0.2 µm for sterility start->pore_size binding_concern Is adenine adsorption a concern? pore_size->binding_concern low_binding Choose Low-Binding Membrane: PES or Hydrophilic PVDF binding_concern->low_binding Yes standard_membrane Standard membrane may be sufficient, but validation is recommended binding_concern->standard_membrane No/Unsure end Proceed with Filtration low_binding->end standard_membrane->end

Caption: Decision tree for selecting a sterile filter membrane.

Conclusion

The successful preparation of sterile adenine stock solutions hinges on addressing its solubility limitations and selecting appropriate filtration materials. By utilizing heat or pH adjustment, concentrated adenine solutions can be prepared. Subsequent sterile filtration through a low-binding 0.22 µm PES or PVDF membrane ensures the removal of microbial contaminants while minimizing the potential loss of adenine. Following the detailed protocols and considering the data presented in this application note will enable researchers to prepare high-quality, sterile adenine stock solutions for their experimental needs.

References

Application Notes and Protocols for Long-Term Storage of Adenine Monohydrochloride Hemihydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593), a fundamental component of nucleic acids and a key molecule in cellular metabolism, is frequently used in various research and pharmaceutical applications. As adenine monohydrochloride hemihydrate, its solubility in aqueous solutions is enhanced, making it a convenient form for experimental use. However, the long-term stability of these solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the long-term storage and stability assessment of this compound solutions.

Recommended Long-Term Storage Conditions

The stability of this compound solutions is influenced by temperature, pH, light exposure, and the presence of sterilizing agents. Based on available data, the following storage conditions are recommended to minimize degradation.

Data Summary

For ease of comparison, the recommended storage conditions and expected stability are summarized in the table below.

Storage TemperatureDurationConditionsExpected Stability
-80°CUp to 6 monthsAliquoted in tightly sealed, light-protected tubes, under a nitrogen atmosphere.[1]High stability, minimal degradation.
-20°CUp to 1 monthAliquoted in tightly sealed, light-protected tubes, under a nitrogen atmosphere.[1]Good stability for short to medium-term storage.
2-8°CUp to 3 monthsSterile-filtered (0.22 µm) solution in a sealed, light-protected container.Moderate stability; periodic re-evaluation is recommended.[2]
Room Temperature (25°C)Short-term (days)In a sealed, light-protected container.Prone to degradation, not recommended for long-term storage.[2][3]

Note: The stability of adenine-based cytokinin solutions has been observed for up to 90 days at -20°C, 2-6°C, and 25°C in a slightly basic solution (0.05 N KOH) with no significant degradation, suggesting that the adenine moiety is relatively stable under these conditions.[2][3]

Key Factors Influencing Stability

  • Temperature: Lower temperatures significantly reduce the rate of chemical degradation. For long-term storage, -80°C is optimal.[1]

  • pH: Adenine is susceptible to hydrolytic deamination, a process that can be influenced by pH. While stable in slightly basic conditions, it can degrade in acidic solutions, especially at elevated temperatures.[3]

  • Light: Exposure to UV light can induce photolytic degradation. Solutions should always be stored in amber or opaque containers to protect them from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. For sensitive applications, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes to avoid this. A study on an adenine derivative showed stability through six freeze-thaw cycles.[2]

Experimental Protocols

Protocol for Preparation of Stock Solutions
  • Materials:

    • This compound powder

    • High-purity water (e.g., Milli-Q or equivalent) or appropriate buffer

    • Sterile, amber or opaque storage tubes (e.g., polypropylene (B1209903) or glass)

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

    • Sterile filter (0.22 µm) and syringe (optional, for 2-8°C storage)

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent condensation.

    • Weigh the desired amount of powder using a calibrated analytical balance.

    • In a sterile container, dissolve the powder in the desired volume of high-purity water or buffer.

    • Mix thoroughly using a vortex mixer. If solubility is an issue, gentle warming or sonication can be applied.

    • For storage at 2-8°C, sterile-filter the solution using a 0.22 µm syringe filter into the final sterile storage container.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • If storing under an inert atmosphere, gently bubble nitrogen or argon gas through the solution before capping the tubes.

    • Label the tubes clearly with the compound name, concentration, date of preparation, and storage conditions.

    • Place the aliquots at the recommended storage temperature.

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC). This method should be validated for its specific application.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 90:10, v/v).[5][6] The mobile phase may require optimization depending on the specific column and system.

    • Flow Rate: 1.0 mL/min[6]

    • Detection Wavelength: 260 nm[6][7]

    • Injection Volume: 10-20 µL

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the test sample by diluting the stored solution to a suitable concentration with the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent adenine peak.

    • The percentage of adenine remaining can be calculated by comparing the peak area of the aged sample to that of a freshly prepared standard of the same concentration.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating method by intentionally degrading the sample to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[8][9]

  • Sample Preparation: Prepare several aliquots of the this compound solution.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to an aliquot and incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Add 0.1 N NaOH to an aliquot and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to an aliquot and incubate at room temperature.

    • Thermal Degradation: Place an aliquot in an oven at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose an aliquot to a light source (e.g., UV lamp or a photostability chamber).

  • Analysis: Analyze the stressed samples using the validated HPLC method to identify and separate any degradation products from the intact adenine.

Visualization of Degradation Pathway and Experimental Workflow

Degradation Pathway

The primary degradation pathway for adenine in aqueous solution is hydrolytic deamination, which results in the formation of hypoxanthine. Other potential degradation routes include oxidation and photolysis, which can lead to various other degradation products.

G Potential Degradation Pathways of Adenine Adenine Adenine Hypoxanthine Hypoxanthine Adenine->Hypoxanthine Hydrolytic Deamination (H2O) Oxidation_Products Oxidation Products Adenine->Oxidation_Products Oxidative Stress (e.g., H2O2) Photolysis_Products Photolysis Products Adenine->Photolysis_Products Photolytic Stress (UV Light) G Workflow for Adenine Solution Stability Study cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation Prep_Solution Prepare Adenine Monohydrochloride Hemihydrate Solution Aliquot Aliquot into Single-Use Vials Prep_Solution->Aliquot Store_Conditions Store at Defined Conditions (T, Light) Aliquot->Store_Conditions Time_Points Withdraw Samples at Scheduled Time Points Store_Conditions->Time_Points HPLC_Analysis Analyze by Stability- Indicating HPLC Method Time_Points->HPLC_Analysis Assess_Degradation Assess Degradation (Peak Area, Impurities) HPLC_Analysis->Assess_Degradation Determine_Shelf_Life Determine Shelf-Life Assess_Degradation->Determine_Shelf_Life

References

Application Notes and Protocols: The Role of Adenine as a Supplement in Blood Storage Solutions like SAGM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preservation of red blood cells (RBCs) is a critical aspect of transfusion medicine. During storage, RBCs undergo a series of biochemical and structural changes, collectively known as the "storage lesion," which can impair their function and viability post-transfusion. A key factor in mitigating these changes is the maintenance of intracellular adenosine (B11128) triphosphate (ATP) levels.[1] ATP is crucial for various cellular processes, including maintaining ion gradients, cell shape, and membrane flexibility. Saline-Adenine-Glucose-Mannitol (SAGM) is a widely used additive solution in Europe designed to extend the shelf life of RBCs.[2][3] Adenine (B156593) is a fundamental component of SAGM, serving as a substrate for the synthesis of ATP through the RBCs' salvage pathways.[1][4] These application notes provide a detailed overview of the role of adenine in blood storage solutions, present quantitative data on its effects, and offer detailed protocols for evaluating the quality of stored RBCs.

Biochemical Rationale for Adenine Supplementation

Red blood cells lack a nucleus and mitochondria, and therefore, cannot synthesize ATP de novo. They rely on glycolysis for ATP production and on salvage pathways to replenish adenine nucleotides.[5] During storage, ATP levels naturally decline, leading to a cascade of detrimental changes. The biochemical rationale for including adenine in storage solutions is to provide a substrate for the adenine phosphoribosyltransferase (APRT) enzyme, which catalyzes the conversion of adenine and phosphoribosyl pyrophosphate (PRPP) into adenosine monophosphate (AMP).[6] AMP can then be phosphorylated to form ADP and subsequently ATP, thereby helping to maintain the energetic state of the RBCs and prolong their viability.[1][4]

Data Presentation

The following tables summarize the quantitative effects of adenine-containing storage solutions on key red blood cell parameters during storage.

Table 1: Composition of Common Red Blood Cell Additive Solutions

ComponentSAGMAS-1AS-3
Saline (g/L)8.779.04.1
Adenine (g/L) 0.169 0.27 0.30
Glucose (g/L)9.022.010.0
Mannitol (g/L)5.257.5-
Sodium Citrate (g/L)--5.88
Citric Acid (g/L)--0.42
Monobasic Sodium Phosphate (g/L)-2.22-

This table provides a comparative overview of the composition of SAGM and other commonly used additive solutions, highlighting the presence of adenine.

Table 2: In Vitro Quality of Red Blood Cells Stored in SAGM and AS-1

ParameterStorage DurationSAGMAS-1
Hemolysis (%) Day 14> AS-1Lower
Day 42HigherLower
Glycophorin A+ Microparticles Day 14 onwardsHigherLower
Phosphatidylserine+ Microparticles Day 14 onwardsHigherLower
Adhesion to Endothelial Cells Day 28More AdherentLess Adherent
Day 42Less AdherentMore Adherent

This table summarizes a paired study comparing RBCs stored in SAGM and AS-1, indicating that SAGM-stored RBCs show greater membrane loss.[7]

Table 3: Comparison of Hemolysis in Different Additive Solutions

Additive SolutionMean Hemolysis (%) at Day 28
CPDA-10.31
SAGM 0.35
Adsol (AS-1)0.29

This table shows a comparison of hemolysis rates in different storage solutions, with SAGM showing slightly higher mean hemolysis compared to CPDA-1 and Adsol at day 28.[8]

Signaling Pathways and Experimental Workflows

Adenine Salvage Pathway in Red Blood Cells

The following diagram illustrates the key biochemical pathway for adenine salvage and ATP synthesis in erythrocytes.

AdenineSalvagePathway cluster_extracellular Extracellular cluster_intracellular Intracellular (RBC) Adenine_ext Adenine Adenine_int Adenine Adenine_ext->Adenine_int Transport APRT APRT Adenine_int->APRT PRPP PRPP PRPP->APRT AMP AMP AK1 Adenylate Kinase AMP->AK1 ATP ADP ADP Glycolysis Glycolysis ADP->Glycolysis Substrate-level phosphorylation ATP ATP APRT->AMP AK1->AMP AK1->ADP Glycolysis->ADP Glycolysis->ATP

Adenine salvage pathway for ATP synthesis in RBCs.
Experimental Workflow for Evaluating Stored Red Blood Cell Quality

This diagram outlines a typical experimental workflow for assessing the quality of stored red blood cells.

ExperimentalWorkflow cluster_collection Blood Collection and Processing cluster_storage Storage cluster_sampling Sampling and Analysis WholeBlood Whole Blood Collection (CPD Anticoagulant) Centrifugation Centrifugation WholeBlood->Centrifugation ComponentSeparation Plasma and Buffy Coat Removal Centrifugation->ComponentSeparation RBC_Concentrate Packed Red Blood Cells ComponentSeparation->RBC_Concentrate AdditiveSolution Addition of SAGM RBC_Concentrate->AdditiveSolution Stored_RBCs Leukoreduced RBCs in SAGM AdditiveSolution->Stored_RBCs Storage Store at 2-6°C Stored_RBCs->Storage Sampling Aseptic Sampling at Day 0, 7, 14, 21, 28, 35, 42 Storage->Sampling HemolysisAssay Hemolysis Assay Sampling->HemolysisAssay ATPAssay ATP Assay Sampling->ATPAssay DPGAssay 2,3-DPG Assay Sampling->DPGAssay CrSurvival 51Cr Survival Study (at end of storage) Sampling->CrSurvival DataAnalysis Data Analysis and Quality Assessment HemolysisAssay->DataAnalysis ATPAssay->DataAnalysis DPGAssay->DataAnalysis CrSurvival->DataAnalysis

Workflow for assessing stored RBC quality.

Experimental Protocols

Protocol for Measuring Hemolysis in Stored Red Blood Cells

Principle: Hemolysis, the rupture of red blood cells, results in the release of hemoglobin into the supernatant. The amount of free hemoglobin in the supernatant is measured spectrophotometrically and expressed as a percentage of the total hemoglobin in the unit.

Materials:

  • Refrigerated centrifuge

  • Spectrophotometer

  • Micropipettes and tips

  • Cuvettes or 96-well microplate

  • 0.9% NaCl (Saline)

  • Drabkin's reagent (or similar hemoglobin determination reagent)

  • Deionized water

Procedure:

  • Sample Collection: Aseptically collect a sample (approximately 1-2 mL) from the red blood cell unit.

  • Total Hemoglobin Measurement:

    • Mix the collected sample thoroughly.

    • Prepare a 1:200 dilution of the whole blood sample in Drabkin's reagent (e.g., 10 µL of blood in 2 mL of reagent).

    • Incubate at room temperature for 10 minutes to allow for complete lysis and conversion of hemoglobin to cyanmethemoglobin.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Calculate the total hemoglobin concentration (g/dL) using a standard curve.

  • Supernatant Hemoglobin Measurement:

    • Transfer a portion of the collected sample to a microcentrifuge tube.

    • Centrifuge at 2000 x g for 10 minutes to pellet the intact red blood cells.

    • Carefully collect the supernatant without disturbing the cell pellet.

    • Prepare a suitable dilution of the supernatant in Drabkin's reagent (e.g., 1:10, 50 µL of supernatant in 450 µL of reagent).

    • Incubate and measure the absorbance at 540 nm as described above.

    • Calculate the supernatant hemoglobin concentration (g/dL).

  • Hematocrit Measurement: Determine the hematocrit (Hct) of the red blood cell unit using a hematology analyzer or by microcentrifugation. Express Hct as a decimal (e.g., 60% = 0.60).

  • Calculation of Percent Hemolysis:

    • Use the following formula to calculate the percentage of hemolysis:[8] % Hemolysis = [Supernatant Hb (g/dL) x (1 - Hct)] / [Total Hb (g/dL)] x 100

Protocol for Quantitative ATP Assay in Erythrocytes using a Luciferase-Based Kit

Principle: This assay is based on the luciferin-luciferase reaction, where the light emitted is directly proportional to the ATP concentration. The bioluminescence is measured using a luminometer.

Materials:

  • Luciferase-based ATP assay kit (e.g., from Promega, Sigma-Aldrich)

  • Luminometer

  • Refrigerated microcentrifuge

  • Micropipettes and tips

  • Trichloroacetic acid (TCA) or other deproteinizing agent

  • Tris-EDTA buffer (pH 7.5)

  • ATP standard solution

Procedure:

  • Sample Preparation and ATP Extraction:

    • Aseptically collect a 100 µL aliquot of the stored red blood cell suspension.

    • Immediately add the aliquot to 900 µL of ice-cold 3% TCA to precipitate proteins and prevent ATP degradation.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the ATP to a new tube.

  • Neutralization:

    • Neutralize the acidic extract by adding a calculated amount of a neutralizing buffer (e.g., 1M Tris base) to bring the pH to approximately 7.5.

  • ATP Measurement:

    • Prepare the ATP assay reagent according to the manufacturer's instructions (reconstituting the luciferase/luciferin mixture with the provided buffer).

    • Prepare a standard curve using the ATP standard solution provided in the kit, with concentrations ranging from picomolar to micromolar.

    • In a luminometer tube or a white-walled 96-well plate, add 100 µL of the reconstituted ATP assay reagent.

    • Add 10-20 µL of the neutralized sample extract or ATP standard to the reagent.

    • Immediately measure the luminescence using a luminometer. The signal is typically stable for about 1 minute.

  • Calculation:

    • Construct a standard curve by plotting luminescence (Relative Light Units, RLU) versus ATP concentration.

    • Determine the ATP concentration in the samples from the standard curve.

    • Normalize the ATP concentration to the hemoglobin content of the original sample (µmol ATP/g Hb).

Protocol for 2,3-Diphosphoglycerate (2,3-DPG) Assay in Stored Red Blood Cells

Principle: This enzymatic assay measures the concentration of 2,3-DPG. The assay involves the conversion of 2,3-DPG to 3-phosphoglycerate (B1209933) (3-PG) by the enzyme phosphoglycerate mutase (PGM), which is coupled to the reduction of NAD+ to NADH, measured spectrophotometrically at 340 nm.

Materials:

  • 2,3-DPG assay kit (e.g., from Roche, Sigma-Aldrich)

  • Spectrophotometer capable of measuring at 340 nm

  • Refrigerated microcentrifuge

  • Micropipettes and tips

  • Cuvettes or UV-transparent 96-well plate

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Potassium carbonate (K2CO3) for neutralization

Procedure:

  • Sample Preparation and Extraction:

    • Aseptically collect a 200 µL aliquot of the stored red blood cell suspension.

    • Add the aliquot to 800 µL of ice-cold 0.6 M PCA to deproteinize the sample.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Neutralization:

    • Neutralize the supernatant by adding a specific volume of 2 M K2CO3. This will precipitate the perchlorate.

    • Incubate on ice for 10 minutes and then centrifuge to remove the precipitate.

    • The resulting supernatant contains the 2,3-DPG.

  • Enzymatic Assay:

    • Prepare the reaction mixture according to the kit manufacturer's instructions. This typically includes a buffer, ATP, NAD+, phosphoglycerate mutase, glyceraldehyde-3-phosphate dehydrogenase, and aldolase.

    • In a cuvette or microplate well, add the reaction mixture and the neutralized sample extract.

    • Incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow the reactions to proceed.

    • Measure the absorbance at 340 nm. The increase in absorbance is proportional to the amount of 2,3-DPG in the sample.

  • Calculation:

    • Calculate the 2,3-DPG concentration using the molar extinction coefficient of NADH (6.22 x 10^3 L·mol⁻¹·cm⁻¹).

    • Normalize the 2,3-DPG concentration to the hemoglobin content of the original sample (µmol 2,3-DPG/g Hb).

Protocol for 51Cr Red Blood Cell Survival Study

Principle: This in vivo study assesses the viability of transfused red blood cells. A sample of the stored RBCs is labeled with radioactive chromium-51 (B80572) (51Cr). The labeled cells are then re-infused into the donor (autologous transfusion), and the percentage of surviving cells in the circulation is measured at 24 hours post-transfusion.

Materials:

  • Sodium chromate (B82759) (51Cr) solution

  • Sterile syringes and needles

  • Ascorbic acid solution (to stop the labeling reaction)

  • Gamma counter

  • Centrifuge

Procedure:

  • Red Blood Cell Labeling:

    • Aseptically withdraw a small aliquot (e.g., 10-20 mL) of the stored red blood cells to be tested.

    • Add a sterile solution of sodium chromate (51Cr) to the RBCs. The amount of 51Cr will depend on the specific protocol and regulatory guidelines.

    • Incubate at room temperature for 15-30 minutes with gentle mixing.

    • Stop the labeling reaction by adding a sterile solution of ascorbic acid.

    • Wash the labeled RBCs with sterile saline to remove any unbound 51Cr. This is typically done by centrifugation and removal of the supernatant, repeated 2-3 times.

    • Resuspend the final washed, labeled RBCs in a small volume of sterile saline for injection.

  • Infusion and Sampling:

    • Inject a known volume of the 51Cr-labeled RBC suspension into the autologous donor.

    • Collect a blood sample from the contralateral arm at 10 minutes and 60 minutes post-infusion to determine the initial circulating blood volume.

    • Collect another blood sample at 24 hours post-infusion.

  • Radioactivity Measurement:

    • For each blood sample, measure the radioactivity in a known volume of whole blood using a gamma counter.

    • Also, measure the radioactivity of a standard prepared from the injected labeled RBCs.

  • Calculation of 24-Hour Survival:

    • Calculate the total blood volume from the 10 and 60-minute samples.

    • Determine the total circulating radioactivity at 24 hours.

    • The 24-hour post-transfusion survival is calculated as: % Survival = (Total circulating cpm at 24 hours / Total cpm injected) x 100

Disclaimer: The use of radioactive materials requires appropriate licensing, handling, and disposal procedures in accordance with local and national regulations. This protocol should only be performed by trained personnel in a suitable facility.

Conclusion

Adenine is a vital supplement in red blood cell storage solutions like SAGM, playing a crucial role in maintaining ATP levels and extending the viability of stored erythrocytes. The quantitative data and experimental protocols provided in these application notes offer a comprehensive resource for researchers and professionals in the field of transfusion medicine and drug development. The standardized evaluation of RBC quality is essential for ensuring the safety and efficacy of blood transfusions and for the development of improved blood storage technologies.

References

Application Notes and Protocols for the Experimental Use of Adenine in Purine Metabolism Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of adenine (B156593) to model and study purine (B94841) metabolism disorders, with a primary focus on adenine-induced Chronic Kidney Disease (CKD).

Introduction

Disorders of purine metabolism encompass a range of genetic diseases characterized by the abnormal synthesis, degradation, and salvage of purine nucleotides.[1][2][3][4][5] A key experimental approach to investigate these disorders involves the administration of adenine to induce a state of metabolic imbalance, closely mimicking certain human pathologies.[6][7][8] High doses of adenine overwhelm the normal purine salvage pathway, leading to its conversion into the highly insoluble compound 2,8-dihydroxyadenine (B126177) (2,8-DHA).[6][9] The subsequent precipitation of 2,8-DHA crystals within the renal tubules causes obstruction, inflammation, and progressive renal injury, providing a robust model for studying Chronic Kidney Disease (CKD) and disorders like Adenine Phosphoribosyltransferase (APRT) deficiency.[6][10][11][12][13]

This model is valuable for elucidating disease mechanisms, identifying potential therapeutic targets, and evaluating novel treatment strategies. The adenine-induced CKD model in rodents recapitulates many features of human CKD, including azotemia, electrolyte imbalances, and renal fibrosis.[6][7][14][15]

Key Signaling Pathways in Adenine-Induced Pathology

Excess adenine and the resultant accumulation of 2,8-DHA crystals trigger a cascade of cellular and molecular events that contribute to renal pathology. Understanding these signaling pathways is crucial for interpreting experimental outcomes and identifying points of therapeutic intervention.

Adenine_Metabolism_and_Pathology cluster_0 Normal Purine Metabolism cluster_1 Pathological Pathway (Adenine Overload) cluster_2 Downstream Pathological Effects Adenine Adenine AMP AMP Adenine->AMP Salvage Pathway High_Adenine High Dose Adenine PRPP PRPP PRPP->AMP APRT APRT DHA_2_8 2,8-Dihydroxyadenine (2,8-DHA) High_Adenine->DHA_2_8 Metabolism XO Xanthine (B1682287) Oxidase (XO) XO->DHA_2_8 Crystal_Deposition Crystal Deposition in Renal Tubules DHA_2_8->Crystal_Deposition Tubular_Obstruction Tubular Obstruction Crystal_Deposition->Tubular_Obstruction Inflammation Inflammation Crystal_Deposition->Inflammation Oxidative_Stress Oxidative Stress Crystal_Deposition->Oxidative_Stress CKD Chronic Kidney Disease (CKD) Tubular_Obstruction->CKD Fibrosis Renal Fibrosis (TGF-β1 Signaling) Inflammation->Fibrosis Inflammation->CKD Ferroptosis Ferroptosis Oxidative_Stress->Ferroptosis Fibrosis->CKD Ferroptosis->CKD

Figure 1: Adenine Metabolism and Pathological Cascade.

High concentrations of adenine are metabolized by xanthine oxidase to 2,8-DHA, which precipitates in renal tubules.[6][9] This leads to mechanical obstruction, interstitial inflammation, and programmed cell death, including apoptosis, necroptosis, and ferroptosis.[6][16] The inflammatory response and subsequent activation of signaling pathways, such as the TGF-β1 pathway, contribute to the development of renal fibrosis.[6] Additionally, adenine can act as a signaling molecule itself, potentially interfering with cAMP-dependent pathways in the kidney.[9]

Data Presentation: Animal Models of Adenine-Induced Purine Metabolism Disorders

The following tables summarize quantitative data for establishing adenine-induced CKD models in rodents. Dosages and timelines can be adjusted based on the desired severity of the disease.

Table 1: Adenine Administration Protocols in Rodents
SpeciesRoute of AdministrationAdenine Concentration/DoseDurationExpected OutcomeReference(s)
RatDiet0.75% (w/w)2-4 weeksSevere CKD, high mortality[6][7][14]
RatDiet0.25% (w/w)4-16 weeksMilder, progressive CKD[15]
RatGavage200 mg/kg/day30 daysSignificant increase in serum uric acid, kidney injury[17][18]
MouseDiet0.2% - 0.3% (w/w)4 weeksHyperuricemia and CKD[19]
MouseGavage50 mg/kg/day (with Potassium Oxonate)14-21 daysHyperuricemia[19][20]
Table 2: Expected Biochemical and Pathological Changes
ParameterSpeciesExpected ChangeMethod of MeasurementReference(s)
Serum CreatinineRat, MouseSignificant IncreaseBiochemical Analyzer[7][19]
Blood Urea Nitrogen (BUN)Rat, MouseSignificant IncreaseBiochemical Analyzer[6][7]
Serum Uric AcidRat, MouseSignificant IncreaseBiochemical Analyzer, HPLC, LC-MS/MS[7][17][19]
2,8-DHA CrystalsRat, MousePresent in urine and kidney tissueMicroscopy, Infrared Spectroscopy[6][10][11]
Renal FibrosisRat, MouseIncreased collagen depositionHistology (Masson's Trichrome, Sirius Red)[6][15]
Inflammatory MarkersRat, MouseIncreased expression (e.g., TNF-α, IL-6)ELISA, qPCR[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Chronic Kidney Disease in Rats using an Adenine-Enriched Diet

Objective: To establish a model of chronic kidney disease in rats through dietary administration of adenine.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Standard rodent chow

  • Adenine (Sigma-Aldrich or equivalent)

  • Metabolic cages for urine collection

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., syringes, tubes)

Procedure:

  • Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22-24°C) with free access to standard chow and water for at least one week.

  • Diet Preparation: Prepare a 0.75% (w/w) adenine-enriched diet by thoroughly mixing adenine powder with powdered standard chow. For a milder model, a 0.25% (w/w) diet can be used.[6][15]

  • Experimental Groups: Randomly divide the rats into a control group (receiving standard chow) and an experimental group (receiving the adenine-enriched diet).

  • Induction Phase: Provide the respective diets and water ad libitum for 2 to 4 weeks for the 0.75% diet, or longer for lower concentrations.[6][7] Monitor animal weight and food intake regularly.

  • Sample Collection:

    • Urine: Towards the end of the induction period, place rats in metabolic cages for 24-hour urine collection.[20]

    • Blood: At the end of the study, anesthetize the rats and collect blood via cardiac puncture or from the abdominal aorta.

  • Tissue Harvesting: Euthanize the animals and perfuse the kidneys with cold saline. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.[20]

Adenine_CKD_Induction_Workflow Acclimatization 1. Animal Acclimatization (1 week) Diet_Prep 2. Diet Preparation (Control vs. Adenine-Enriched) Acclimatization->Diet_Prep Grouping 3. Randomization into Groups Diet_Prep->Grouping Induction 4. Dietary Administration (2-4 weeks) Grouping->Induction Monitoring Animal Monitoring (Weight, Food Intake) Induction->Monitoring Urine_Collection 5a. Urine Collection (Metabolic Cages) Induction->Urine_Collection Blood_Collection 5b. Blood Collection (Anesthesia) Urine_Collection->Blood_Collection Tissue_Harvesting 6. Kidney Tissue Harvesting (Histology & Molecular Analysis) Blood_Collection->Tissue_Harvesting

Figure 2: Experimental Workflow for Adenine-Induced CKD.
Protocol 2: Measurement of Purine Metabolites using UPLC-PDA

Objective: To quantify key purine metabolites in biological samples (plasma, urine, tissue homogenates) using Ultra-Performance Liquid Chromatography with a Photodiode Array detector. This method is adapted from established protocols for its high resolution and sensitivity.[21][22][23]

Materials:

  • UPLC system with a PDA detector (e.g., Waters ACQUITY H-Class)

  • Reversed-phase C18 column suitable for UPLC

  • Mobile Phase A: Phosphate buffer or other suitable aqueous buffer

  • Mobile Phase B: Acetonitrile or Methanol

  • Perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH)

  • Purine standards (adenine, hypoxanthine, xanthine, uric acid, etc.)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Plasma/Urine: Thaw frozen samples on ice. To deproteinize, add 1/10th volume of concentrated PCA, vortex, and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Neutralize the supernatant with KOH. Centrifuge again to remove the potassium perchlorate (B79767) precipitate.[22]

    • Tissue: Homogenize the frozen tissue in PCA on ice. Centrifuge and neutralize the supernatant as described above.

  • Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of the purine metabolites of interest (e.g., 0.1 to 100 µM).[21][22]

  • UPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject 5 µL of the prepared sample or standard.[21][22]

    • Run a gradient elution program to separate the purine metabolites. The run time is typically around 30-35 minutes.[21][22]

    • The PDA detector should be set to scan a range of wavelengths (e.g., 230-310 nm) to identify compounds by their UV spectra, with quantification typically performed at 254 nm.[22][24]

  • Data Analysis:

    • Identify peaks in the sample chromatograms by comparing their retention times and UV spectra to the standards.[21]

    • Quantify the concentration of each metabolite by interpolating its peak area from the standard curve.

UPLC_Analysis_Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Urine, Tissue) Deproteinization 2. Sample Preparation (Deproteinization with PCA) Sample_Collection->Deproteinization Neutralization 3. Neutralization with KOH Deproteinization->Neutralization Centrifugation 4. Centrifugation & Supernatant Collection Neutralization->Centrifugation UPLC_Injection 5. UPLC Injection (5 µL) Centrifugation->UPLC_Injection Chromatography 6. Chromatographic Separation UPLC_Injection->Chromatography PDA_Detection 7. PDA Detection (254 nm) Chromatography->PDA_Detection Data_Analysis 8. Data Analysis (Peak Identification & Quantification) PDA_Detection->Data_Analysis

Figure 3: Workflow for Purine Metabolite Analysis by UPLC-PDA.

Conclusion

The experimental use of adenine provides a powerful and reproducible platform for studying purine metabolism disorders and their complications, particularly CKD. The protocols and data presented herein offer a solid foundation for researchers to design and execute studies aimed at understanding the pathophysiology of these conditions and developing novel therapeutic interventions. Careful adherence to established methodologies and a thorough understanding of the underlying signaling pathways are essential for generating reliable and impactful results.

References

Protocol for incorporating radiolabeled adenine to trace metabolic pathways.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Tracing Metabolic Pathways with Radiolabeled Adenine (B156593)

Introduction

Adenine, a fundamental component of nucleic acids and energy-carrying molecules like adenosine (B11128) triphosphate (ATP), is metabolized through two primary pathways: de novo synthesis and the salvage pathway.[1][2] Metabolic tracing using radiolabeled adenine is a powerful technique to investigate the dynamics of these pathways.[3][4] By introducing adenine labeled with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), researchers can track its incorporation into various downstream metabolites, including nucleotides (AMP, ADP, ATP) and nucleic acids (RNA and DNA).[5][6][7] This methodology is invaluable for understanding cellular bioenergetics, nucleotide metabolism in normal versus cancerous cells, and the mechanism of action for drugs that target these pathways.[1][8]

The purine (B94841) salvage pathway is an energy-efficient process that recycles purine bases from the breakdown of nucleic acids or from extracellular sources.[2] The key enzyme in adenine salvage is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP).[9][10][11] In contrast, the de novo pathway synthesizes purines from simpler precursors, culminating in the formation of inosine (B1671953) monophosphate (IMP), which then serves as a precursor for both AMP and GMP.[12][13][14] Studying the relative contributions of these pathways is crucial, as proliferating cells are often thought to rely more on de novo synthesis, while differentiated tissues may favor the salvage pathway.[1][2]

Key Metabolic Pathways Involving Adenine

Purine Salvage Pathway

The purine salvage pathway allows cells to recycle adenine efficiently. The central reaction is the conversion of free adenine into AMP, which can then be phosphorylated to ADP and ATP. This process is critical for maintaining the cellular nucleotide pool. In the absence of functional APRT, adenine is shunted to an alternative pathway where it is oxidized by xanthine (B1682287) dehydrogenase to 2,8-dihydroxyadenine (B126177) (2,8-DHA), a poorly soluble compound that can lead to kidney stones and renal failure.[9][15]

PurineSalvagePathway cluster_legend Legend Adenine Adenine in1 Adenine->in1 in2 Adenine->in2 PRPP PRPP PRPP->in1 AMP AMP (Adenosine Monophosphate) ADP ADP AMP->ADP Adenylate Kinase ATP ATP ADP->ATP Kinases DNA_RNA DNA / RNA ATP->DNA_RNA Polymerases XDH_path 2,8-Dihydroxyadenine in1->AMP APRT in2->XDH_path Xanthine Dehydrogenase (in APRT deficiency) Metabolite Metabolite Nucleotide Nucleotide Nucleic_Acid Nucleic Acid Alternative_Product Alternative Product DeNovoPathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase MultiStep Multiple Steps (requires Glycine, Glutamine, Aspartate, Formate, CO₂) PRPP->MultiStep IMP IMP (Inosine Monophosphate) MultiStep->IMP AMP AMP IMP->AMP Adenylosuccinate Synthetase GMP GMP IMP->GMP IMP Dehydrogenase ExperimentalWorkflow cluster_prep Cell Preparation & Labeling cluster_fractionation Harvesting & Fractionation cluster_analysis Analysis arrow arrow A 1. Seed cells in culture plates and grow to desired confluency. B 2. Replace medium with fresh medium containing radiolabeled adenine. A->B C 3. Incubate for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). B->C D 4. Wash cells with ice-cold PBS. C->D E 5. Lyse cells and precipitate macromolecules with ice-cold 0.5 M Perchloric Acid (PCA). D->E F 6. Centrifuge to separate supernatant (acid-soluble) from pellet (acid-insoluble). E->F G_supernatant 7a. Neutralize supernatant (nucleotides) with KOH. Analyze via LSC and/or HPLC. F->G_supernatant Supernatant H_pellet 7b. Wash and resuspend pellet (DNA/RNA). Analyze via LSC. F->H_pellet Pellet

References

Application of adenine in studying enzyme kinetics of purine salvage pathways.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing adenine (B156593) to study the enzyme kinetics of key enzymes in the purine (B94841) salvage pathway. Understanding the kinetics of these enzymes is crucial for elucidating fundamental biochemical processes and for the development of novel therapeutics targeting this pathway.

Introduction to Purine Salvage Pathways and the Role of Adenine

Purine salvage pathways are essential metabolic routes that recycle purine bases, such- as adenine, guanine, and hypoxanthine, to synthesize nucleotides. These pathways are energetically more favorable than the de novo synthesis of purines and are the primary source of purines in some tissues and organisms. Adenine is a key substrate for Adenine Phosphoribosyltransferase (APRT), an enzyme that catalyzes the conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenosine (B11128) monophosphate (AMP). Another critical enzyme in purine metabolism is Adenosine Deaminase (ADA), which catalyzes the deamination of adenosine to inosine (B1671953).

Studying the enzyme kinetics of APRT and ADA using adenine and its analogs provides valuable insights into their catalytic mechanisms, substrate specificity, and regulation. This knowledge is instrumental in understanding diseases associated with deficiencies in these enzymes, such as APRT deficiency which can lead to kidney stones and renal failure, and in developing inhibitors with therapeutic potential in cancer, immunology, and infectious diseases.[1]

Data Presentation: Kinetic Parameters of Adenine Phosphoribosyltransferase (APRT)

The Michaelis constant (Km) is a key kinetic parameter that represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. The following table summarizes the reported Km values of APRT for its substrate, adenine, from various organisms.

OrganismEnzymeSubstrateKm (µM)Additional Notes
Homo sapiens (Human)APRTAdenine4The enzyme follows an ordered sequential mechanism where PRPP binds first, followed by adenine.[2]
Trypanosoma bruceiAPRT1Adenine11.8This protozoan parasite relies on purine salvage for survival, making APRT a potential drug target.[3]
Saccharomyces cerevisiaeAPRTAdenine-APRT, along with adenine deaminase, is a primary route for adenine utilization in yeast.[4]
Escherichia coliAPRTAdenine-APRT is one of the two known pathways for adenine utilization in E. coli.[5]
Mus musculus (Mouse)APRTAdenine-APRT-deficient mice serve as a model for human APRT deficiency and associated kidney disease.[6]
Rattus norvegicus (Rat)APRTAdenine-The genomic sequence of the rat APRT gene has been characterized and compared to other mammalian sequences.[7]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Adenine Phosphoribosyltransferase (APRT) Activity

This protocol describes a coupled enzyme assay to continuously monitor APRT activity by measuring the oxidation of NADH at 340 nm. The production of AMP by APRT is coupled to the conversion of NADH to NAD+ through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.[3]

Materials:

  • APRT enzyme (purified or in cell lysate)

  • Adenine

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Myokinase (MK)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Tris-HCl buffer (pH 7.4)

  • MgCl₂

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

  • Prepare the Coupled Enzyme Mix: In the assay buffer, prepare a solution containing:

    • 10 units/mL Myokinase

    • 7 units/mL Pyruvate Kinase

    • 10 units/mL Lactate Dehydrogenase

    • 2 mM Phosphoenolpyruvate

    • 0.3 mM NADH

  • Prepare Substrate Solutions:

    • Prepare a stock solution of adenine in a suitable solvent (e.g., DMSO or dilute HCl, then neutralize).

    • Prepare a stock solution of PRPP in assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the following to a final volume of 200 µL:

      • 100 µL of the Coupled Enzyme Mix.

      • Varying concentrations of adenine (e.g., 0-100 µM).

      • A saturating concentration of PRPP (e.g., 500 µM).

      • Assay buffer to bring the volume to 180 µL.

  • Initiate the Reaction:

    • Add 20 µL of the APRT enzyme solution to each well/cuvette to start the reaction.

  • Measure Absorbance:

    • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot V₀ against the adenine concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Protocol 2: Spectrophotometric Assay for Adenosine Deaminase (ADA) Activity

This protocol is adapted from commercially available kits and measures the decrease in absorbance at 265 nm as adenosine is converted to inosine by ADA.

Materials:

  • ADA enzyme (purified or in biological sample, e.g., serum, cell lysate)

  • Adenosine

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

  • Prepare the Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

  • Prepare the Adenosine Substrate Solution: Prepare a stock solution of adenosine in the assay buffer. The final concentration in the assay should be around the Km of the enzyme for adenosine.

  • Assay Setup:

    • Set the spectrophotometer to 265 nm and maintain a constant temperature (e.g., 25°C).

    • In a quartz cuvette, add:

      • Assay buffer to a final volume of 1 mL.

      • Adenosine solution to the desired final concentration.

  • Establish a Baseline:

    • Mix the contents of the cuvette and measure the initial absorbance. This should be stable.

  • Initiate the Reaction:

    • Add a small volume of the ADA enzyme solution to the cuvette and mix quickly.

  • Measure Absorbance:

    • Immediately start monitoring the decrease in absorbance at 265 nm over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The change in molar extinction coefficient (Δε) for the conversion of adenosine to inosine at 265 nm is approximately -8,100 M⁻¹cm⁻¹.

    • To determine kinetic parameters, repeat the assay with varying concentrations of adenosine.

Mandatory Visualizations

Purine_Salvage_Pathway

Experimental_Workflow

Inhibition_Mechanism

Application in Drug Development

The study of enzyme kinetics is a cornerstone of modern drug discovery and development. By understanding the kinetic properties of enzymes in the purine salvage pathway, researchers can design and evaluate potent and selective inhibitors.

Case Study: Adenosine Deaminase (ADA) Inhibitors Elevated ADA activity is associated with several diseases, including certain types of leukemia and inflammatory conditions.[8] The development of ADA inhibitors has been a significant area of research. For example, Pentostatin (deoxycoformycin) is a potent transition-state inhibitor of ADA used in the treatment of hairy cell leukemia.[7] Kinetic studies are crucial for:

  • Determining Inhibitor Potency (Ki): Enzyme kinetics assays are used to measure the inhibition constant (Ki) of new drug candidates, which quantifies their binding affinity to the enzyme.

  • Elucidating the Mechanism of Inhibition: Kinetic studies can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive, providing valuable information for structure-activity relationship (SAR) studies and lead optimization.

  • High-Throughput Screening (HTS): The enzyme assays described above can be adapted for HTS to screen large compound libraries for potential ADA inhibitors.

APRT as a Drug Target In many parasitic protozoa, such as Trypanosoma brucei, the causative agent of sleeping sickness, the purine salvage pathway is the only source of purine nucleotides.[3] This makes the enzymes in this pathway, including APRT, attractive targets for the development of anti-parasitic drugs. An inhibitor that is selective for the parasite's APRT over the human enzyme could be a highly effective therapeutic with minimal side effects. Kinetic studies are essential for:

  • Target Validation: Demonstrating that the inhibition of APRT activity leads to parasite death.

  • Selectivity Profiling: Comparing the kinetic parameters of inhibition for the parasite and human enzymes to ensure the drug candidate is selective.

  • Prodrug Activation: Some drugs are administered as inactive prodrugs that are converted to their active form by enzymes in the target organism. Kinetic studies of APRT can help in the design of adenine-based prodrugs that are selectively activated by the parasite's enzyme.

References

Troubleshooting & Optimization

Troubleshooting precipitation of adenine in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adenine (B156593) precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my adenine precipitating in the cell culture medium?

Adenine precipitation in cell culture medium can be attributed to several factors:

  • Low Solubility: Adenine has limited solubility in aqueous solutions at neutral pH and room temperature.

  • High Concentration: The final concentration of adenine in your medium may exceed its solubility limit under your specific experimental conditions.

  • pH Shifts: The pH of your medium can influence adenine solubility. Adenine is more soluble in acidic or alkaline conditions compared to neutral pH.[1]

  • Temperature Fluctuations: Temperature affects solubility. A decrease in temperature, such as moving media from a warm incubator to a cooler environment, can cause precipitation. Conversely, while heating can help dissolve adenine, subsequent cooling to physiological temperatures can lead to precipitation if the solution is supersaturated.[1]

  • Media Composition: The complex mixture of salts, amino acids, and other components in cell culture media can interact with adenine and affect its solubility.

Q2: What is the solubility of adenine in common buffers and media?

Precise solubility in complex media like DMEM or RPMI-1640 is not widely published and can vary. However, the following table summarizes available data for adenine and its hemisulfate salt in simpler aqueous solutions:

SolventTemperatureApproximate Solubility
WaterRoom Temperature~1.03 g/L[2]
Boiling Water100°CSignificantly higher than in cold water
PBS (pH 7.2)Not Specified~5 mg/mL (for adenine hemisulfate)[3]
0.5 M HClNot Specified20 mg/mL[4]
1 M HClNot Specified20 mg/mL[5]
DMSONot Specified~10 mg/mL[6]

Q3: How can I prepare a sterile stock solution of adenine for cell culture?

It is crucial to prepare a concentrated, sterile stock solution of adenine that can be diluted into your cell culture medium. Here are two recommended protocols:

Experimental Protocols

Protocol 1: Dissolving Adenine using a pH-adjusted Saline Solution

This protocol utilizes a slight increase in pH to aid dissolution, which is then neutralized upon dilution into the buffered cell culture medium.

Materials:

  • Adenine powder

  • Sterile Phosphate Buffered Saline (PBS)

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Methodology:

  • Weigh the desired amount of adenine powder in a sterile conical tube.

  • Add a small volume of sterile PBS to create a slurry.

  • While gently vortexing, add sterile 1 M NaOH dropwise until the adenine dissolves. Be cautious not to raise the pH excessively.

  • Once dissolved, add sterile PBS to reach the final desired stock concentration.

  • Verify that the solution is clear and free of particulates.

  • Sterilize the adenine stock solution by passing it through a 0.22 µm syringe filter into a sterile storage tube.

  • Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Dissolving Adenine with Gentle Heating

This method uses heat to increase the solubility of adenine in an aqueous solution.

Materials:

  • Adenine powder

  • Sterile deionized water or PBS

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Water bath set to 37-50°C

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Methodology:

  • Add the desired amount of adenine powder to a sterile conical tube.

  • Add the required volume of sterile deionized water or PBS.

  • Place the tube in a water bath set to 37-50°C.

  • Gently vortex the solution intermittently until the adenine is completely dissolved. Do not overheat, as it may affect adenine stability.

  • Allow the solution to cool to room temperature. Observe for any precipitation. If precipitation occurs, the concentration may be too high.

  • Sterilize the adenine stock solution using a 0.22 µm syringe filter into a sterile storage tube.

  • Store at 2-8°C or for longer-term at -20°C in aliquots.

Troubleshooting Guide

IssueObservationPossible Cause(s)Recommended Solution(s)
Precipitation in Stock Solution Cloudiness or visible particles in the adenine stock solution after preparation and cooling.The concentration of the stock solution is too high for the chosen solvent and storage temperature.- Prepare a new stock solution at a lower concentration.- Store the stock solution at room temperature or 37°C if it is to be used shortly after preparation.- Consider using a different solvent system (e.g., dilute NaOH or DMSO), ensuring the final concentration of the solvent is not toxic to your cells.
Precipitation upon Addition to Media Immediate or gradual formation of precipitate after adding the adenine stock solution to the cell culture medium.- "Salting out" effect: High salt concentration in the media causing adenine to precipitate.- pH shock: A significant difference in pH between the stock solution and the media.- Temperature difference: Adding a cold stock solution to warm media.- Add the adenine stock solution dropwise to the medium while gently swirling.- Pre-warm the adenine stock solution to 37°C before adding it to the pre-warmed medium.- If using a pH-adjusted stock, ensure the buffering capacity of the medium is sufficient to maintain a stable physiological pH.- Prepare the final adenine-containing medium fresh before each experiment.
Precipitation in the Incubator The medium is clear initially but becomes cloudy with precipitate after some time in the incubator.- Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including adenine, leading to precipitation.- Instability over time: Adenine may not be stable in the complex media environment at 37°C for extended periods, although some studies show stability for up to 72 hours.[7]- Ensure proper humidification of the incubator.- Use filter-capped flasks or sealed plates to minimize evaporation.- For long-term experiments, consider replenishing the medium with fresh adenine-containing medium periodically.

Impact on Signaling Pathways

The precipitation of adenine from cell culture medium effectively reduces its bioavailable concentration, which can have significant consequences for cellular signaling pathways that are sensitive to purine (B94841) levels.

mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Recent studies have demonstrated that mTORC1 activity is sensitive to intracellular purine levels.[8][9]

  • Purine Depletion Inhibits mTORC1: A decrease in the availability of purines, which would occur if adenine precipitates, can lead to the inhibition of mTORC1 signaling.[8][10] This can mimic a state of nutrient starvation, even if other nutrients are plentiful.

  • Impact on Cell Growth: Inhibition of mTORC1 can lead to a decrease in protein synthesis and cell growth, potentially confounding experimental results where adenine is used as a supplement.

mTOR_Signaling Adenine Bioavailable Adenine Purine_Pool Intracellular Purine Pool Adenine->Purine_Pool Uptake Precipitation Adenine Precipitation Adenine->Precipitation mTORC1 mTORC1 (Active) Purine_Pool->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Precipitation->Purine_Pool Depletes

Impact of Adenine Precipitation on mTORC1 Signaling.
Purinergic Signaling Pathway

Extracellular adenine is a key component of the purinergic signaling system, which regulates a wide range of physiological processes. Adenine can be converted to adenosine (B11128), which then acts on adenosine receptors.

  • Reduced Adenosine Levels: Precipitation of adenine will lead to a decrease in the concentration of extracellular adenosine.

  • Altered Receptor Activation: This reduction in the ligand for adenosine receptors (A1, A2A, A2B, and A3) can alter downstream signaling cascades, affecting processes such as inflammation, neurotransmission, and cell proliferation.[11] A decrease in extracellular adenosine can lead to a more pro-inflammatory environment.[12]

Purinergic_Signaling Adenine Extracellular Adenine Adenosine Extracellular Adenosine Adenine->Adenosine Conversion Precipitation Adenine Precipitation Adenine->Precipitation Adenosine_Receptors Adenosine Receptors Adenosine->Adenosine_Receptors Activates Cellular_Response Cellular Response (e.g., anti-inflammatory) Adenosine_Receptors->Cellular_Response Initiates

Effect of Adenine Precipitation on Purinergic Signaling.

Troubleshooting Workflow

For a systematic approach to resolving adenine precipitation, follow this workflow:

Troubleshooting_Workflow Start Adenine Precipitation Observed Check_Stock Check Stock Solution: Is it clear? Start->Check_Stock Prep_New_Stock Prepare New Stock: - Lower concentration - Use alternative solvent - pH adjustment Check_Stock->Prep_New_Stock No Check_Final_Conc Review Final Concentration: Is it too high for the medium? Check_Stock->Check_Final_Conc Yes Prep_New_Stock->Check_Stock Lower_Final_Conc Lower Final Adenine Concentration Check_Final_Conc->Lower_Final_Conc Yes Check_Addition Review Addition Procedure: - Dropwise addition? - Pre-warmed components? Check_Final_Conc->Check_Addition No Lower_Final_Conc->Check_Addition Modify_Addition Modify Addition: - Add dropwise to swirling media - Pre-warm stock and media to 37°C Check_Addition->Modify_Addition Yes Check_Incubation Check Incubation Conditions: - Proper humidification? - Sealed culture vessel? Check_Addition->Check_Incubation No Modify_Addition->Check_Incubation Adjust_Incubation Adjust Incubation: - Increase humidity - Use sealed flasks/plates Check_Incubation->Adjust_Incubation Yes Resolved Precipitation Resolved Check_Incubation->Resolved No Adjust_Incubation->Resolved

Systematic Workflow for Troubleshooting Adenine Precipitation.

References

Adenine Monohydrochloride Hemihydrate Dissolution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving adenine (B156593) monohydrochloride hemihydrate.

Troubleshooting Guide: Why Is My Adenine Monohydrochloride Hemihydrate Not Dissolving?

If you are experiencing difficulty dissolving this compound, several factors could be at play, ranging from the choice of solvent to the experimental conditions. This guide will walk you through a systematic approach to identify and resolve common dissolution problems.

Initial Assessment

Before proceeding, confirm the identity and purity of your compound. Impurities can significantly impact solubility. Also, verify that you are using this compound, as adenine base has much lower aqueous solubility.

Troubleshooting Steps

  • Solvent Selection: The choice of solvent is critical. While this compound is more water-soluble than adenine, its solubility can still be limited.

    • Water: Solubility in water is reported to be approximately 1 g in 42 mL, and another source suggests it can be up to 50 mg/mL.[1][2] However, this can be influenced by temperature.

    • Acidic Solutions: The compound's solubility is significantly enhanced in acidic conditions. A common and effective solvent is 1 M hydrochloric acid (HCl), where solubility can reach 20 mg/mL.[1][3][4]

    • DMSO: Dimethyl sulfoxide (B87167) (DMSO) is another viable solvent, with reported solubilities around 8.33-10 mg/mL.[3][5][6] It's important to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[6]

    • Ethanol: This is generally not a suitable solvent as this compound is reported to be insoluble in ethanol.[6]

  • Temperature Adjustment: Temperature can have a significant effect on solubility.

    • Heating: Gently warming the solution can increase the dissolution rate and solubility. For instance, adenine is much more soluble in boiling water than in cold water.[1][7] When using DMSO, warming to 60°C can aid dissolution.[5]

    • Caution: Be mindful of the compound's stability at elevated temperatures for extended periods.

  • Mechanical Agitation: Physical agitation can help break down solute particles and increase the rate of dissolution.

    • Sonication: Using an ultrasonic bath is a recommended method to aid in dissolving this compound, particularly in solvents like 1M HCl and DMSO.[3]

    • Vigorous Mixing: Simple, vigorous mixing or stirring can also be effective.[1]

  • pH Adjustment: The pH of the solution is a key factor, especially in aqueous preparations.

    • Acidification: As previously noted, lowering the pH with an acid like HCl dramatically improves solubility.

    • Basic Conditions: While less common for this salt, adjusting the pH with a base might be considered in specific experimental contexts, though its effect on solubility should be empirically determined.

  • Concentration Considerations: Attempting to prepare a solution that is too concentrated will inevitably lead to dissolution issues. Refer to the solubility data to ensure you are working within the compound's solubility limits for the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

For cell culture applications, preparing a concentrated stock solution in a solvent that is compatible with your cells upon high dilution is crucial. A common approach is to prepare a stock solution in 1 M HCl and then dilute it at least a thousand-fold in the cell culture medium.[8] However, it is essential to verify the final pH of your medium after adding the acidic stock solution to ensure it remains within the optimal range for your cells.[8] Alternatively, a stock solution in DMSO can be used, but the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid cytotoxicity.

Q2: My this compound precipitated out of solution after storage. What should I do?

Precipitation upon cooling or freezing is a common issue, especially for solutions prepared at elevated temperatures or in acidic conditions.[1] In many cases, the precipitate will redissolve upon warming the solution to room temperature or slightly above, accompanied by vigorous mixing.[1] To avoid this, it is recommended to prepare fresh solutions or to store stock solutions in aliquots to minimize freeze-thaw cycles.[5] For long-term storage, sterile-filtered solutions can be stored at 2–8 °C for months.[4]

Q3: Can I use sonication to help dissolve the compound?

Yes, sonication is a recommended and effective method to aid in the dissolution of this compound, particularly when using solvents like 1M HCl or DMSO.[3]

Q4: Is there a difference in solubility between adenine and this compound?

Yes, there is a significant difference. The hydrochloride salt form is generally more soluble in water compared to the free base, adenine.[4] Adenine is only slightly soluble in cold water.[1]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can be influenced by factors such as temperature, pH, and the purity of the compound.

SolventReported SolubilityMolar Concentration (Approx.)Notes
Water1 g in 42 mL (~23.8 mg/mL)[1]~125 mMSolubility is temperature-dependent.
Water50 mg/mL[2][9]~263 mM
1 M HCl20 mg/mL[3][4]~105 mMSonication is recommended.[3]
DMSO8.33 - 10 mg/mL[3][5][6]~44 - 53 mMSonication and warming may be required. Use fresh DMSO.[5][6]
EthanolInsoluble[6]-Not a suitable solvent.

Molecular Weight of this compound is approximately 189.6 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL Stock Solution in 1 M HCl

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • Volumetric flask

  • Magnetic stirrer and stir bar or sonicator

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound. For example, for 10 mL of a 20 mg/mL solution, weigh 200 mg.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add a portion of 1 M HCl (e.g., 7-8 mL for a 10 mL final volume).

  • Agitate the mixture to dissolve the compound. This can be done using a magnetic stirrer or by placing the flask in a sonicator bath until the solid is completely dissolved.[3]

  • Once dissolved, add 1 M HCl to bring the final volume to the mark on the volumetric flask.

  • For long-term storage, sterile-filter the solution into a sterile container.

  • Store the solution at 2-8°C.[4]

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Dissolution start Start: Compound not dissolving check_solvent Step 1: Is the solvent appropriate? (Water, 1M HCl, DMSO) start->check_solvent check_temp Step 2: Have you tried warming the solution? check_solvent->check_temp Yes use_hcl_dmso Action: Switch to 1M HCl or fresh DMSO. check_solvent->use_hcl_dmso No check_agitation Step 3: Is there sufficient agitation? check_temp->check_agitation Yes warm_solution Action: Gently warm the solution. (e.g., to 60°C for DMSO) check_temp->warm_solution No check_conc Step 4: Is the concentration too high? check_agitation->check_conc Yes sonicate_mix Action: Use sonication or vigorous mixing. check_agitation->sonicate_mix No recalculate Action: Recalculate and prepare a more dilute solution. check_conc->recalculate Yes success Success: Compound Dissolved check_conc->success No use_hcl_dmso->check_temp fail Issue Persists: Consult further documentation or support. use_hcl_dmso->fail warm_solution->check_agitation warm_solution->fail sonicate_mix->check_conc sonicate_mix->fail recalculate->success recalculate->fail

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Optimizing Adenine for Yeast Auxotroph Rescue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with adenine-auxotrophic yeast strains.

Troubleshooting Guide

Issue: Suboptimal Growth or Red Pigmentation of ade Mutants

Researchers often encounter issues with the growth rate and pigmentation of adenine-auxotrophic yeast strains, such as ade1 and ade2 mutants. These issues typically stem from suboptimal adenine (B156593) concentrations in the growth medium.

Quantitative Data Summary: Effect of Adenine Concentration on Yeast Growth

The following table summarizes the expected outcomes of varying adenine concentrations on the growth of a typical ade2 mutant strain. These values are based on studies using Synthetic Defined (SD) media.[1]

Adenine Concentration (mg/L)Expected OutcomeObservations
0No GrowthCells will fail to proliferate.
5Minimal GrowthVery slow growth, prominent red/pink colony pigmentation.[1]
10Suboptimal GrowthSlowed growth rate, noticeable red/pink pigmentation.[1][2]
20Moderate GrowthImproved growth rate, but red pigmentation may still be present, indicating adenine is a limiting factor.[1]
40Optimal Growth Robust growth, comparable to non-limiting concentrations, with no red pigmentation.[1]
100Optimal/Non-limiting Growth Considered a physiologically safe and non-limiting concentration for robust growth.[1]

Note: The characteristic red pigmentation in ade2 mutants is due to the accumulation of a purine (B94841) biosynthesis intermediate.[3][4][5] This pigmentation is a visual indicator of adenine limitation.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of adenine to supplement in my yeast growth medium?

For most Saccharomyces cerevisiae adenine auxotrophs, a concentration of 40 mg/L of adenine in Synthetic Defined (SD) medium is sufficient for robust growth without pigmentation.[1] To ensure adenine is not a limiting nutrient, a concentration of 100 mg/L can be used as a positive control.[1]

Q2: My ade2 mutant colonies are red. What does this mean?

The red coloration is a hallmark of ade2 mutants and indicates that the adenine in the medium is depleted or insufficient.[1][6] The ADE2 gene encodes an enzyme in the purine biosynthesis pathway, and its absence leads to the accumulation of a metabolic intermediate, which results in a red pigment.[3][4] To prevent this, increase the adenine concentration in your media to at least 40 mg/L.[1]

Q3: I'm using a rich medium like YPD. Do I still need to add adenine?

Yes, it is highly recommended. The adenine content in yeast extract, a key component of YPD, can be highly variable between different manufacturers and even different batches.[1][6] This variability can lead to premature adenine depletion, affecting cell physiology and experimental reproducibility.[1][7] For consistent results, supplement your rich media with a defined concentration of adenine.

Q4: Can high concentrations of adenine be toxic to yeast?

While exceedingly high concentrations of any nutrient can be detrimental, studies have shown that both low and high external adenine levels can negatively impact heterologous protein expression in adenine auxotrophs.[1][6] Adhering to the recommended optimal concentrations (40-100 mg/L) is advisable for balancing growth and potential adverse metabolic effects.

Q5: My culture's optical density (OD600) is increasing, but the cells are red. Are they still growing?

Not necessarily by cell division. After adenine is depleted from the medium, ade auxotrophic cells may stop dividing but continue to swell in size.[1] This increase in cell size can lead to a misleading increase in the OD600 reading of the culture.[1][6] Therefore, red pigmentation is a more reliable indicator of adenine starvation than a simple OD600 measurement.

Experimental Protocols

Protocol 1: Preparation of Adenine Stock Solution
  • Weighing: Weigh out 400 mg of adenine powder.

  • Dissolving: Add the adenine to 400 ml of deionized water to create a 1 mg/ml stock solution.[8]

  • Solubilization: Adenine has low solubility in water at neutral pH. If necessary, gently warm the solution and stir until the adenine is completely dissolved. Adding a small amount of NaOH can also aid in solubilization.[9]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.

  • Storage: Store the adenine stock solution at room temperature.[8]

Protocol 2: Yeast Growth Assay with Varying Adenine Concentrations
  • Media Preparation: Prepare Synthetic Defined (SD) medium lacking adenine. Autoclave the medium.

  • Adenine Addition: After the medium has cooled to a handleable temperature, add the sterile adenine stock solution to individual flasks to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, and 100 mg/L).[1]

  • Inoculation: Inoculate the flasks with a fresh, washed culture of the adenine-auxotrophic yeast strain, starting at a low optical density (e.g., OD600 of 0.1).

  • Incubation: Incubate the cultures at the appropriate temperature (e.g., 30°C) with shaking.[6]

  • Monitoring Growth: At regular intervals, measure the OD600 of each culture to monitor growth. Also, visually inspect the cultures for the development of red pigmentation.[1]

  • Data Analysis: Plot the OD600 values over time to generate growth curves for each adenine concentration.

Visualizations

Adenine_Biosynthesis_Pathway cluster_pathway De Novo Purine Biosynthesis cluster_regulation Regulation PRPP PRPP PRA PRA PRPP->PRA Ade4 GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR Ade2 Red_Pigment Red Pigment (Accumulates in ade2 mutants) AIR->Red_Pigment SAICAR SAICAR (Intermediate) CAIR->SAICAR AICAR AICAR SAICAR->AICAR Ade1 FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP S_AMP Adenylosuccinate IMP->S_AMP AMP AMP S_AMP->AMP ATP ATP AMP->ATP Ext_Adenine External Adenine ADE_Genes ADE Gene Expression Ext_Adenine->ADE_Genes Represses SAICAR_reg SAICAR Bas1_Bas2 Bas1/Bas2 Activation SAICAR_reg->Bas1_Bas2 Promotes Interaction Bas1_Bas2->ADE_Genes ATP->PRPP Feedback Inhibition

Caption: Adenine biosynthesis pathway in S. cerevisiae.

Troubleshooting_Workflow Start Start: Suboptimal Growth or Red Colonies Observed Check_Medium Check Medium Type Start->Check_Medium Is_SD Synthetic Defined (SD)? Check_Medium->Is_SD Is_Rich Rich Medium (YPD)? Check_Medium->Is_Rich Check_Ade_Conc Check Adenine Concentration Is_SD->Check_Ade_Conc Yes Supplement_Ade Action: Supplement with 40-100 mg/L Adenine Is_Rich->Supplement_Ade Yes Is_Low < 40 mg/L? Check_Ade_Conc->Is_Low Increase_Ade Action: Increase Adenine to 40-100 mg/L Is_Low->Increase_Ade Yes Check_Other Consider Other Factors: - Strain viability - Contamination - Other nutrient limitations Is_Low->Check_Other No End End: Optimal Growth Achieved Increase_Ade->End Supplement_Ade->End

Caption: Troubleshooting workflow for adenine auxotrophs.

References

Technical Support Center: Unexpected Cell Morphology Changes After Adenine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who observe unexpected changes in cell morphology following adenine (B156593) supplementation in their experiments.

Frequently Asked Questions (FAQs)

Q1: We added adenine to our cell culture media and now the cells have become rounded and are detaching. What is the likely cause?

A1: Rounding and detachment of adherent cells are common indicators of cellular stress or toxicity.[1][2][3] High concentrations of adenine can be cytotoxic. This toxicity may be mediated by the metabolic conversion of adenine into nucleotides, which can disrupt cellular processes if concentrations become excessive.[4] Another significant cause, particularly with high adenine concentrations, is the formation of 2,8-dihydroxyadenine (B126177) (DHA) crystals. These crystals can cause mechanical stress and injury to the cells, leading to changes in morphology and detachment.[5][6]

Q2: Can adenine supplementation cause the formation of visible intracellular or extracellular crystals?

A2: Yes. A well-documented effect of adenine overload, both in vivo and in vitro, is the formation of 2,8-dihydroxyadenine (DHA) crystals.[5][6][7] Adenine is metabolized, and the resulting DHA can precipitate, forming crystals that can be observed within and around the cells.[5][6] These crystal deposits can lead to tubular obstruction in kidney models and induce various forms of cell death, including ferroptosis.[5][8]

Q3: We observed a decrease in cell proliferation and an increase in cell size after adding adenine. Is this an expected outcome?

A3: Yes, this can be an expected outcome depending on the cell type and the concentration of adenine used. Studies have shown that adenine can inhibit the proliferation of certain cell lines, including some cancer cells, by inducing cell cycle arrest, often in the S phase.[9] In some model organisms like yeast, deficiencies or alterations in adenine metabolism can lead to an increase in cell size and a decrease in budding or division rates.[10]

Q4: Can adenine supplementation lead to specific types of programmed cell death?

A4: Yes. Research indicates that adenine overload can induce several types of programmed cell death. Apoptosis has been observed in cancer cell lines treated with adenine.[9] Furthermore, in models of adenine-induced kidney injury, a form of regulated necrosis known as ferroptosis, which is characterized by the accumulation of iron-dependent lipid peroxides, has been identified as a primary mode of tubular cell death.[5][8]

Q5: How does adenine supplementation affect cellular metabolism and could this be related to the morphological changes we are seeing?

A5: Adenine is a central molecule in cellular energy metabolism, being a core component of ATP, ADP, and AMP.[11][12] Supplementing with adenine can alter the intracellular ratios of these nucleotides, which can, in turn, activate key energy-sensing pathways like the AMP-activated protein kinase (AMPK) pathway.[13][14] Activation of AMPK can lead to widespread changes in cellular processes, including glucose uptake, lipid metabolism, and cell growth, which could manifest as morphological alterations.[13]

Troubleshooting Guide

If you are observing unexpected changes in cell morphology after adenine supplementation, consider the following troubleshooting steps:

Observed Issue Potential Cause Recommended Action
Cells are rounded, detached, and appear to be dying. Adenine toxicity due to high concentration.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of adenine for your specific cell line. - Review the literature for concentrations of adenine used in similar cell types. - Reduce the concentration of adenine in your media.
Formation of 2,8-dihydroxyadenine (DHA) crystals.- Examine the culture under a microscope for the presence of crystalline structures. - Consider reducing the adenine concentration to a level below its solubility limit under your culture conditions.
Media pH shift.- Measure the pH of your culture medium after adenine supplementation. Adenine can alter the pH, which can stress the cells. - Ensure your medium is adequately buffered.
Reduced cell proliferation and altered cell cycle. Cell cycle arrest.- This may be an expected pharmacological effect of adenine on your cell line.[9] - Perform a cell cycle analysis (e.g., by flow cytometry) to confirm at which phase the cells are arresting.
Increased cell size. Disruption of normal cell division.- This has been observed in some model systems.[10] - Correlate cell size measurements with proliferation assays to understand the relationship between growth and division.
Contamination. Mycoplasma or other microbial contamination.- Changes in cell morphology can be a sign of contamination.[1][2] - Test your cell cultures for mycoplasma. - Visually inspect for signs of bacterial or fungal contamination.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of adenine on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of adenine (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if adenine induces cell cycle arrest.

  • Cell Treatment: Culture cells with the desired concentration of adenine and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Adenine_Metabolism_and_Toxicity cluster_extracellular Extracellular cluster_intracellular Intracellular Adenine_ext Adenine (Supplementation) Adenine_int Adenine Adenine_ext->Adenine_int Transport AMP AMP Adenine_int->AMP APRT DHA 2,8-Dihydroxyadenine (DHA) Adenine_int->DHA Xanthine Dehydrogenase ADP ADP AMP->ADP Phosphorylation AMPK AMPK Activation AMP->AMPK ATP ATP (Energy Currency) ADP->ATP Phosphorylation Crystals DHA Crystal Formation DHA->Crystals CellStress Cellular Stress & Morphology Change Crystals->CellStress CellDeath Cell Death (Apoptosis, Ferroptosis) CellStress->CellDeath CellCycleArrest Cell Cycle Arrest CellStress->CellCycleArrest Troubleshooting_Workflow Start Unexpected Cell Morphology Change Observed Check_Concentration Is Adenine Concentration Too High? Start->Check_Concentration Check_Crystals Are Crystals Visible in Culture? Check_Concentration->Check_Crystals No Action_Dose_Response Perform Dose-Response Experiment & Reduce Concentration Check_Concentration->Action_Dose_Response Yes Check_Contamination Is Contamination (e.g., Mycoplasma) Suspected? Check_Crystals->Check_Contamination No Check_Crystals->Action_Dose_Response Yes Action_Test_Contamination Test for Mycoplasma and Other Contaminants Check_Contamination->Action_Test_Contamination Yes Action_Confirm_Effect Consider as a Potential Pharmacological Effect Check_Contamination->Action_Confirm_Effect No End Issue Resolved/ Understood Action_Dose_Response->End Action_Test_Contamination->End Action_Investigate_Metabolism Investigate Metabolic Changes (e.g., AMPK) Action_Confirm_Effect->Action_Investigate_Metabolism Action_Investigate_Metabolism->End

References

Technical Support Center: Adenine Starvation in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the effects of adenine (B156593) starvation in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My adenine auxotrophic yeast (ade-) are turning red. What does this mean and is it a problem?

A1: The red or pink coloration is a classic phenotype for ade2 mutants, and to a lesser extent ade1 mutants.[1] This occurs because the mutation blocks the adenine biosynthesis pathway, leading to the accumulation of a metabolic intermediate, P-ribosylaminoimidazole (AIR).[1][2] This intermediate is oxidized and polymerized, forming a red pigment.[1] The appearance of the red color is a reliable visual indicator that adenine has become depleted from the growth medium and the cells are entering adenine starvation.[1] For many experiments, this is the intended state. However, if you are trying to maintain a culture in a non-starved state, this indicates that the adenine supplementation in your medium is insufficient.

Q2: My culture's optical density (OD600) is still increasing after the cells should have arrested due to adenine starvation. Are the cells still dividing?

A2: It is unlikely that the cells are still dividing. Adenine depletion halts cell division, typically arresting cells in the G1/G0 phase of the cell cycle.[3][4][5] The continued increase in OD600 is a known artifact caused by significant cell swelling.[1][4][6][7] Therefore, relying solely on spectrophotometric measurements to assess culture growth during adenine starvation can be misleading. It is highly recommended to use direct methods like a hemocytometer or a particle counter to determine the actual cell number.[3][6]

Q3: I'm seeing unexpected stress resistance in my adenine-starved cells. Is this normal?

A3: Yes, this is a documented effect. Unlike starvation for some other nutrients (like leucine (B10760876) or uracil), which can lead to a "glucose wasting phenotype" and rapid loss of viability, adenine starvation induces a robust stress-resistant phenotype.[3][8] This includes a significant increase in tolerance to desiccation (drying), oxidative, acid, and heat stress.[1][3][4] This is often accompanied by the accumulation of the protective sugar trehalose.[1][4][7] This response is more akin to the quiescent state seen in carbon-starved cells.[3]

Q4: My ade- strain grows poorly even when I supplement with adenine. What could be the issue?

A4: There are several potential reasons for poor growth:

  • Insufficient Adenine: The adenine content in rich media like YPD can vary significantly between batches and suppliers.[1][6] It's often depleted before the primary carbon source, leading to premature entry into starvation.[1][4] For consistent results, especially in post-exponential phase studies, adding a surplus of adenine (e.g., 100 mg/L) to your media is recommended.[1]

  • Pleiotropic Effects: Auxotrophies can have unintended, widespread effects on cellular physiology beyond the simple inability to synthesize a nutrient. Adenine limitation has been linked to decreased expression of heterologous proteins.[1][9]

  • Degraded Adenine Stock: Ensure your adenine stock solution is not degraded. Prepare fresh stock solutions and store them properly.

  • Strain Background: Different yeast strain backgrounds (e.g., W303, S288C, CEN.PK) can have different sensitivities and physiological responses to nutrient limitations.[1]

Q5: How does adenine starvation differ from other nutrient starvations, like for amino acids or nitrogen?

A5: While all nutrient starvations lead to growth arrest, the downstream cellular responses can differ significantly.

  • Phenotype: Adenine starvation induces a quiescent, stress-resistant state, whereas starvation for auxotrophies like leucine or uracil (B121893) can cause continued glucose metabolism without division and lower viability.[3][4]

  • Survival: Long-term survival during adenine starvation is generally higher than during leucine starvation but lower than during carbon starvation.[1][4]

  • Signaling: While amino acid starvation strongly activates the GCN2/Gcn4p pathway, adenine starvation also appears to involve this pathway, as Gcn4p is required for growth under adenine limitation and helps regulate ADE gene expression.[10] However, adenine starvation also triggers a broader Environmental Stress Response (ESR) involving transcription factors Msn2p/Msn4p and the kinase Rim15p.[3] The TORC1 pathway, a central regulator of cell growth in response to nitrogen and other nutrients, is also inhibited by nutrient starvation.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data reported in studies of adenine starvation in S. cerevisiae.

Table 1: Media Composition for Adenine Starvation Experiments

Component High Adenine (Replete) Low Adenine (Limiting) No Adenine (Starvation) Reference
Adenine Concentration 0.3 mM 0.025 mM 0 mM [13]
Adenine in SD Media 100 mg/L - Omitted [1]

| Adenine in YPD | ~13 mg/L (variable) | - | - |[1] |

Table 2: Physiological Effects of Adenine Starvation

Parameter Condition Observation Reference
Desiccation Tolerance After adenine depletion ~10-fold increase compared to prototrophs [1][4]
Desiccation Tolerance 4h adenine starvation >1000-fold increase compared to growing cells [3]
Trehalose Accumulation After adenine depletion Significant accumulation observed [1][4]
Cell Viability Prolonged starvation Higher than leucine starvation, lower than carbon starvation [1][4]
Ty1 cDNA Levels Severe adenine starvation ~15-fold increase compared to replete conditions [13]
Intracellular Adenine Minimum for growth As low as 12.5 mg adenine / g Dry Cell Weight (DCW) [9]

| Intracellular Adenine | Saturation level | 25-40 mg adenine / g DCW |[9] |

Experimental Protocols

Protocol 1: Induction of Adenine Starvation in Liquid Culture

This protocol describes how to shift exponentially growing adenine auxotrophic cells into a state of adenine starvation.

  • Pre-culture: Inoculate a single colony of the ade- yeast strain into Synthetic Dextrose (SD) complete medium, supplemented with a non-limiting concentration of adenine (e.g., 100 mg/L).[1][14] Grow overnight at 30°C with shaking (180-200 rpm).

  • Main Culture: Dilute the overnight pre-culture into fresh, pre-warmed SD complete medium (with adenine) to an OD600 of ~0.1-0.2. Grow until the culture reaches the mid-exponential phase (OD600 ≈ 0.5-1.0).

  • Washing: Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes). Discard the supernatant. Wash the cell pellet twice with sterile, distilled water to remove any residual adenine from the medium.

  • Starvation: Resuspend the washed cell pellet in pre-warmed SD medium completely lacking adenine (SD-ade), but containing all other necessary supplements for the strain. Resuspend to a specific OD600, for example, 0.5 or 1.0.[1][3]

  • Incubation: Incubate the culture at 30°C with shaking. The onset of the starvation phenotype typically occurs within 2-4 hours after the shift to adenine-free media.[3] Samples can be taken at various time points for analysis (e.g., viability, cell counts, RNA extraction, metabolite analysis).

Protocol 2: Cell Viability Assessment by Spot Assay

This assay provides a semi-quantitative measure of cell viability and stress tolerance.

  • Prepare Cultures: Grow and starve cells as described in Protocol 1. Take a sample from the starved culture and from a non-starved control culture.

  • Serial Dilutions: Adjust the cell concentrations of both cultures to an equal OD600 (e.g., 1.0). Perform a 10-fold serial dilution series for each culture in sterile water or saline (e.g., from 10⁰ to 10⁻⁴).

  • Spotting: Pipette 5-10 µL of each dilution onto a YPD (or other appropriate rich medium) agar (B569324) plate. Allow the spots to dry completely before inverting the plate.

  • Incubation: Incubate the plate at 30°C for 2-3 days, or until colonies are clearly visible.

  • Analysis: Compare the growth of the starved sample to the control at each dilution. A higher number of surviving colonies in the starved sample at higher dilutions indicates greater viability or stress resistance.

Diagrams of Pathways and Workflows

Below are diagrams generated using DOT language to visualize key processes related to adenine starvation.

Adenine_Biosynthesis_Pathway cluster_pathway De Novo Adenine Biosynthesis (Simplified) cluster_phenotype Phenotype of ade2- Mutation enzyme enzyme highlight_enzyme highlight_enzyme intermediate intermediate red_pigment red_pigment PRPP PRPP PRA PRA PRPP->PRA Ade4 AIR AIR (Aminoimidazole Ribonucleotide) PRPP->AIR Multiple Steps (incl. Ade4, Ade17) GAR GAR FGAR FGAR FGAM FGAM CAIR CAIR AIR->CAIR Ade2 SAICAR SAICAR CAIR->SAICAR Ade1 AICAR AICAR Adenine Adenine SAICAR->Adenine Multiple Steps (incl. Ade13) FAICAR FAICAR IMP IMP Adenylosuccinate Adenylosuccinate AMP AMP Ade4 Ade4 Ade17 Ade17/Ade5 Ade2 Ade2 Accumulated AIR Accumulated AIR Ade2->Accumulated AIR Block leads to Ade1 Ade1 Ade13 Ade13 Red Pigment Red Pigment Accumulated AIR->Red Pigment

Caption: Adenine biosynthesis pathway highlighting Ade1/Ade2 blocks.

Caption: Simplified signaling response to adenine starvation.

Caption: Workflow for an adenine starvation experiment.

References

Technical Support Center: Adenine Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing adenine (B156593) degradation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of adenine degradation in experimental buffers?

A1: Adenine degradation in aqueous buffers can be attributed to three main factors:

  • Enzymatic Degradation: Enzymes such as adenine deaminase and adenosine (B11128) deaminase can convert adenine and adenosine (a related nucleoside) into hypoxanthine (B114508) and inosine (B1671953), respectively.[1][2][3]

  • Chemical Degradation: The stability of adenine is influenced by the pH and temperature of the buffer. Extreme pH values and elevated temperatures can accelerate hydrolytic degradation.

  • Oxidative Damage: Reactive oxygen species (ROS) can modify the adenine molecule, leading to its degradation. This can be a concern in buffers exposed to air or containing components that generate ROS.[4][5]

  • Photodegradation: Exposure to UV light can also induce degradation of adenine.

Q2: How can I prevent enzymatic degradation of adenine?

A2: To prevent enzymatic degradation, specific inhibitors can be added to your experimental buffer.

  • For adenosine deaminase , potent inhibitors include coformycin (B1669288) and 2'-deoxycoformycin (B8070352) (pentostatin) .[6][7][8][9] EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) is another commonly used inhibitor.[6]

  • For adenine deaminase , while less commonly addressed in general lab buffers, it's important to be aware of its potential activity, especially when using cell lysates or tissue homogenates.

Q3: What are the optimal storage conditions for adenine solutions?

A3: For long-term stability, adenine solutions should be prepared and stored correctly.

  • Solubilization: Adenine has low solubility in cold water. It is more soluble in hot water and can be dissolved in 1 M HCl.[10][11] The hydrochloride salt of adenine is more readily soluble in water.[10][11]

  • Storage Temperature: Sterile-filtered adenine solutions can be stored at 2-8°C for several months.[10][11] For longer-term storage, aliquoting and freezing at -20°C is recommended, with stock solutions being stable for up to 6 months.

  • pH: Adenine is more stable in neutral to slightly alkaline conditions. It degrades in acidic solutions. One study on adenine-based cytokinins showed good stability in 0.01 N to 0.05 N KOH.[12][13][14]

Q4: How can I minimize oxidative damage to adenine in my buffers?

A4: To mitigate oxidative damage, consider the following:

  • Use of Antioxidants: The addition of antioxidants can help protect adenine from ROS. Guanosine and inosine have been shown to have antioxidant properties and protect DNA from oxidative damage.[4] Other antioxidants like glutathione (B108866) or sodium thiosulfate (B1220275) could also be considered.[15][16]

  • Buffer Selection: Be mindful of your buffer composition. For example, some buffers can participate in metal-catalyzed oxidation reactions.[5]

  • Degassing Buffers: For experiments sensitive to oxidation, degassing the buffer to remove dissolved oxygen can be beneficial.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time with the same adenine stock solution. Adenine in the stock solution is degrading.Prepare fresh stock solutions regularly. Aliquot stock solutions upon preparation and store them at -20°C to avoid repeated freeze-thaw cycles. Verify the pH of your stock solution and experimental buffers.
Loss of adenine activity in experiments involving cell lysates or tissue extracts. Enzymatic degradation by endogenous deaminases (adenine deaminase or adenosine deaminase).Add specific enzyme inhibitors to your buffers. For adenosine deaminase, use coformycin or 2'-deoxycoformycin.[6][7]
Precipitate forms in adenine stock solution upon storage at 2-8°C. Adenine's low solubility at colder temperatures.Prepare the stock solution in a slightly alkaline solution (e.g., dilute KOH) or use the hydrochloride salt of adenine for better solubility.[10][11] Briefly warming the solution may redissolve the precipitate, but ensure it has not degraded.
Adenine appears to degrade rapidly in a new buffer system. The pH of the buffer may be acidic, or the buffer components may be promoting degradation.Measure the pH of the buffer and adjust to neutral or slightly alkaline if possible. Evaluate the components of the buffer for potential reactive species or metal contaminants.[5]

Data on Adenine Stability

The stability of adenine and its derivatives is highly dependent on the specific conditions. The following table summarizes stability data for adenine-based cytokinins, which provides insights into adenine stability.

Table 1: Stability of Adenine-Based Cytokinins (1.0 mg/mL in 0.05 N KOH) over 90 Days [12][13][14]

CompoundStorage TemperatureStability
Benzyladenine (BA)-20°C, 2-6°C, 25°CStable (no significant change)
Kinetin-20°C, 2-6°C, 25°CStable (no significant change)
6-(γ,γ-dimethylallylamino) purine (B94841) (2iP)-20°C, 2-6°C, 25°CStable (no significant change)
m-Topolin-20°C, 2-6°C, 25°CStable (no significant change)

Note: This data is for adenine derivatives and should be used as a general guide. The stability of adenine itself may vary.

Experimental Protocols

Protocol 1: Quantification of Adenine and Hypoxanthine by HPLC

This protocol is adapted from methods for analyzing purine content.[17][18][19][20]

Objective: To quantify the concentration of adenine and its degradation product, hypoxanthine, in a buffer sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., Zorbax C18, 5 µm, 250 mm x 4.6 mm)

  • Mobile Phase A: 0.4% Phosphoric acid in water

  • Mobile Phase B: Methanol

  • Adenine and hypoxanthine standards

  • 0.22 µm syringe filters

Procedure:

  • Standard Preparation: Prepare stock solutions of adenine and hypoxanthine in the mobile phase. Create a series of dilutions to generate a standard curve (e.g., 5 µg/mL to 200 µg/mL).

  • Sample Preparation: Filter your experimental buffer sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Use an isocratic mobile phase of 90% Mobile Phase A and 10% Mobile Phase B.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detector to 257 nm.

    • Inject a known volume (e.g., 20 µL) of your standards and samples.

  • Data Analysis:

    • Identify the peaks for adenine and hypoxanthine based on the retention times of the standards.

    • Generate a standard curve by plotting the peak area versus the concentration for each standard.

    • Calculate the concentration of adenine and hypoxanthine in your samples using the standard curve.

Visualizations

Adenine Degradation Pathways

Adenine_Degradation cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical/Physical Degradation Adenine Adenine Hypoxanthine Hypoxanthine Adenine->Hypoxanthine Adenine Deaminase Oxidized_Adenine Oxidized_Adenine Adenine->Oxidized_Adenine Oxidation Photodegradation_Products Photodegradation_Products Adenine->Photodegradation_Products Photodegradation Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase ROS ROS ROS->Oxidized_Adenine UV_Light UV_Light UV_Light->Photodegradation_Products

Caption: Major pathways of adenine degradation in experimental settings.

Adenosine Signaling Pathway Example

Adenosine_Signaling Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression regulates

Caption: A simplified adenosine signaling pathway via the A2A receptor.[3][21][22][23]

Troubleshooting Workflow for Adenine Degradation

References

Issues with long-term stability of adenine stock solutions at -20°C.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of adenine (B156593) stock solutions stored at -20°C. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing adenine stock solutions?

A1: The choice of solvent depends on the required concentration and the experimental application.

  • Dimethyl Sulfoxide (DMSO): Adenine is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions (e.g., 10 mg/mL).[1] These are suitable for long-term storage at -20°C.

  • Acidic Solutions (e.g., 1M HCl): Adenine dissolves in acidic solutions, which can be useful for certain applications. However, the low pH may be incompatible with downstream experiments.

  • Aqueous Solutions (e.g., Water, PBS): Adenine has low solubility in cold water. To dissolve adenine in aqueous solutions, gentle heating may be required. However, be aware that storing aqueous solutions of adenine at -20°C can lead to precipitation.

Q2: How stable are adenine stock solutions at -20°C?

A2: Adenine stock solutions are generally stable at -20°C. Studies on related adenine-based compounds, such as cytokinins, have shown that they are stable for at least 90 days at -20°C when dissolved in a slightly alkaline solution (0.05 N KOH).[2][3] For adenine specifically, stock solutions in appropriate solvents are considered stable for up to 6 months at -20°C.

Q3: Can I store aqueous solutions of adenine at -20°C?

A3: While possible, storing aqueous solutions of adenine at -20°C is not ideal due to its low solubility at cold temperatures, which can lead to precipitation upon freezing and thawing. If an aqueous solution is necessary, it is recommended to prepare it fresh.

Q4: Do repeated freeze-thaw cycles affect the stability of adenine stock solutions?

A4: Repeated freeze-thaw cycles can potentially affect the stability of the solution by promoting precipitation, especially for aqueous solutions. A study on an adenine derivative, trans-zeatin, showed it was stable through six freeze-thaw cycles over 90 days when dissolved in 0.01 N KOH.[3] To minimize the risk of precipitation and degradation, it is best practice to aliquot stock solutions into single-use volumes.

Q5: What are the primary degradation products of adenine?

A5: The primary degradation product of adenine through deamination is hypoxanthine (B114508).[4][5] This conversion can be catalyzed by the enzyme adenine deaminase.[4]

Troubleshooting Guide

Issue 1: Precipitate observed in adenine stock solution after storage at -20°C.

Possible Causes:

  • Low Solubility in Aqueous Solutions: Adenine has poor solubility in cold aqueous solutions. Freezing can cause it to precipitate out of solution.

  • Concentration Too High: The concentration of the stock solution may exceed its solubility limit at -20°C in the chosen solvent.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of adenine and causing precipitation.

Solutions:

  • Gentle Warming and Vortexing: Before use, warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. Visually inspect the solution to ensure it is clear before use.

  • Use of Organic Solvents: For long-term storage at -20°C, consider preparing stock solutions in DMSO, where adenine has higher solubility.

  • Lower Stock Concentration: If using aqueous-based solvents, prepare a lower concentration stock solution.

  • Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles of the entire stock.

Issue 2: Inconsistent experimental results using adenine stock solution.

Possible Causes:

  • Incomplete Dissolution of Precipitate: If a precipitate has formed and is not fully redissolved before use, the actual concentration of adenine in the solution will be lower than expected.

  • Degradation: Although generally stable, some degradation to hypoxanthine may occur over extended periods, altering the effective concentration of adenine.

  • pH Incompatibility: The pH of the stock solution (e.g., if dissolved in HCl) may be affecting the downstream biological or chemical assay.

Solutions:

  • Ensure Complete Dissolution: Always warm the stock solution to room temperature and vortex until all precipitate is dissolved before making dilutions.

  • Prepare Fresh Stocks Periodically: For sensitive experiments, it is advisable to prepare fresh stock solutions every few months.

  • Verify Stock Integrity: If degradation is suspected, the concentration and purity of the adenine stock can be verified using HPLC analysis.

  • pH Adjustment: If using an acidic or basic stock solution, ensure the final pH of the experimental medium is adjusted and buffered appropriately.

Quantitative Data Summary

The following table summarizes the stability data for adenine-based compounds from a study on cytokinins stored for 90 days. While these are derivatives, the data provides a strong indication of the stability of the core adenine structure under these conditions.

CompoundSolventConcentration (mg/mL)Storage Temp.Stability after 90 days
Benzyladenine (BA)0.05 N KOH1.0-20°CNo significant change
Kinetin0.05 N KOH1.0-20°CNo significant change
2iP0.05 N KOH1.0-20°CNo significant change
m-topolin0.05 N KOH1.0-20°CNo significant change
trans-zeatin (tZ)0.01 N KOH1.0-20°C>90% retained

Data adapted from a study on adenine-based cytokinins.[2][3]

Experimental Protocols

Protocol for Assessing Adenine Stability by HPLC

This protocol outlines a general method for quantifying adenine and its primary degradation product, hypoxanthine, using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Standards:

  • Prepare a 1 mg/mL stock solution of adenine in a suitable solvent (e.g., DMSO or 0.1 M HCl).

  • Prepare a 1 mg/mL stock solution of hypoxanthine in a similar solvent.

  • Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Thaw the adenine stock solution stored at -20°C to room temperature and vortex to ensure homogeneity.

  • Dilute an aliquot of the stock solution to fall within the range of the calibration curve.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, 20mM ammonium (B1175870) acetate (B1210297) (pH 6.0) with 5% acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm.

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of adenine and hypoxanthine in the test sample by comparing their peak areas to the calibration curve.

  • Calculate the percentage of adenine remaining and the percentage of hypoxanthine formed.

Visualizations

Adenine_Degradation_Pathway Adenine Adenine Hypoxanthine Hypoxanthine Adenine->Hypoxanthine Deamination

Caption: Primary degradation pathway of adenine to hypoxanthine.

Troubleshooting_Workflow Start Precipitate observed in adenine stock solution at -20°C Warm_Vortex Warm to room temperature and vortex thoroughly Start->Warm_Vortex Check_Dissolution Is the precipitate fully dissolved? Warm_Vortex->Check_Dissolution Use_Solution Proceed with experiment Check_Dissolution->Use_Solution Yes Troubleshoot Further Troubleshooting Check_Dissolution->Troubleshoot No Consider_Solvent Is the solvent aqueous? Troubleshoot->Consider_Solvent Switch_Solvent Consider switching to DMSO for better solubility Consider_Solvent->Switch_Solvent Yes Check_Concentration Is the concentration high? Consider_Solvent->Check_Concentration No Yes_Aqueous Yes No_Aqueous No Lower_Concentration Prepare a new stock at a lower concentration Check_Concentration->Lower_Concentration Yes Check_Seal Check vial seal for evaporation Check_Concentration->Check_Seal No Yes_High_Conc Yes No_High_Conc No

Caption: Troubleshooting workflow for adenine precipitation issues.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Standards Prepare Calibration Standards (Adenine & Hypoxanthine) Inject_Sample Inject Samples and Standards onto C18 Column Prep_Standards->Inject_Sample Prep_Sample Thaw and Dilute -20°C Adenine Stock Prep_Sample->Inject_Sample Detect_UV Detect at 260 nm Inject_Sample->Detect_UV Generate_Curve Generate Calibration Curve Detect_UV->Generate_Curve Calculate_Conc Calculate Adenine and Hypoxanthine Concentrations Generate_Curve->Calculate_Conc Assess_Stability Assess Stability Calculate_Conc->Assess_Stability

Caption: Experimental workflow for assessing adenine stability via HPLC.

References

Technical Support Center: Overcoming Adenine Toxicity in E. coli Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the effects of adenine (B156593) toxicity in Escherichia coli cultures.

Frequently Asked Questions (FAQs)

Q1: What is adenine toxicity in E. coli and what are its primary symptoms in culture?

A1: Adenine toxicity is a phenomenon where high concentrations of adenine in the growth medium inhibit or completely halt the growth of E. coli. The primary symptom observed in liquid cultures is an extended lag phase or a complete lack of growth. On solid media, it manifests as smaller colony sizes or the inability of cells to form colonies.

Q2: What is the underlying molecular mechanism of adenine toxicity?

A2: The toxic effects of adenine are not due to the molecule itself but rather a consequence of its metabolism through the purine (B94841) salvage pathway. Excess adenine is converted into adenosine (B11128) triphosphate (ATP). This rapid conversion leads to a significant increase in the intracellular ATP pool, which in turn causes a severe depletion of guanine (B1146940) nucleotide pools (specifically GTP).[1][2][3] This imbalance in the purine nucleotide ratio is the primary cause of the observed bacteriostatic effects.

Q3: Why are some E. coli strains more sensitive to adenine than others?

A3: Sensitivity to adenine is largely determined by the genetic background of the E. coli strain, particularly mutations in the genes of the purine salvage pathway.[1] Strains with mutations in hpt (hypoxanthine phosphoribosyltransferase) and gpt (guanine phosphoribosyltransferase) are especially sensitive to adenine.[1][2][3] This is because these enzymes are critical for recycling purine bases and maintaining a balanced nucleotide pool. The deoD gene, encoding purine nucleoside phosphorylase, is also involved in this pathway by converting purine nucleosides to bases.[4]

Q4: What is the role of the deoD gene in adenine metabolism and toxicity?

A4: The deoD gene encodes purine nucleoside phosphorylase, an enzyme that catalyzes the reversible phosphorolysis of purine nucleosides (like adenosine and inosine) to their corresponding bases (adenine and hypoxanthine) and ribose-1-phosphate.[4] This enzyme plays a key role in the purine salvage pathway, which is central to adenine metabolism and, consequently, its toxicity.

Troubleshooting Guides

Problem 1: My E. coli culture is not growing after adding a compound dissolved in a solution containing adenine.

  • Possible Cause: The final concentration of adenine in your culture medium is high enough to be toxic.

  • Troubleshooting Steps:

    • Quantify Adenine Concentration: Determine the final concentration of adenine in your culture.

    • Supplement with Guanosine (B1672433): To counteract the GTP depletion caused by excess adenine, supplement your growth medium with guanosine. A final concentration of 40-80 µg/mL of guanosine is often sufficient to restore growth.[2]

    • Use an Adenine-Resistant Strain: If possible, switch to an E. coli strain that has been adapted or engineered for adenine resistance.

    • Alternative Solvents: If feasible, dissolve your compound of interest in a solvent that does not contain adenine.

Problem 2: I am working with a purine auxotroph and observing growth inhibition when supplementing with adenine.

  • Possible Cause: Even in purine auxotrophs, an excess of adenine can lead to an imbalance in nucleotide pools and cause toxicity.

  • Troubleshooting Steps:

    • Optimize Adenine Concentration: Titrate the adenine concentration to find the minimum level that supports the growth of your auxotrophic strain without causing toxicity.

    • Co-supplement with Guanine or Guanosine: Provide both adenine and a guanine source (guanine or guanosine) in the medium to ensure a balanced supply of purine nucleotides.

Data Presentation

Table 1: Effect of Adenine on Nucleotide Pools in Wild-Type and Mutant E. coli Strains

StrainConditionATP Pool ChangeGTP Pool ChangeReference
Wild-Type+ Adenine (100 µg/mL)~2-fold increase~3 to 4-fold drop, recovers after 35 min[1][2][3]
hpt gpt mutant+ Adenine (100 µg/mL)~7-fold increase~3 to 4-fold drop, no recovery observed[1][2][3]

Experimental Protocols

Protocol 1: Media Supplementation to Counteract Adenine Toxicity

This protocol describes how to prepare a growth medium supplemented with guanosine to rescue E. coli growth in the presence of toxic adenine concentrations.

  • Prepare Basal Medium: Prepare your standard liquid or solid growth medium (e.g., LB, M9 minimal medium) and autoclave.

  • Prepare Guanosine Stock Solution:

    • Dissolve guanosine in sterile deionized water to a final concentration of 10 mg/mL.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Supplement the Medium:

    • Cool the autoclaved medium to approximately 50-55°C.

    • Add the sterile guanosine stock solution to the medium to achieve a final concentration of 40-80 µg/mL. For example, add 4-8 mL of the 10 mg/mL stock to 1 L of medium.

  • Inoculation: Inoculate the guanosine-supplemented medium with your E. coli culture as per your standard protocol.

Protocol 2: Measurement of ATP and GTP Pools

This protocol provides a general workflow for measuring intracellular nucleotide pools in response to adenine treatment.

  • Cell Culture and Treatment:

    • Grow E. coli cultures to an early- or mid-log phase (OD600 of ~0.4).

    • Add adenine to the desired final concentration (e.g., 100 µg/mL).

    • Take samples at various time points before and after adenine addition.

  • Nucleotide Extraction:

    • Rapidly quench metabolic activity by mixing the cell suspension with a cold extraction solvent (e.g., perchloric acid or a boiling ethanol/water mixture).

    • Incubate on ice to allow for cell lysis and nucleotide release.

    • Centrifuge to pellet cell debris.

  • Chromatographic Separation:

    • Separate the extracted nucleotides using thin-layer chromatography (TLC) on polyethyleneimine-impregnated cellulose (B213188) plates or by high-performance liquid chromatography (HPLC).[2]

  • Quantification:

    • For TLC, if using radiolabeled nucleotides (e.g., with 32P), cut out the spots corresponding to ATP and GTP and quantify using liquid scintillation counting.[2][5]

    • For HPLC, quantify the nucleotides by comparing the peak areas to those of known standards.

Mandatory Visualizations

Adenine_Toxicity_Pathway Adenine Excess Adenine (External) AMP AMP Adenine->AMP APRT ATP ATP ↑↑ AMP->ATP GTP GTP ↓↓ ATP->GTP Inhibits IMP Dehydrogenase Growth_Inhibition Growth Inhibition GTP->Growth_Inhibition Guanosine Guanosine (Supplement) GMP GMP Guanosine->GMP Guanosine Kinase GMP->GTP

Caption: Mechanism of adenine-induced growth inhibition in E. coli.

Purine_Salvage_Pathway cluster_bases Bases cluster_nucleosides Nucleosides cluster_nucleotides Nucleotides Adenine Adenine AMP AMP Adenine->AMP APRT (apt) Guanine Guanine GMP GMP Guanine->GMP GPRT (gpt) Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HPRT (hpt) Adenosine Adenosine Adenosine->Adenine PNP (deoD) Inosine Inosine Adenosine->Inosine ADA (add) Guanosine Guanosine Guanosine->Guanine PNP (deoD) Inosine->Hypoxanthine PNP (deoD) AMP->IMP Deamination IMP->AMP Adenylosuccinate Synthetase IMP->GMP IMP Dehydrogenase

Caption: Simplified E. coli purine salvage pathway.

References

Technical Support Center: Adenine Monohydrochloride Hemihydrate Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for adenine (B156593) monohydrochloride hemihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal solubility and addressing common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the key to dissolving adenine monohydrochloride hemihydrate effectively?

A1: The solubility of adenine and its salts is highly dependent on pH. This compound is significantly more soluble in acidic conditions. As the pH of the solution increases, the solubility decreases. Therefore, adjusting the pH to an acidic range is the primary method for effective dissolution.

Q2: What is the pKa of adenine and why is it important for solubility?

A2: Adenine has two pKa values, approximately 4.15 and 9.8. The pKa of 4.15 is particularly relevant for solubility in acidic conditions. At a pH below this pKa, the adenine molecule is predominantly in its protonated, more soluble form. Understanding the pKa helps in selecting an appropriate buffer system to maintain a pH where the compound remains dissolved.

Q3: Can I dissolve this compound in pure water?

A3: While this compound is more water-soluble than adenine free base, achieving high concentrations in neutral water can be challenging. Acidifying the water will significantly improve its solubility. For instance, adenine is soluble in 1 M HCl at a concentration of 20 mg/mL, resulting in a clear, colorless solution.[1]

Q4: My adenine solution precipitates after cooling. What should I do?

A4: Precipitation upon cooling is a common issue and indicates that the solution is supersaturated at the lower temperature. To resolve this, you can try gentle reheating of the solution before use. For long-term storage, it is advisable to prepare stock solutions at a concentration that remains stable at the intended storage temperature (e.g., 4°C or -20°C). Alternatively, prepare fresh solutions before each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy or Incomplete Dissolution The pH of the solvent is too high (neutral or alkaline).Lower the pH of the solution by adding a small amount of acid (e.g., HCl) dropwise until the solution clears. Using an acidic buffer from the outset is recommended.
The concentration is too high for the given solvent and temperature.Increase the volume of the solvent to lower the concentration. Gentle heating can also aid in dissolution, but be mindful of potential precipitation upon cooling.
Precipitation After pH Adjustment The pH was adjusted too quickly or with a concentrated base, causing localized high pH and precipitation.Adjust the pH slowly with a dilute base while stirring vigorously.
The final pH is too high to maintain solubility at the desired concentration.Re-acidify the solution to dissolve the precipitate and then carefully readjust the pH, potentially to a slightly lower final pH if the experimental conditions allow.
Color Change in Solution The compound may be degrading, potentially due to harsh pH conditions or prolonged heating.Prepare fresh solutions and avoid excessive heating. Store stock solutions at low temperatures and protect them from light.
Inconsistent Experimental Results The concentration of the working solution is not accurate due to incomplete dissolution or precipitation.Ensure complete dissolution when preparing stock solutions. If precipitation is observed, centrifuge the solution and use the supernatant, determining its concentration via spectrophotometry if necessary.

Data Presentation

Table 1: Solubility of Adenine and its Salts in Various Solvents

CompoundSolventTemperatureSolubility
AdenineCold WaterRoom Temperature~1 part in 2000 parts
AdenineBoiling Water100°C~1 part in 40 parts
Adenine1 M HClRoom Temperature20 mg/mL[1]
Adenine Hydrochloride HemihydrateWaterRoom TemperatureMore soluble than adenine base
Adenine HemisulfatePBS (pH 7.2)Room Temperature~5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Stock Solution of this compound

Objective: To prepare a clear, stable stock solution of this compound at a desired concentration by adjusting the pH.

Materials:

  • This compound

  • Sterile, deionized water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile glassware and magnetic stirrer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Add the weighed compound to a beaker containing approximately 80% of the final desired volume of sterile, deionized water.

  • Acidification: While stirring, add 1 M HCl dropwise to the suspension. Monitor the solution's clarity. Continue adding acid until the this compound is completely dissolved.

  • pH Adjustment: Calibrate the pH meter. Carefully add 1 M NaOH dropwise to the solution to raise the pH to the desired level for your experiment. Be cautious, as adding base too quickly can cause localized precipitation.

  • Final Volume: Once the target pH is reached and the solution remains clear, transfer the solution to a volumetric flask and add sterile, deionized water to reach the final volume.

  • Sterilization and Storage: Sterile-filter the solution through a 0.22 µm filter. Store in a sterile, sealed container at 4°C. For longer-term storage, consider aliquoting and freezing at -20°C, but be aware of the potential for precipitation upon thawing.

Protocol 2: Preparation of Adenine Solution in a Buffer System

Objective: To prepare a ready-to-use adenine solution in a specific buffer system for cell culture or other biological assays.

Materials:

  • This compound

  • Pre-made sterile buffer (e.g., Phosphate-Buffered Saline - PBS, Acetate Buffer)

  • Sterile glassware and magnetic stirrer

Procedure:

  • Buffer Selection: Choose a buffer system with a buffering range that includes your desired final pH. Note that the solubility of adenine can be influenced by the buffer components.

  • Dissolution: Weigh the required amount of this compound and add it to the buffer.

  • pH Check and Adjustment: If the compound does not fully dissolve, check the pH of the buffer. If necessary, adjust the pH downwards with a suitable acid (compatible with the buffer system) until the solid dissolves. Then, carefully readjust to the target pH with a compatible base.

  • Sterilization: If the buffer was not pre-sterilized, sterile-filter the final solution.

Mandatory Visualizations

Logical Workflow for Preparing a pH-Adjusted Adenine Solution

G start Start weigh Weigh Adenine Monohydrochloride Hemihydrate start->weigh add_water Add ~80% of Final Volume of Deionized Water weigh->add_water dissolve Stir Suspension add_water->dissolve add_hcl Add 1M HCl Dropwise Until Dissolved dissolve->add_hcl ph_adjust Adjust to Target pH with 1M NaOH add_hcl->ph_adjust final_volume Bring to Final Volume with Deionized Water ph_adjust->final_volume sterilize Sterile Filter (0.22 µm) final_volume->sterilize end End sterilize->end

Caption: Workflow for preparing a pH-adjusted solution of this compound.

Simplified Adenosine (B11128) Receptor Signaling Pathway

G cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers A1 A1 Gi Gi/o A1->Gi A3 A3 A3->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_up ↑ cAMP AC->cAMP_up Activation cAMP_down ↓ cAMP AC->cAMP_down Inhibition Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B

Caption: Simplified overview of adenosine receptor signaling pathways.

References

Inconsistent results with different batches of adenine monohydrochloride hemihydrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies observed with different batches of adenine (B156593) monohydrochloride hemihydrate. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is adenine monohydrochloride hemihydrate and what are its common applications?

This compound is the hydrochloride salt of adenine, a purine (B94841) nucleobase. It is a crucial component of nucleic acids (DNA and RNA) and plays a vital role in cellular energy metabolism as a part of adenosine (B11128) triphosphate (ATP). In laboratory settings, it is commonly used as a supplement in cell culture media, particularly for adenine-auxotrophic organisms like certain yeast strains, and in various biochemical and enzymatic assays.[1][2][3]

Q2: Why am I observing different results with new batches of this compound?

Batch-to-batch variability can arise from several factors, including differences in purity, the presence of impurities, variations in the hydration state (water content), and solubility.[4][5] These inconsistencies can affect the effective concentration of adenine in your experiments, leading to variable outcomes in cell growth, enzyme kinetics, or other assays.

Q3: How can I check the quality of a new batch of this compound?

It is recommended to always review the Certificate of Analysis (CoA) provided by the supplier for each new batch.[6] Key parameters to compare between batches include purity (typically determined by HPLC), water content (determined by Karl Fischer titration), and appearance. For more rigorous quality control, you can perform your own analytical tests, such as UV-Vis spectrophotometry to confirm the concentration of your stock solutions.

Q4: What are the optimal storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place.[7] For stock solutions, it is recommended to store them at -20°C or -80°C for long-term use.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

Troubleshooting Guides

Issue 1: Inconsistent Cell Growth in Adenine-Auxotrophic Yeast Cultures

Symptoms:

  • Slower or faster growth rates compared to previous experiments.

  • Changes in the color of ade1 or ade2 mutant yeast colonies (e.g., less intense red pigmentation).[8]

  • Complete failure of cultures to grow.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Incorrect Adenine Concentration Verify the calculations for your media preparation. A slight difference in the purity of a new batch can alter the final molar concentration.
Presence of Impurities Impurities such as hypoxanthine (B114508) or other purine analogs can sometimes supplement yeast growth or have inhibitory effects. Review the CoA for any listed impurities.
Incomplete Dissolution This compound has limited solubility in water at room temperature.[7][9] Ensure the compound is fully dissolved, which may require gentle warming.[7] Any undissolved material will lead to a lower effective concentration.
Degradation of Adenine Improper storage of stock solutions can lead to degradation. Prepare fresh stock solutions from the new batch and compare the results.
Issue 2: Variability in Mammalian Cell Culture Assays

Symptoms:

  • Inconsistent results in proliferation, cytotoxicity, or metabolic assays when using adenine as a supplement.[2][10]

  • Unexpected changes in cellular metabolism or signaling pathways.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Variable Effective Concentration As with yeast cultures, ensure accurate weighing and complete dissolution. The hydration state of the powder can affect the actual weight of the active compound.
Contamination with Metal Ions Metal ion impurities can impact cellular processes and the stability of adenine complexes.[11][12][13] If your experiments are sensitive to specific metal ions, consider using a higher purity grade of the compound.
pH Shift in Media The dissolution of the hydrochloride salt can slightly alter the pH of your culture medium. While usually buffered, significant batch-to-batch differences in acidity could have a minor effect. Check the pH of your prepared medium.
Issue 3: Inconsistent Results in Enzymatic Assays

Symptoms:

  • Alterations in enzyme kinetics (Vmax, Km) in assays where adenine or its derivatives are substrates or modulators.

  • High background or complete inhibition of the enzymatic reaction.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Incorrect Hydration State The amount of water associated with the compound can be critical for enzyme activity.[14] Variations in the hemihydrate state between batches can alter the local hydration environment of the enzyme.
Presence of Inhibitory Impurities Unidentified impurities in a new batch may act as inhibitors or competitors in your enzymatic reaction.
Solution Instability Ensure that your adenine solution is stable under the assay conditions (pH, temperature, buffer components). Degradation products may not be active or could be inhibitory.

Data Presentation

Table 1: Typical Certificate of Analysis Parameters for this compound

ParameterTypical SpecificationPotential Batch Variation & Impact
Purity (HPLC) ≥98.5%Lower purity means a higher percentage of unknown substances which could be inert or interfere with the experiment.[15]
Water Content (Karl Fischer) 3.0% - 9.5%Variations can affect the true concentration of the anhydrous compound in weighed samples.[14][15][16]
Appearance White to off-white powderA significant change in color could indicate the presence of impurities or degradation.
Solubility (in water) ~23.8 mg/mL (1g in 42 mL)Incomplete dissolution due to batch-specific properties can lead to lower than expected concentrations in stock solutions.[7]
UV-Vis Absorbance (λmax) ~261-263 nmA shift in the maximum absorbance wavelength could suggest the presence of impurities with different spectral properties.[15]

Experimental Protocols

Protocol 1: Qualification of a New Batch of this compound
  • Visual Inspection: Compare the new batch to the old one for color and crystal morphology.

  • Solubility Test: Prepare a stock solution at a standard concentration (e.g., 10 mg/mL in 0.5M HCl) and observe for complete dissolution. Note any precipitation upon cooling or storage.

  • UV-Vis Spectrophotometry:

    • Prepare a dilute solution of a known concentration in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Scan the absorbance from 220 nm to 320 nm.

    • Confirm the absorbance maximum (λmax) is around 261-263 nm.[15]

    • Use the Beer-Lambert law (A = εbc) to verify the concentration of your stock solution, using a previously established extinction coefficient (ε) for a trusted batch.

  • Functional Assay: Perform a small-scale pilot experiment using the new batch alongside the old batch and a no-adenine control. For example, a simple yeast growth curve can quickly reveal significant differences in performance.

Protocol 2: Preparation of Adenine Stock Solution for Cell Culture
  • Weigh out the desired amount of this compound in a sterile container.

  • Add a small amount of 0.5 M HCl to dissolve the powder. Adenine is more soluble in acidic conditions.[17]

  • Once dissolved, bring the solution to the final desired volume with sterile, deionized water.

  • Adjust the pH to ~7.0-7.4 with NaOH if necessary for your specific cell culture application.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the stock solution in sterile aliquots at -20°C.

Visualizations

experimental_workflow Workflow for Investigating Batch Inconsistency cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis cluster_3 Resolution A Inconsistent Experimental Results B Review Certificate of Analysis (CoA) of New vs. Old Batch A->B C Perform Side-by-Side Comparison (Old vs. New Batch) A->C D Analytical Characterization of New Batch A->D E Compare Purity, Water Content, and Impurity Profile B->E F Functional Assay (e.g., Cell Growth Curve) C->F G Spectroscopic Analysis (UV-Vis) D->G H Solubility Test D->H I Adjust Concentration Based on Purity/Water Content E->I F->I J Prepare Fresh Solutions F->J K Contact Supplier for a Different Batch F->K If still inconsistent G->I H->J I->C Re-test J->C Re-test

Workflow for Investigating Batch Inconsistency

signaling_pathway Simplified Adenine Metabolism and Signaling in Yeast cluster_0 Extracellular cluster_1 Intracellular cluster_2 Potential Issues Adenine_ext Adenine (in media) Adenine_int Adenine Adenine_ext->Adenine_int Transport AMP AMP Adenine_int->AMP Salvage Pathway Red_Pigment Red Pigment Accumulation (ade2 mutant) Adenine_int->Red_Pigment Blocked Pathway ATP ATP AMP->ATP Phosphorylation Cell_Growth Cell Growth & Division ATP->Cell_Growth Impurity Impurities (e.g., Hypoxanthine) Impurity->AMP Alternative Pathway Low_Conc Low Effective Concentration Low_Conc->Adenine_int Reduced Influx Low_Conc->Red_Pigment Enhanced Effect

Adenine Metabolism in Yeast

References

Technical Support Center: Adenine Uptake in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering problems with adenine (B156593) uptake in specific mammalian cell lines. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for adenine uptake in mammalian cells?

A1: Adenine, as a purine (B94841) base, is primarily transported into mammalian cells through two main families of nucleoside transporters: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). Once inside the cell, adenine is rapidly converted to adenosine (B11128) monophosphate (AMP) by the enzyme Adenine Phosphoribosyltransferase (APRT). This conversion, part of the purine salvage pathway, effectively traps adenine intracellularly by phosphorylating it, maintaining a favorable concentration gradient for further uptake.

Q2: Why am I observing low or no adenine uptake in my cell line?

A2: Low adenine uptake can stem from several factors:

  • Low Transporter Expression: The specific cell line you are using may naturally express low levels of the necessary ENT or CNT transporters.

  • APRT Deficiency: The cell line may have low or deficient Adenine Phosphoribosyltransferase (APRT) activity. Without efficient conversion to AMP, intracellular adenine concentrations quickly equilibrate with the extracellular environment, halting further net uptake. Some cell lines, including certain Chinese Hamster Ovary (CHO) cell variants, are known to be APRT-deficient.[1]

  • Experimental Conditions: Suboptimal experimental conditions, such as incorrect pH, temperature, or the presence of competing substances in the media, can inhibit transporter function.

  • Cell Health: Poor cell viability or confluence can lead to generally reduced metabolic and transport activities.

Q3: Which inhibitors can be used to block adenine uptake?

A3: Dipyridamole and S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) are commonly used inhibitors of ENTs. Decynium-22 has been identified as an inhibitor of Equilibrative Nucleobase Transporter 1 (ENBT1), which also transports adenine. The choice of inhibitor and its effective concentration will depend on the specific transporter subtypes expressed in your cell line.

Q4: Can adenine be toxic to my cells?

A4: Yes, at high concentrations, adenine can be toxic to some mammalian cell lines. This toxicity is often linked to the disruption of pyrimidine (B1678525) biosynthesis. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration of adenine for your specific cell line and experimental duration.

Troubleshooting Guides

Problem 1: Low or No Detectable Radiolabeled Adenine Uptake
Possible Cause Suggested Solution
Low Transporter Expression 1. Screen different cell lines to find one with higher endogenous expression of adenine transporters. 2. Consider transient or stable transfection to overexpress a specific nucleoside transporter (e.g., ENT1 or ENT2).
APRT Deficiency 1. Verify the APRT status of your cell line from literature or supplier information. CHO cell lines are frequently APRT-deficient.[1] 2. Perform an APRT activity assay (see Experimental Protocols section). 3. If APRT deficiency is confirmed, consider using a different cell line or transfecting the cells with a functional APRT gene.
Suboptimal Assay Buffer 1. Ensure the assay buffer is at a physiological pH (typically 7.4). 2. Check for the presence of competing nucleosides or nucleobases in your media or buffer. It is recommended to perform uptake assays in a simple buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
Incorrect Incubation Time or Temperature 1. Optimize the incubation time. Uptake is often linear for only a short period (e.g., 1-5 minutes). Perform a time-course experiment to determine the linear range. 2. Most uptake assays are performed at room temperature or 37°C. Ensure consistent temperature control.
Low Specific Activity of Radiolabel 1. Ensure the radiolabeled adenine ([³H]-adenine or [¹⁴C]-adenine) has not decayed. 2. Increase the concentration of the radiolabel in the assay, while staying within the linear range of uptake.
Cell Viability Issues 1. Check cell viability using a method like Trypan Blue exclusion. Ensure viability is >95%. 2. Ensure cells are in the logarithmic growth phase and are not over-confluent.
Problem 2: High Background Signal
Possible Cause Suggested Solution
Insufficient Washing 1. Increase the number and volume of washes with ice-cold stop buffer (e.g., ice-cold PBS) immediately after the uptake incubation. 2. Ensure rapid and complete removal of the uptake buffer containing the radiolabel.
Non-specific Binding to Culture Plates or Filters 1. Pre-soak filters in the stop buffer or a blocking solution (e.g., 0.1% bovine serum albumin in PBS) before cell harvesting. 2. Include control wells without cells to measure binding to the plasticware and subtract this from the experimental values.
Cell Lysis During Uptake 1. Ensure the assay buffer is isotonic to prevent cell lysis. 2. Handle cells gently during washing steps.

Data Presentation

Table 1: Adenine Uptake Kinetics in Selected Mammalian Cell Lines

Cell LineK_m (µM)V_max (pmol/min/10⁶ cells)Notes
HeLa S30.391.72For the adenine analog PMEA.[2]
CHO (APRT-deficient)2,300 - 3,50090,000 - 150,000 (pmol/µl cell water/s)Transport measured, not net uptake. Very high Vmax reflects rapid transport but no intracellular trapping.[1]
L929 (APRT-deficient)2,300 - 3,50090,000 - 150,000 (pmol/µl cell water/s)Similar to CHO, indicates transport without metabolic trapping.[1]

Table 2: Common Inhibitors of Adenine Uptake

InhibitorTargetTypical IC₅₀Cell Line Example
DipyridamoleENTs~0.4 µMVaries by cell line
S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)Primarily ENT1Nanomolar rangeVaries by cell line
Decynium-22ENBT1~2.6 µMHepG2

Experimental Protocols

Protocol 1: Radiolabeled Adenine Uptake Assay

This protocol is a general guideline for measuring adenine uptake using a radiolabeled substrate such as [³H]-adenine or [¹⁴C]-adenine.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Radiolabeled adenine (e.g., [³H]-adenine)

  • Unlabeled adenine

  • Stop Solution (ice-cold PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Multi-well culture plates (e.g., 24-well plates)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS.

  • Pre-incubation: Add 500 µL of pre-warmed Uptake Buffer to each well and incubate for 10-15 minutes at 37°C to acclimatize the cells.

  • Uptake Initiation: Aspirate the pre-incubation buffer. To initiate the uptake, add 200 µL of Uptake Buffer containing the desired concentration of radiolabeled adenine. For competition or inhibition studies, add the inhibitor along with the radiolabeled adenine. To determine non-specific uptake, add a high concentration of unlabeled adenine (e.g., 100-fold excess) to a set of wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 2, 5, 10 minutes). This should be within the linear range of uptake for the specific cell line.

  • Uptake Termination: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Stop Solution.

  • Cell Lysis: Add 250 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of adenine taken up (in pmol) per well and normalize it to the protein concentration or cell number per well. Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

Protocol 2: Adenine Phosphoribosyltransferase (APRT) Activity Assay

This protocol provides a method to determine APRT enzyme activity in cell lysates using an HPLC-based method.[3]

Materials:

  • Cell pellet

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM PRPP)

  • Adenine solution

  • AMP standard solution

  • Perchloric acid (PCA)

  • Potassium carbonate (K₂CO₃)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Lysate Preparation: Harvest cells and wash with PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or freeze-thaw cycles. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the cytosolic extract using a standard method (e.g., Bradford or BCA assay).

  • Enzyme Reaction: In a microcentrifuge tube, mix the cell lysate (containing a known amount of protein) with the Reaction Buffer and equilibrate to 37°C.

  • Initiate Reaction: Start the reaction by adding the adenine solution to a final concentration of ~50-100 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding ice-cold perchloric acid to a final concentration of 0.5 M.

  • Neutralization: Neutralize the mixture by adding K₂CO₃. Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the amount of AMP produced. A C18 column with a phosphate (B84403) buffer/methanol mobile phase is commonly used. Monitor the eluent at 254 nm.

  • Calculation: Calculate the APRT activity as the amount of AMP produced per unit time per milligram of protein (e.g., nmol/min/mg protein).

Mandatory Visualizations

Adenine_Salvage_Pathway Extracellular Extracellular Adenine ENTs ENTs/CNTs Extracellular->ENTs Intracellular Intracellular Adenine APRT APRT Intracellular->APRT AMP AMP ADP ADP AMP->ADP Phosphorylation ATP ATP ADP->ATP Phosphorylation ENTs->Intracellular Transport APRT->AMP Phosphorylation (+PRPP) AK1 Adenylate Kinase AK2 Adenylate Kinase Dipyridamole Dipyridamole Dipyridamole->ENTs Inhibition

Caption: Adenine uptake and salvage pathway.

Adenine_Uptake_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed_cells 1. Seed Cells in 24-well plate wash_cells 2. Wash with PBS seed_cells->wash_cells pre_incubate 3. Pre-incubate with Uptake Buffer wash_cells->pre_incubate add_radiolabel 4. Add [3H]-Adenine (± Inhibitors) pre_incubate->add_radiolabel incubate 5. Incubate (e.g., 1-10 min at 37°C) add_radiolabel->incubate stop_reaction 6. Stop & Wash with ice-cold PBS incubate->stop_reaction lyse_cells 7. Lyse Cells stop_reaction->lyse_cells count_scintillation 8. Scintillation Counting lyse_cells->count_scintillation analyze_data 9. Analyze Data (pmol/mg protein) count_scintillation->analyze_data

Caption: Experimental workflow for a radiolabeled adenine uptake assay.

Troubleshooting_Logic start Low Adenine Uptake check_viability Check Cell Viability (>95%) start->check_viability check_aprt Check APRT Activity check_viability->check_aprt Good poor_viability Improve Culture Conditions check_viability->poor_viability Poor optimize_assay Optimize Assay Conditions (Time, Temp, Buffer) check_aprt->optimize_assay Sufficient change_cell_line Consider Different Cell Line check_aprt->change_cell_line Deficient transfect_aprt Transfect with functional APRT check_aprt->transfect_aprt Deficient re_run Re-run Experiment optimize_assay->re_run Optimized change_cell_line->re_run transfect_aprt->re_run poor_viability->start

Caption: Troubleshooting logic for low adenine uptake experiments.

References

Technical Support Center: Troubleshooting Low Yield in Adenine-Dependent Biochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yield in adenine-dependent biochemical reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ATP-dependent enzymatic reaction (e.g., kinase, ligase, polymerase) has a very low or no yield. What are the general areas I should investigate?

Low or no yield in ATP-dependent reactions can typically be attributed to one or more of the following factors: integrity and concentration of core reagents, suboptimal reaction conditions, or the presence of inhibitors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Start by evaluating the quality and quantity of your enzyme, substrate(s), and ATP. Ensure that the reaction buffer is correctly prepared and that the pH and ionic strength are optimal for your specific enzyme. Finally, consider the possibility of inhibitory substances being introduced into your reaction.

dot digraph "Troubleshooting_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low/No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="Check Reagents\n(Enzyme, Substrate, ATP)", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Verify Reaction Conditions\n(Buffer, Temp, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; inhibitors [label="Investigate Inhibitors", fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents [label="Step 1"]; reagents -> conditions [label="If reagents are OK"]; conditions -> inhibitors [label="If conditions are correct"]; inhibitors -> solution [label="Identify and remove"]; reagents -> solution [label="Issue found & resolved", style=dashed]; conditions -> solution [label="Issue found & resolved", style=dashed]; } Caption: A general workflow for troubleshooting low product yield.

Enzyme-Specific Troubleshooting

Kinase Assays

Q2: I am observing low phosphorylation of my substrate in a kinase assay. What are the likely causes?

Low kinase activity can stem from several factors. Firstly, ensure your kinase is active. Enzymes can lose activity due to improper storage or multiple freeze-thaw cycles. Secondly, verify the integrity and concentration of your ATP stock, as ATP is the phosphate (B84403) donor.[1] The substrate concentration is also critical; it should ideally be at or near the Michaelis constant (Km) for efficient phosphorylation. Finally, confirm that your buffer conditions, particularly the concentrations of divalent cations like Mg²⁺ or Mn²⁺, are optimal for your specific kinase, as these are crucial for its activity.[2]

Q3: How do I optimize the ATP and Mg²⁺ concentrations in my kinase assay?

The optimal concentrations of ATP and Mg²⁺ are interdependent and critical for kinase activity. Generally, the ATP concentration is kept at or near the Km of the kinase to ensure the assay is sensitive to inhibitors. The Mg²⁺ concentration is typically in excess of the ATP concentration. A good starting point is to perform a matrix titration, varying the concentrations of both ATP and Mg²⁺ to find the optimal ratio and concentration for your specific kinase system.

Kinase TypeTypical ATP ConcentrationTypical Mg²⁺ ConcentrationNotes
Serine/Threonine Kinases (e.g., PKA)10-100 µM5-10 mMSome kinases may have different divalent cation preferences (e.g., Mn²⁺).
Tyrosine Kinases (e.g., EGFR)1-50 µM2-10 mMThe optimal ratio can be highly specific to the individual kinase.
Lipid Kinases (e.g., PI3K)10-200 µM1-5 mMBuffer components like lipids can affect ion availability.

Caption: Typical ATP and Mg²⁺ concentrations for various kinase assays.

ATPase Assays

Q4: My ATPase assay shows a low rate of ATP hydrolysis. How can I troubleshoot this?

Similar to kinase assays, low activity in ATPase assays can be due to inactive enzyme or degraded ATP. It is also important to ensure that the assay conditions are optimal. For coupled assays, such as those using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase (PK/LDH), the activity of the coupling enzymes can be a limiting factor. Ensure that all components of the coupled reaction are present at saturating concentrations so that the ATPase activity is the rate-limiting step. Contamination of reagents with ADP can also lead to an underestimation of ATPase activity in some assay formats.[3]

Q5: What are some common inhibitors that could be affecting my ATPase activity?

Several substances can inhibit ATPase activity. These can be specific inhibitors targeting a particular class of ATPases or non-specific inhibitors. For example, ouabain (B1677812) is a specific inhibitor of Na⁺/K⁺-ATPases, while vanadate (B1173111) is a general inhibitor of P-type ATPases. Contaminants from sample preparation, such as high concentrations of salts or detergents, can also inhibit enzyme activity.

InhibitorTarget ATPase ClassTypical Inhibitory Concentration
OuabainNa⁺/K⁺-ATPase1 µM - 1 mM
OligomycinF-type ATP synthase1-10 µg/mL
Vanadate (orthovanadate)P-type ATPases10-100 µM
EDTAMetallo-dependent ATPases>0.5 mM
High Salt (e.g., NaCl, KCl)VariousDependent on enzyme

Caption: Common inhibitors of various classes of ATPases.

DNA Ligation and PCR

Q6: My DNA ligation reaction has failed, resulting in few or no colonies after transformation. What went wrong?

Ligation failure is a common issue in molecular cloning. Key factors to check include the quality and preparation of your vector and insert DNA, the molar ratio of insert to vector, and the integrity of the T4 DNA ligase and its buffer.[1] Incomplete digestion of the vector, or dephosphorylation if applicable, can lead to a high background of self-ligated vector. The ATP in the ligase buffer is crucial for the reaction and can degrade with multiple freeze-thaw cycles, so using fresh buffer is recommended.[4]

Q7: What is the optimal insert-to-vector molar ratio for ligation?

The optimal insert-to-vector molar ratio can vary, but a common starting point is a 3:1 molar ratio of insert to vector.[5] However, this can be optimized, and ratios from 1:1 to 10:1 may be tested to find the best efficiency for your specific insert and vector.[6] For smaller inserts like adaptors, a higher molar ratio (e.g., 10:1 or 20:1) is often used.[1]

ApplicationRecommended Insert:Vector Molar Ratio
General Subcloning1:1 to 10:1 (start with 3:1)[5]
Blunt-end Ligation3:1 to 5:1
Short Adaptor Ligation10:1 to 20:1[1]
Multiple InsertsCan be complex, consider assembly methods

Caption: Recommended insert-to-vector molar ratios for different ligation applications.

Q8: I am getting a low yield of my PCR product. What are the common causes?

Low PCR yield is often due to suboptimal reaction conditions or the presence of inhibitors. Key parameters to optimize include the annealing temperature, MgCl₂ concentration, and the number of PCR cycles. The quality and quantity of the DNA template are also critical. Degradation of the template or the presence of PCR inhibitors carried over from the DNA extraction process can severely impact amplification.[7]

PCR InhibitorSourceMechanism of Inhibition
HemeBloodBinds to DNA polymerase
Humic AcidSoil, plantsChelates Mg²⁺, interacts with DNA and polymerase
EDTABuffersChelates Mg²⁺
EthanolDNA purificationInterferes with polymerase activity
High concentrations of template DNASampleCan inhibit polymerase

Caption: Common PCR inhibitors, their sources, and mechanisms of action.[7]

Experimental Protocols

Protocol 1: In Vitro Protein Kinase A (PKA) Assay

This protocol is for measuring the activity of cAMP-dependent Protein Kinase (PKA) using a radioactive [γ-³²P]ATP assay.[8]

Materials:

  • Purified PKA enzyme or immunoprecipitate

  • PKA substrate (e.g., Kemptide)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[9]

  • [γ-³²P]ATP

  • Cold ATP stock solution

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone (B3395972)

  • Scintillation vials and cocktail

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, PKA substrate, and your enzyme preparation in a microcentrifuge tube on ice.

  • Initiate the reaction by adding the [γ-³²P]ATP/cold ATP mix. The final ATP concentration is typically around 125 µM.[8]

  • Incubate the reaction at 30°C for 10-30 minutes. The reaction should be stopped during the linear phase of incorporation.[8]

  • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash once with acetone and let the paper dry.

  • Transfer the P81 paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the kinase activity based on the amount of ³²P incorporated into the substrate over time.

Protocol 2: Na⁺/K⁺-ATPase Activity Assay

This protocol measures the activity of Na⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[10][11]

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Assay Buffer (e.g., containing Tris-HCl, NaCl, KCl, MgCl₂)

  • ATP solution

  • Ouabain solution (specific inhibitor)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

Procedure:

  • Prepare two sets of reaction tubes: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

  • To the "ouabain" tubes, add ouabain to a final concentration that fully inhibits Na⁺/K⁺-ATPase (e.g., 1 mM).

  • Add the enzyme preparation to all tubes.

  • Pre-incubate the tubes at 37°C for 5-10 minutes.

  • Start the reaction by adding ATP to all tubes.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).

  • Prepare a standard curve using the phosphate standard solution.

  • Calculate the amount of Pi released in each sample from the standard curve.

  • The Na⁺/K⁺-ATPase activity is the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive activity.

Visualizations

dot digraph "Adenine_Signaling_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Adenine [label="Adenine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adenine_Receptor [label="Adenine Receptor\n(e.g., Gi-coupled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Cellular\nResponses", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Adenine -> Adenine_Receptor; Adenine_Receptor -> AC [arrowhead=tee, label="inhibition"]; AC -> cAMP [label="conversion of ATP"]; cAMP -> PKA [label="activation"]; PKA -> Downstream [label="phosphorylation of targets"]; } Caption: Simplified diagram of an adenine-mediated signaling pathway.

dot digraph "Troubleshooting_Decision_Tree" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

q1 [label="Low or No Yield?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q2 [label="Enzyme Activity Verified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Substrate/ATP Quality OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Reaction Conditions Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q5 [label="Inhibitors Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

a1 [label="Use fresh enzyme aliquot.\nPerform activity control.", shape=box]; a2 (B175372) [label="Use fresh, high-quality\nsubstrate and ATP.\nQuantify concentrations.", shape=box]; a3 [label="Optimize buffer (pH, ions).\nCheck temperature and time.", shape=box]; a4 [label="Purify sample to remove\ninhibitors. Use inhibitor-\nresistant enzyme.", shape=box]; solved [label="Problem Likely Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

q1 -> q2 [label="Start Here"]; q2 -> a1 [label="No"]; q2 -> q3 [label="Yes"]; q3 -> a2 [label="No"]; q3 -> q4 [label="Yes"]; q4 -> a3 [label="No"]; q4 -> q5 [label="Yes"]; q5 -> a4 [label="Yes"]; q5 -> solved [label="No"]; a1 -> solved; a2 -> solved; a3 -> solved; a4 -> solved; } Caption: A decision tree for troubleshooting low yield in enzymatic reactions.

References

Avoiding microbial contamination in adenine stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on how to prepare, store, and troubleshoot adenine (B156593) stock solutions to prevent microbial contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve adenine for a stock solution?

A1: Adenine has low solubility in cold water but is more soluble in boiling water or acidic solutions.[1][2] For cell culture applications, it is common to dissolve adenine in sterile, purified water by gently heating (e.g., to 65°C) and stirring.[3] Alternatively, for a higher concentration, adenine can be dissolved in dilute hydrochloric acid (HCl), such as 1 M HCl, to achieve a clear solution.[1][2] If using acid, it is crucial to consider the final pH when adding the stock to your experimental medium.[4]

Q2: How should I sterilize my adenine stock solution?

A2: The recommended method for sterilizing adenine solutions is sterile filtration.[1][2] This method avoids potential degradation that could be caused by heat. Use a 0.2 µm syringe filter to effectively remove most bacteria.[5][6] While some adenine-based compounds are stable enough for autoclaving, filtration is the safest and most common practice for stock solutions.[7]

Q3: What are the optimal storage conditions for a sterile adenine stock solution?

A3: Once sterile-filtered, adenine solutions can be stored for several months at 2-8°C.[1][2][8] For longer-term storage, it is best to aliquot the stock solution into sterile tubes and freeze them at -20°C, where they can remain stable for up to six months. Aliquoting prevents repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock with each use.[9][10]

Q4: How can I tell if my adenine stock solution is contaminated?

A4: Microbial contamination can manifest in several ways. Visually, you might observe cloudiness (turbidity), a thin film on the surface, or floating particles.[11][12] If your stock solution, which should be clear, appears murky, it is a strong indicator of bacterial or fungal growth.[13]

Q5: What should I do if I suspect my adenine stock is contaminated?

A5: If you suspect contamination, it is best to discard the solution immediately to prevent compromising your experiments and contaminating other reagents or cell cultures.[10][14] Do not attempt to "rescue" a contaminated stock. Decontaminate any work surfaces and equipment that came into contact with the solution and prepare a fresh, sterile stock using proper aseptic techniques.[10]

Troubleshooting Guide

Q: My freshly prepared adenine solution is cloudy. What does this mean?

A: If the solution is cloudy immediately after preparation and cooling, it is likely due to the adenine precipitating out of the solution because its solubility limit was exceeded. Gentle heating can help redissolve it.[15] If the solution becomes cloudy after a period of storage, this is a classic sign of microbial contamination.[12] The solution should be discarded.

Q: After adding my adenine stock, my cell culture medium turned yellow overnight. What happened?

A: A rapid shift in the medium's pH, indicated by a color change from red to yellow (for media containing phenol (B47542) red), is a strong sign of bacterial contamination.[12][16] Bacteria metabolize components of the medium and produce acidic byproducts, causing the pH to drop.[12] This indicates that either your adenine stock or another component of your culture is contaminated.

Q: I see tiny, shimmering particles under the microscope in my cell culture after adding the adenine stock. Is this contamination?

A: This is highly likely to be bacterial contamination. The space between cells may appear granular, and you might observe small, distinct shapes (like rods or spheres) moving purposefully.[16] This is different from the random, jiggling movement (Brownian motion) of cell debris.[12] If you observe this, your culture is contaminated and should be properly disposed of.

Data Summary Table

ParameterRecommended SpecificationSolvent/ConditionCitation
Solubility Poor (~0.5 mg/mL)Cold Water[1][2]
Good (25 mg/mL)Boiling Water[1][2]
20 mg/mL1 M HCl[1][2]
10 mg/mLDMSO[17]
Sterilization Method Sterile Filtration0.2 µm filter[1][3]
Storage Temperature 2-8°CShort-term (months)[1][2][8]
-20°CLong-term (up to 6 months)
Adenine Powder Room TemperatureLong-term (years)[1][2]

Experimental Protocols

Protocol 1: Preparation and Filter Sterilization of an Adenine Stock Solution

Objective: To prepare a sterile 10 mg/mL stock solution of adenine in water.

Materials:

  • Adenine powder (reagent grade)

  • Sterile, purified water (e.g., Milli-Q or WFI)

  • Sterile 50 mL conical tube or glass bottle

  • Sterile magnetic stir bar

  • Hot plate with magnetic stirring capability

  • Sterile 10 mL syringe

  • Sterile 0.2 µm syringe filter

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

Methodology:

  • Preparation: In a laminar flow hood, weigh out 250 mg of adenine powder and transfer it to a sterile 50 mL conical tube.

  • Dissolution: Add 25 mL of sterile, purified water to the tube. Add a sterile magnetic stir bar.

  • Heating and Stirring: Place the tube in a water bath on a stir plate set to a low-to-medium speed. Gently heat the solution to approximately 65°C while stirring. Do not boil. Continue until the adenine is completely dissolved and the solution is clear.[3]

  • Cooling: Allow the solution to cool to room temperature. Ensure the adenine remains in the solution and does not precipitate.

  • Sterilization: Withdraw the adenine solution into a sterile 10 mL syringe. Attach a sterile 0.2 µm syringe filter to the syringe tip.

  • Filtration and Aliquoting: Dispense the solution through the filter into sterile microcentrifuge tubes, creating working aliquots (e.g., 1 mL per tube).[9]

  • Labeling and Storage: Clearly label each aliquot with the name of the solution, concentration, and date of preparation. Store the aliquots at 2-8°C for short-term use or at -20°C for long-term storage.[1]

Protocol 2: How to Visually Inspect for Microbial Contamination

Objective: To identify potential microbial contamination in a liquid stock solution.

Methodology:

  • Macroscopic Examination:

    • Hold the tube or bottle containing the adenine solution against a light source.

    • Check for turbidity : The solution should be perfectly clear. Any cloudiness or haziness is a primary sign of contamination.[11][12]

    • Look for a surface film : A thin, greasy-looking layer on the liquid's surface can indicate microbial growth.[12]

    • Observe for sediment : Note any unusual particles or clumps that have settled at the bottom of the container.

  • Microscopic Examination (Optional, if confirming contamination in a cell culture):

    • Prepare a wet mount by placing a small drop of the suspect cell culture medium on a clean microscope slide and covering it with a coverslip.

    • Using a phase-contrast microscope at high power (400x or higher), examine the spaces between your cells.

    • Look for small, uniformly shaped particles (cocci or rods) that are distinct from cellular debris.[16]

    • Observe the movement. Bacteria often exhibit purposeful, directional swimming (motility), which is different from the random jiggling of inanimate debris (Brownian motion).[12]

Process Visualization

Adenine_Stock_Preparation cluster_prep Preparation cluster_sterilize Sterilization cluster_storage Storage & QC weigh 1. Weigh Adenine Powder dissolve 2. Add Sterile Water weigh->dissolve heat_stir 3. Heat (65°C) & Stir dissolve->heat_stir cool 4. Cool to Room Temp heat_stir->cool filter_sol 5. Filter with 0.2µm Syringe Filter cool->filter_sol aliquot 6. Dispense into Sterile Aliquots filter_sol->aliquot store 7. Store at 2-8°C or -20°C aliquot->store qc_check Visual Check: Clear? store->qc_check use Ready for Use qc_check->use Yes discard Discard & Re-prepare qc_check->discard No (Cloudy)

Caption: Workflow for preparing sterile adenine stock solutions.

References

Impact of repeated freeze-thaw cycles on adenine solution integrity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of repeated freeze-thaw cycles on the integrity of adenine (B156593) solutions.

Frequently Asked Questions (FAQs)

Q1: Will repeated freeze-thaw cycles affect the concentration of my aqueous adenine solution?

A1: Based on studies of structurally similar adenine-based compounds, it is unlikely that a small number of freeze-thaw cycles will significantly impact the concentration of a properly prepared and stored adenine solution. For instance, a study on trans-zeatin, an adenine derivative, showed that a 1.0 mg/mL solution in 0.01 N KOH remained stable with no significant change in concentration after six repeated freeze-thaw cycles over a 90-day period.[1][2] However, the stability can be concentration-dependent, as higher concentrations of the same compound showed significant changes.[1][2]

Q2: What are the potential degradation products of adenine after multiple freeze-thaw cycles?

A2: While specific studies on the degradation products of adenine solely due to freeze-thaw cycles are limited, a common degradation product of adenine and its derivatives under various stress conditions is hypoxanthine (B114508).[1][2] It is advisable to monitor for the presence of hypoxanthine in your analytical methods when assessing the stability of your adenine solution.

Q3: Can repeated freezing and thawing alter the pH of my adenine solution?

A3: Yes, the pH of buffered solutions can change significantly upon freezing. This is due to the potential for different components of the buffer to crystallize at different rates, leading to a concentration of solutes and a shift in the pH of the unfrozen liquid phase.[3][4][5] For example, sodium phosphate (B84403) buffers have been shown to exhibit significant pH drops upon freezing, while citrate (B86180) and acetate (B1210297) buffers tend to be more stable.[3][4][6] The extent of the pH shift can depend on the buffer system, its concentration, and the freezing rate. For unbuffered aqueous solutions of adenine, the pH change upon freezing is expected to be less pronounced but could still occur due to the concentration of adenine itself.

Q4: How should I store my adenine stock solution to minimize the impact of freeze-thaw cycles?

A4: To minimize the impact of repeated freeze-thaw cycles, it is best practice to aliquot your adenine stock solution into single-use volumes. This prevents the need to thaw and refreeze the entire stock for each experiment. Store these aliquots at a stable temperature, such as -20°C or -80°C. When thawing, do so at room temperature or on ice and ensure the solution is thoroughly mixed before use.[7][8][9]

Troubleshooting Guide

Problem: I am observing a decrease in the concentration of my adenine solution after a few freeze-thaw cycles.

Possible Cause Suggested Solution
High Concentration: Highly concentrated solutions may be more prone to precipitation or degradation upon freezing. Consider preparing a more dilute stock solution if your experimental design allows. A study on an adenine derivative showed instability at 50 mg/mL but stability at 1.0 mg/mL.[1][2]
Incomplete Thawing/Mixing: If the solution is not completely thawed and thoroughly mixed, you may be sampling from a less concentrated layer. Ensure the entire aliquot is thawed and vortexed gently before taking a sample.
Degradation: Your adenine may be degrading. Analyze your sample for potential degradation products like hypoxanthine using a validated HPLC-UV method.
Adsorption to Container: Adenine may adsorb to the surface of the storage container, especially with certain plastics. Consider using low-binding microcentrifuge tubes.

Problem: I am seeing unexpected peaks in my chromatogram when analyzing my adenine solution.

Possible Cause Suggested Solution
Formation of Degradation Products: The new peaks could be degradation products. Attempt to identify these peaks using techniques like mass spectrometry or by comparing their retention times to known standards of potential degradation products like hypoxanthine.
Contamination: The solution may have become contaminated. Prepare a fresh stock solution using sterile techniques and high-purity water and solvents.
Precipitation: The solution may not be fully solubilized after thawing, leading to the injection of particulate matter. Centrifuge the thawed aliquot at a low speed before taking a sample for analysis.

Data Summary

The following table summarizes the stability of an adenine-based compound after repeated freeze-thaw cycles, based on available literature.

CompoundConcentrationSolventNumber of Freeze-Thaw CyclesObservationReference
trans-Zeatin1.0 mg/mL0.01 N KOH6No significant change in concentration[1][2]
trans-Zeatin50 mg/mL0.5 N KOHNot specifiedHighly significant concentration changes[1][2]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment of an Aqueous Adenine Solution

This protocol outlines a general procedure for assessing the stability of an aqueous adenine solution subjected to repeated freeze-thaw cycles.

1. Materials:

  • Adenine powder (high purity)
  • High-purity water (e.g., Milli-Q or equivalent)
  • pH meter
  • Sterile, low-binding microcentrifuge tubes (1.5 mL)
  • -20°C or -80°C freezer
  • HPLC system with a UV detector
  • C18 HPLC column
  • Mobile phase (e.g., phosphate buffer and methanol)
  • Adenine and hypoxanthine analytical standards

2. Procedure:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of adenine in high-purity water. If necessary, gently warm the solution to aid dissolution and then cool to room temperature. Measure and record the initial pH.
  • Aliquoting: Dispense the stock solution into multiple single-use 1.5 mL low-binding microcentrifuge tubes.
  • Initial Analysis (Cycle 0): Immediately analyze a fresh aliquot to determine the initial concentration and purity of the adenine solution using a validated HPLC-UV method. This will serve as your baseline.
  • Freeze-Thaw Cycling:
  • Place the remaining aliquots in a freezer at -20°C or -80°C for at least 24 hours.
  • Thaw the aliquots at room temperature until completely liquid.
  • This constitutes one freeze-thaw cycle.
  • Analysis after Each Cycle: After 1, 3, and 5 freeze-thaw cycles, take one aliquot for analysis.
  • HPLC Analysis:
  • For each time point, analyze the adenine concentration and screen for the appearance of a hypoxanthine peak using the HPLC-UV method.
  • Quantify the adenine concentration against a standard curve.
  • pH Measurement: At each analysis point, measure and record the pH of the thawed solution.

3. Data Analysis:

  • Compare the adenine concentration at each freeze-thaw cycle to the initial concentration. A change of more than 10% is typically considered significant.
  • Monitor the peak area of any new peaks, such as hypoxanthine, to assess degradation.
  • Record any changes in pH.

Protocol 2: HPLC-UV Method for Quantification of Adenine and Hypoxanthine

This protocol provides a starting point for an HPLC-UV method to quantify adenine and its potential degradation product, hypoxanthine. Method optimization may be required.

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: Isocratic elution with a mixture of 0.4% phosphoric acid in water (pH adjusted to 4.0 with NH4OH) and methanol (B129727) (90:10 v/v).[10]
  • Flow Rate: 0.5 mL/min[10]
  • Detection Wavelength: 257 nm[10]
  • Injection Volume: 20 µL[10]
  • Column Temperature: Ambient

2. Standard Preparation:

  • Prepare individual stock solutions of adenine and hypoxanthine in the mobile phase.
  • Prepare a series of mixed working standards by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Thaw the adenine solution aliquot completely.
  • If necessary, centrifuge the sample to remove any precipitate.
  • Dilute the sample with the mobile phase to fall within the range of the calibration curve.

4. Analysis:

  • Inject the standards and samples onto the HPLC system.
  • Identify and quantify the adenine and hypoxanthine peaks based on their retention times and the calibration curve. The retention time for hypoxanthine is typically shorter than that of adenine under these conditions.[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cycling Freeze-Thaw Cycling prep_sol Prepare Adenine Stock Solution aliquot Aliquot into Single-Use Tubes prep_sol->aliquot initial_analysis Initial Analysis (T=0) - HPLC-UV - pH Measurement aliquot->initial_analysis Fresh Aliquot freeze Freeze (-20°C / -80°C) aliquot->freeze Remaining Aliquots cycle_analysis Post-Cycle Analysis - HPLC-UV - pH Measurement thaw Thaw (Room Temp) freeze->thaw Cycle 1...n thaw->cycle_analysis thaw->freeze

Caption: Experimental workflow for freeze-thaw stability testing of adenine solutions.

Troubleshooting_Flowchart cluster_concentration Concentration Issues cluster_peaks Unexpected Peaks start Inconsistent Results with Adenine Solution? q1 Is the concentration decreasing? start->q1 q2 Are there unexpected peaks in the chromatogram? q1->q2 No c1 Check for high concentration and consider dilution q1->c1 Yes p1 Identify potential degradation products q2->p1 Yes c2 Ensure complete thawing and proper mixing c1->c2 c3 Analyze for degradation products (e.g., hypoxanthine) c2->c3 p2 Check for contamination and prepare fresh solution p1->p2 p3 Centrifuge before analysis to remove precipitates p2->p3

Caption: Troubleshooting flowchart for adenine solution instability after freeze-thaw cycles.

References

Technical Support Center: Managing Adenine Autofluorescence in Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address interference from adenine (B156593) autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is adenine autofluorescence and why is it a problem?

Q2: What are the spectral properties of adenine autofluorescence?

A2: Adenine generally shows a broad excitation spectrum around 260-305 nm and a broad emission spectrum in the range of 290-400 nm.[1] These properties can be influenced by the local microenvironment, including solvent polarity and pH.[2]

Q3: My unstained control sample is showing fluorescence in the DAPI channel. Is this adenine autofluorescence?

A3: It is highly likely. Given that adenine is abundant in the nucleus (in DNA and RNA), its autofluorescence often appears in the blue channel, which is commonly used for nuclear stains like DAPI. To confirm, you can acquire the emission spectrum of the unstained sample and compare it to the known emission range of adenine.

Q4: Can adenine autofluorescence interfere with Förster Resonance Energy Transfer (FRET) experiments?

A4: Yes, adenine autofluorescence can interfere with FRET measurements, particularly when using blue-emitting donor fluorophores like cyan fluorescent protein (CFP). The broad emission of adenine can bleed into the detection channels for both the donor and the acceptor, artificially altering the calculated FRET efficiency.[3][4] This can lead to false-positive or skewed FRET signals.

Q5: I have tried chemical quenching, but I still see background fluorescence. What should I do?

A5: If one method of chemical quenching is insufficient, consider the following:

  • Try a different quenching agent: The effectiveness of quenching agents can be sample-dependent. If you used sodium borohydride, you could try Sudan Black B, or a commercial quenching kit.

  • Optimize the quenching protocol: Ensure the concentration of the quenching agent and the incubation time are optimal for your sample type.

  • Combine methods: A chemical quench can be followed by photobleaching or computational methods like spectral unmixing for more effective background reduction.

Troubleshooting Guides

If you are experiencing issues with autofluorescence, follow this troubleshooting workflow to identify and implement the most suitable mitigation strategy.

autofluorescence_troubleshooting cluster_start cluster_characterize cluster_pre_acquisition cluster_acquisition cluster_post_acquisition cluster_end start High Background Fluorescence Observed char_auto Characterize Autofluorescence: Image unstained control sample start->char_auto is_adenine Is the emission spectrum consistent with Adenine? char_auto->is_adenine pre_acq_label Pre-Acquisition Strategies is_adenine->pre_acq_label Yes end_fail Re-evaluate Strategy is_adenine->end_fail No (Other autofluorescent species) chem_quench Chemical Quenching (e.g., Sudan Black B, NaBH4) pre_acq_label->chem_quench photobleach Photobleaching pre_acq_label->photobleach far_red Use Far-Red/NIR Probes (>650 nm) pre_acq_label->far_red acq_label Acquisition-Based Strategies chem_quench->acq_label photobleach->acq_label end_success Signal-to-Noise Ratio Improved far_red->end_success spectral Spectral Imaging & Unmixing acq_label->spectral trf Time-Resolved Microscopy (Time-Gating/FLIM) acq_label->trf post_acq_label Post-Acquisition Strategies spectral->post_acq_label trf->end_success subtraction Background Subtraction post_acq_label->subtraction subtraction->end_success

Caption: Troubleshooting workflow for adenine autofluorescence.

Quantitative Data Summary

Table 1: Spectral Properties of Adenine Autofluorescence

PropertyWavelength RangeNotes
Excitation Maximum~260 - 305 nmBroad excitation spectrum.[1]
Emission Maximum~290 - 400 nmBroad emission, can be influenced by the environment.[1]
Quantum YieldVery low (~10-4 in water)The quantum yield is highly dependent on the solvent and local environment.[5]

Table 2: Comparison of Autofluorescence Reduction Techniques

TechniquePrincipleReported EffectivenessKey Considerations
Chemical Quenching
Sodium BorohydrideReduces aldehyde-induced fluorescence.Variable results reported.Can increase autofluorescence from some sources.
Sudan Black BA lipophilic dye that masks autofluorescence.65-95% reduction in autofluorescence.Can introduce a faint signal in the far-red channel.
Commercial Kits (e.g., TrueVIEW™, TrueBlack™)Proprietary formulations to quench autofluorescence.Up to 95% reduction reported.Can be more expensive but offer convenience and consistency.
Photophysical Methods
PhotobleachingIntense light exposure destroys endogenous fluorophores.Can significantly reduce autofluorescence.May damage the sample or the target epitope.
Spectral UnmixingComputationally separates spectrally overlapping signals.Highly effective if spectra are distinct.Requires a spectral detector on the microscope.
Time-Resolved MicroscopySeparates signals based on fluorescence lifetime.Can eliminate >96% of short-lived autofluorescence.Requires specialized instrumentation (pulsed laser, fast detectors).

Experimental Protocols

Protocol 1: Chemical Quenching with Sudan Black B (SBB)

This protocol is effective for reducing lipofuscin-associated and other sources of autofluorescence.

Materials:

Procedure:

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it through a 0.2 µm filter.

  • Staining: After completing your primary and secondary antibody incubations and subsequent washes, incubate the sample in the SBB solution for 10-20 minutes at room temperature in a dark, humid chamber.

  • Washing: Briefly rinse the sample with 70% ethanol to remove excess SBB.

  • Final Washes: Wash the sample thoroughly with PBS (3 x 5 minutes).

  • Mounting: Mount the sample in an appropriate aqueous mounting medium and proceed with imaging.

Protocol 2: Photobleaching

This protocol uses high-intensity light to reduce autofluorescence before labeling.

Materials:

  • Fluorescence microscope with a broad-spectrum, high-intensity light source (e.g., mercury or xenon arc lamp, or a high-power LED).

Procedure:

  • Sample Preparation: Prepare your sample as per your standard protocol up to the point of fluorescent probe/antibody incubation.

  • Photobleaching: Place the sample on the microscope stage and expose it to the high-intensity light source. The duration of exposure can range from several minutes to a few hours and needs to be empirically determined for your specific sample type.

  • Staining: After photobleaching, proceed with your standard fluorescent labeling protocol.

  • Imaging: Image the sample using your standard imaging parameters.

Protocol 3: Spectral Imaging and Linear Unmixing

This computational method separates the autofluorescence signal from your specific probe's signal.

Procedure:

  • Acquire Reference Spectrum for Autofluorescence:

    • Prepare an unstained control sample.

    • Using the spectral detector on your confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) of the autofluorescent regions. This will generate the spectral signature of the autofluorescence.

  • Acquire Reference Spectra for Your Fluorophores:

    • Prepare samples stained with each of your individual fluorophores.

    • Acquire a lambda stack for each single-stained sample to get their pure emission spectra.

  • Image Your Experimental Sample:

    • Acquire a lambda stack of your fully stained experimental sample.

  • Perform Linear Unmixing:

    • Using the microscope's software, apply the linear unmixing algorithm.

    • Provide the reference spectra for the autofluorescence and each of your fluorophores.

    • The software will then generate new images where the signals are computationally separated into different channels, with the autofluorescence signal in its own channel, effectively removing it from the channels of your specific probes.

spectral_unmixing_workflow cluster_analysis prep_unstained Prepare Unstained Control Sample acq_auto Acquire Lambda Stack (Autofluorescence Spectrum) prep_unstained->acq_auto prep_single Prepare Single-Stained Control Samples acq_fluoro Acquire Lambda Stacks (Fluorophore Spectra) prep_single->acq_fluoro prep_exp Prepare Experimental Sample acq_exp Acquire Lambda Stack (Mixed Spectra) prep_exp->acq_exp unmix Perform Linear Unmixing in Software acq_auto->unmix acq_fluoro->unmix acq_exp->unmix result Generate Unmixed Images: - Autofluorescence Channel - Fluorophore 1 Channel - Fluorophore 2 Channel... unmix->result

Caption: Workflow for spectral unmixing.

Protocol 4: Time-Resolved Fluorescence Microscopy (Time-Gating)

This method leverages the difference in fluorescence lifetime between the short-lived autofluorescence and longer-lived specific probes.

Instrumentation:

  • A microscope equipped for time-correlated single-photon counting (TCSPC) or with a gated detector.

  • A pulsed laser source.

  • Fluorophores with a long fluorescence lifetime.

Procedure:

  • Characterize Lifetimes:

    • Measure the fluorescence lifetime of the autofluorescence in an unstained control sample. Typically, autofluorescence has a short lifetime of 1-5 nanoseconds.

    • Ensure your specific fluorescent probe has a significantly longer lifetime.

  • Set the Time Gate:

    • Configure the detector to only collect photons that arrive after a certain delay following the laser pulse. This delay should be longer than the lifetime of the autofluorescence but short enough to capture a significant portion of the signal from your probe. For example, if the autofluorescence decays within 5 ns, you might set the gate to start collecting photons after 5 ns.

  • Image Acquisition:

    • Acquire your images with the time gate applied. The resulting image will be predominantly composed of photons from your long-lifetime probe, with the short-lived autofluorescence signal being effectively rejected.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining Adenine Monohydrochloride Hemihydrate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of purity for adenine (B156593) monohydrochloride hemihydrate, a crucial component in various pharmaceutical and research applications. The following sections detail a High-Performance Liquid Chromatography (HPLC) method based on the United States Pharmacopeia (USP), an alternative HPLC method from a published research study, a Capillary Electrophoresis (CE) method as a non-chromatographic alternative, and a classical titrimetric assay. This guide presents experimental data, detailed protocols, and visual workflows to assist in selecting the most suitable method for your specific analytical needs.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the different analytical methods for adenine purity determination.

ParameterUSP HPLC Method (Assay)Research HPLC MethodCapillary Electrophoresis (CE)Titrimetric Assay
Principle Reversed-Phase Chromatography with UV detectionReversed-Phase Chromatography with UV detectionDifferential migration in an electric field with UV detectionAcid-base titration in a non-aqueous medium
Primary Use Assay and Impurity DeterminationQuantification and Impurity DeterminationQuantification and Impurity DeterminationAssay
Specificity High (separates adenine from related substances)High (separates adenine from its degradation product)High (separates based on charge-to-size ratio)Low (titrates total basicity)
Sensitivity HighHighVery HighLow
Analysis Time ~15-30 minutes< 10 minutes< 10 minutes~10-15 minutes
Precision High (RSD < 2%)High (Intra- and inter-day RSD < 2%)High (RSD < 3%)Moderate (RSD < 2%)
Accuracy HighHigh (Recovery ~100%)HighHigh
Key Advantages Pharmacopoeial acceptance, robust.Fast analysis time.High efficiency, low sample and reagent consumption.Simple, inexpensive equipment.
Key Disadvantages Longer analysis time compared to some research methods.Not a pharmacopoeial method.Requires specialized equipment and expertise.Non-specific, susceptible to interference from other basic impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC Method for Purity (Based on USP Monograph for Adenine)

This method is suitable for both the assay of adenine and the determination of related substances.

  • Chromatographic System:

    • Column: L1 packing (Octadecylsilane chemically bonded to porous silica (B1680970) or ceramic microparticles), 4.6-mm × 25-cm; 5-µm particle size.

    • Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 0.05 M monobasic ammonium (B1175870) phosphate (B84403), pH adjusted) and an organic modifier (e.g., acetonitrile) in a suitable isocratic or gradient elution mode. A common starting point is a high aqueous phase composition.

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection: UV spectrophotometer at 261 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Solution: A solution containing adenine and a known impurity, such as 7-methyladenine.

    • Requirements: The resolution between the adenine and the impurity peak should be not less than 2.0. The tailing factor for the adenine peak should be not more than 2.0. The relative standard deviation for replicate injections should be not more than 2.0%.

  • Procedure:

    • Standard Solution: Prepare a solution of USP Adenine Reference Standard of known concentration in the mobile phase.

    • Test Solution: Prepare a solution of the adenine monohydrochloride hemihydrate sample to be tested at the same concentration as the Standard Solution.

    • Analysis: Inject equal volumes of the Standard Solution and the Test Solution into the chromatograph, record the chromatograms, and measure the peak responses.

    • Calculation: The purity is calculated by comparing the peak area of adenine in the Test Solution to that in the Standard Solution. Impurities are quantified based on their peak areas relative to the adenine peak area in the Standard Solution (or a diluted standard), applying appropriate response factors if necessary.

Alternative Method: Capillary Electrophoresis (CE)

This method offers a high-resolution alternative to HPLC for purity analysis.

  • Electrophoretic System:

    • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, effective length of 50 cm).

    • Background Electrolyte (BGE): A buffer solution providing a suitable pH for the separation of adenine from its potential impurities (e.g., 20 mM sodium phosphate buffer at pH 2.5).

    • Voltage: Approximately 25 kV.

    • Detection: UV detector at 254 nm.

    • Injection: Hydrodynamic or electrokinetic injection.

  • Procedure:

    • Standard and Test Solutions: Prepare solutions in the BGE or a compatible low-ionic-strength buffer.

    • Analysis: Introduce the sample into the capillary and apply the separation voltage.

    • Quantification: Peak areas are used for quantification against a standard curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical methods discussed.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Adenine_Sample Adenine Sample Dissolve_Sample Prepare Test Solution Adenine_Sample->Dissolve_Sample Dissolve in Adenine_Standard Adenine Standard Dissolve_Standard Prepare Standard Solution Adenine_Standard->Dissolve_Standard Dissolve in Solvent Mobile Phase/Diluent Solvent->Dissolve_Sample Solvent->Dissolve_Standard Injector Autosampler/Injector Dissolve_Sample->Injector Dissolve_Standard->Injector Column HPLC Column (C18) Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Report Calculation->Report Final Report

Caption: Workflow for HPLC Purity Determination of Adenine.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Method cluster_classical Classical Method Adenine_Purity Adenine Purity Determination HPLC_USP HPLC (USP) Adenine_Purity->HPLC_USP Official Method HPLC_Research HPLC (Research) Adenine_Purity->HPLC_Research Alternative CE Capillary Electrophoresis (CE) Adenine_Purity->CE Alternative Titration Titration Adenine_Purity->Titration Assay High_Specificity High_Specificity HPLC_USP->High_Specificity Provides Fast_Analysis Fast_Analysis HPLC_Research->Fast_Analysis Provides High_Efficiency High_Efficiency CE->High_Efficiency Provides Low_Specificity Low_Specificity Titration->Low_Specificity Provides

Caption: Logical Relationship of Adenine Purity Analysis Methods.

Disclaimer: The specific details of the HPLC methods from the European Pharmacopoeia (EP) and Japanese Pharmacopoeia (JP) for this compound purity were not publicly accessible at the time of this guide's creation. It is recommended to consult the official publications for the most current and detailed methodologies. The methods presented here are based on publicly available information from the USP and scientific literature.

Adenine Monohydrochloride Hemihydrate vs. Adenine Sulfate: A Comparative Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenine (B156593), a fundamental purine (B94841) nucleobase, is a critical component in a myriad of cellular processes, including nucleic acid synthesis, energy metabolism (as ATP), and cellular signaling. In cell culture applications, adenine is often supplied as a salt to enhance its solubility and stability in aqueous media. The two most common salt forms are adenine monohydrochloride hemihydrate and adenine sulfate (B86663). The choice between these two forms can have implications for experimental design and outcomes due to their differing chemical properties. This guide provides an objective comparison of these two adenine salts, supported by their physicochemical characteristics and potential considerations for their use in cell culture.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each salt is crucial for their effective application in cell culture. Key differences in molecular weight, solubility, and the nature of the counter-ion can influence media preparation and experimental reproducibility.

PropertyThis compoundAdenine Sulfate (Hemisulfate)
Molecular Formula C₅H₅N₅ · HCl · ½H₂O(C₅H₅N₅)₂ · H₂SO₄ (often as a dihydrate)
Molecular Weight ~180.6 g/mol ~368.34 g/mol (anhydrous)
Adenine Content (%) ~74.8%~73.3%
Solubility in Water Higher solubility; 1 g in 42 mL (~23.8 mg/mL)[1]Lower solubility; ~4 g/L (4 mg/mL) at 20°C, soluble in hot water[2]
pH of Aqueous Solution AcidicAcidic
Hygroscopicity Hygroscopic[1]Generally considered chemically stable[3]
Light Sensitivity Sensitive to light[1]Not specified, but good practice to protect from light

Considerations for Cell Culture Applications

The choice between this compound and adenine sulfate for cell culture supplementation should be guided by several practical and experimental considerations.

1. Solubility and Stock Solution Preparation:

This compound exhibits significantly higher solubility in water compared to adenine sulfate. This property can simplify the preparation of concentrated stock solutions, which are often preferred for sterile filtration and accurate dilution into cell culture media. The lower solubility of adenine sulfate may necessitate heating or the use of acidic solutions to fully dissolve the compound, which could introduce variability if not carefully controlled.

Experimental Protocol: Preparation of a 10 mg/mL Adenine Stock Solution

  • This compound:

    • Weigh out 13.37 mg of this compound (to account for the hydrochloride and water content, yielding 10 mg of adenine).

    • Add to 1 mL of sterile, deionized water or phosphate-buffered saline (PBS).

    • Vortex or stir until fully dissolved. The solution should be clear.

    • Sterile filter the solution through a 0.22 µm filter.

    • Store at 2-8°C, protected from light.

  • Adenine Sulfate:

    • Weigh out 13.64 mg of adenine sulfate (anhydrous) (to account for the sulfate content, yielding 10 mg of adenine).

    • Add to 1 mL of sterile, deionized water or PBS.

    • Gentle heating may be required to fully dissolve the compound.

    • Alternatively, dissolve in a small volume of 0.5 M HCl and then neutralize with NaOH before bringing to the final volume, though this can introduce additional ions.

    • Sterile filter the solution through a 0.22 µm filter.

    • Store at 2-8°C, protected from light.

2. Impact on Media pH:

Both salts are acidic and will lower the pH of the cell culture medium upon addition. The extent of this pH shift will depend on the final concentration of the adenine salt and the buffering capacity of the medium. It is crucial to measure and, if necessary, adjust the pH of the final medium after the addition of the adenine stock solution to ensure optimal cell growth conditions. Given that the hydrochloride is a salt of a strong acid (HCl) and sulfate is also a salt of a strong acid (H₂SO₄), both will contribute to a decrease in pH.

3. Counter-Ion Effects:

The presence of different counter-ions, chloride (Cl⁻) versus sulfate (SO₄²⁻), could potentially influence cellular processes, although direct comparative studies on this specific aspect for adenine salts in cell culture are lacking. Both ions are ubiquitous in biological systems and are standard components of most cell culture media. However, at high concentrations, they could contribute to changes in osmolality or have specific ion effects. For most standard adenine supplementation concentrations (typically in the µM to low mM range), significant differential effects of the counter-ions are unlikely but should be a consideration in sensitive experimental systems.

Adenine's Role in Cellular Signaling

Adenine itself, and its derivative adenosine (B11128), are important signaling molecules that can influence cell proliferation, differentiation, and apoptosis. Extracellular adenine can be converted to adenosine, which then acts on a family of G protein-coupled receptors known as adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). The activation of these receptors triggers downstream signaling cascades that can be either stimulatory or inhibitory, depending on the receptor subtype and the cell type.

Below is a generalized diagram of the adenosine signaling pathway.

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenine Adenine Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R ATP ATP ADP ADP ATP->ADP Ectonucleotidases AMP AMP ADP->AMP Ectonucleotidases AMP->Adenosine CD73 Gi Gi A1R->Gi ERK ERK A1R->ERK AKT AKT A1R->AKT JNK JNK A1R->JNK Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gi->PLC Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Response Cellular Response (Proliferation, Apoptosis, etc.) PKA->Cell_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->Cell_Response ERK->Cell_Response AKT->Cell_Response JNK->Cell_Response ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion Prep_Stocks Prepare Equimolar Stock Solutions (Adenine Monohydrochloride vs. Adenine Sulfate) Prep_Media Supplement Basal Medium to Desired Final Adenine Concentrations Prep_Stocks->Prep_Media Adjust_pH Measure and Adjust pH of Media Prep_Media->Adjust_pH Seed_Cells Seed Cells at Optimal Density Adjust_pH->Seed_Cells Treat_Cells Treat Cells with Media Containing: - No Adenine (Control) - Adenine Monohydrochloride - Adenine Sulfate Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Points (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Viability Assess Cell Viability (e.g., Trypan Blue, MTT Assay) Incubate->Viability Proliferation Measure Cell Proliferation (e.g., Cell Counting, BrdU Assay) Incubate->Proliferation Signaling Analyze Signaling Pathways (e.g., Western Blot for p-ERK, p-AKT) Incubate->Signaling Compare_Data Compare Data and Determine Optimal Adenine Salt Viability->Compare_Data Proliferation->Compare_Data Signaling->Compare_Data

References

Adenine vs. Adenosine: A Comparative Guide to their Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine (B156593) and adenosine (B11128) are fundamental purine (B94841) compounds that, despite their structural similarity, exhibit distinct and varied biological functions. Adenine, a nucleobase, is integral to the structure of nucleic acids and vital energy-carrying molecules. In contrast, adenosine, a nucleoside, acts as a critical signaling molecule across numerous physiological systems. This guide provides an objective, data-driven comparison of the biological effects of adenine and adenosine, complete with detailed experimental methodologies and visual representations of their signaling pathways, to serve as a comprehensive resource for the scientific community.

Structural and Functional Distinctions

Adenine is a purine nucleobase that forms a cornerstone of molecular biology. Its primary functions include:

  • Serving as a fundamental building block of DNA and RNA.

  • Forming the core of essential coenzymes and energy carriers such as adenosine triphosphate (ATP), nicotinamide (B372718) adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD), all of which are central to cellular metabolism.[1]

  • Recent findings suggest adenine may also function as a signaling molecule through a distinct class of G protein-coupled receptors known as P0 receptors.[2]

Adenosine is a nucleoside, consisting of an adenine molecule attached to a ribose sugar. It is a potent neuromodulator and signaling molecule with significant roles in the central nervous, cardiovascular, and immune systems.[3] Adenosine's effects are mediated through four subtypes of G protein-coupled receptors (GPCRs), collectively termed P1 receptors: A1, A2A, A2B, and A3.

Comparative Analysis of Biological Effects: Experimental Data

The following tables summarize quantitative data from experimental studies that directly compare the biological effects of adenine and adenosine.

Table 1: Effects on Adenylyl Cyclase Activity

CompoundCell Type/TissueEffect on Adenylyl CyclasePotency (Km/IC50)Reference
Adenosine Mouse Neuroblastoma (NS20)StimulationKm = 67.6 µM[4]
Adenine Mouse Neuroblastoma (NS20)No effect on basal activity; inhibits 2-chloroadenosine-stimulated activity-[4]
Adenosine Rat HippocampusInhibition (via A1 receptors)-[5]
Adenine Rat KidneyReduced vasopressin-induced cAMP production-[6]

Table 2: Effects on Cell Proliferation

CompoundCell LineEffect on ProliferationPotency (EC50/Concentration)Reference
Adenosine Human Colorectal CarcinomaStimulationEC50 = 3.8-30 µM[7]
AMP Human Colorectal CarcinomaStimulationSimilar to adenosine[7]
Adenosine Human KeratinocytesInhibition< 100 µM[8]
ATP, ADP, AMP Human KeratinocytesInhibition< 100 µM[8]
Adenosine THP-1 Leukemia CellsInhibition (induces apoptosis)100-1000 µM[9]
AMP THP-1 Leukemia CellsWeak cytotoxic effect100-1000 µM[9]

Table 3: Effects on Vascular Tone

CompoundBlood Vessel PreparationEffectPotencyReference
Adenosine Dog Internal & External Carotid ArteriesDose-related vasodilationMore potent than AMP[10]
AMP Dog Internal & External Carotid ArteriesVasodilationLess potent than adenosine[10]
ATP Dog Internal & External Carotid ArteriesDose-related vasoconstrictionMore potent than ADP[10]
Adenine Rat AortaVasorelaxation10-100 µM[11]

Table 4: Effects on Neuronal Activity

CompoundNeuronal PreparationEffectMechanismReference
Adenosine Cerebral Cortical NeuronsPotent depressant actionInhibition of transmitter release[2]
Adenine Nucleotides (ATP, ADP, AMP) Cerebral Cortical NeuronsDepressant action-[2]

Signaling Pathways

Adenosine Signaling Pathways

Adenosine mediates its diverse effects through four GPCR subtypes. A1 and A3 receptors predominantly couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors typically couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. Additionally, A2B and A3 receptors can couple to Gq proteins, activating the phospholipase C (PLC) pathway.[5][12][13]

Adenosine_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R G_i_o Gi/o A1R->G_i_o G_s Gs A2AR->G_s A2BR->G_s G_q Gq A2BR->G_q A3R->G_i_o A3R->G_q AC Adenylyl Cyclase G_i_o->AC G_s->AC PLC Phospholipase C G_q->PLC cAMP_dec ↓ cAMP AC->cAMP_dec Inhibition cAMP_inc ↑ cAMP AC->cAMP_inc Stimulation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA PKA Activation cAMP_inc->PKA Epac Epac Activation cAMP_inc->Epac Ca_inc ↑ Ca²⁺ IP3_DAG->Ca_inc PKC PKC Activation IP3_DAG->PKC

Caption: Adenosine Signaling Pathways. Max Width: 760px.
Adenine Signaling Pathway

While less defined, adenine is proposed to signal through P0 receptors. Studies have indicated that these receptors can couple to Gi proteins to inhibit adenylyl cyclase or to Gq proteins to activate the PLC pathway, depending on the cell type.[2]

Adenine_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Adenine Adenine P0R P0 Receptor (e.g., AdeR) Adenine->P0R G_i Gi P0R->G_i G_q Gq P0R->G_q AC Adenylyl Cyclase G_i->AC PLC Phospholipase C G_q->PLC cAMP_dec ↓ cAMP AC->cAMP_dec Inhibition IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Ca²⁺ IP3_DAG->Ca_inc PKC PKC Activation IP3_DAG->PKC

Caption: Proposed Adenine Signaling Pathway. Max Width: 760px.

Experimental Protocols

Protocol 1: Adenylyl Cyclase Activity Assay

This protocol measures the influence of adenine and adenosine on the enzymatic activity of adenylyl cyclase.

Workflow Diagram

AC_Assay_Workflow prep 1. Prepare cell membranes or homogenates reaction_mix 2. Prepare reaction mixture with [α-³²P]ATP, buffer, and Mg²⁺/Mn²⁺ prep->reaction_mix incubation 3. Add adenine or adenosine at various concentrations reaction_mix->incubation start_reaction 4. Initiate reaction by adding membranes to the mixture incubation->start_reaction terminate 5. Incubate at 30-37°C for a defined time, then terminate start_reaction->terminate separation 6. Separate [³²P]cAMP from unreacted [α-³²P]ATP using column chromatography terminate->separation quantification 7. Quantify [³²P]cAMP using a scintillation counter separation->quantification analysis 8. Analyze data to determine changes in enzyme activity quantification->analysis

Caption: Adenylyl Cyclase Assay Workflow. Max Width: 760px.

Methodology

  • Membrane Preparation: Isolate cell membranes by homogenizing cells or tissues in a suitable lysis buffer followed by centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, a divalent cation (MgCl2 or MnCl2), an ATP regenerating system, and [α-³²P]ATP as a radioactive tracer.

  • Treatment: Add varying concentrations of adenine or adenosine to the reaction tubes.

  • Reaction Initiation: Start the reaction by adding the membrane preparation to the reaction mixture.

  • Incubation and Termination: Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 10-20 minutes) and then stop the reaction.

  • cAMP Separation: Isolate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography.

  • Quantification: Measure the radioactivity of the [³²P]cAMP fraction using a scintillation counter.[1]

Protocol 2: Cell Proliferation Assay

This protocol is designed to evaluate the effects of adenine and adenosine on the rate of cell proliferation.

Workflow Diagram

Proliferation_Assay_Workflow cell_seeding 1. Seed cells in a multi-well plate treatment 2. Add adenine or adenosine at a range of concentrations cell_seeding->treatment incubation 3. Incubate for a specified period (e.g., 24-72 hours) treatment->incubation add_reagent 4. Add a proliferation reagent (e.g., MTS or EdU) incubation->add_reagent readout 5. Measure the signal (absorbance or fluorescence) add_reagent->readout analysis 6. Analyze data to determine dose-response curves (EC50/IC50) readout->analysis

Caption: Cell Proliferation Assay Workflow. Max Width: 760px.

Methodology

  • Cell Seeding: Plate cells at a desired density in a multi-well plate.

  • Treatment: After cell adherence, introduce fresh media containing a range of concentrations of adenine or adenosine.

  • Incubation: Culture the cells for a predetermined duration (e.g., 24 to 72 hours).

  • Proliferation Measurement:

    • MTS Assay: Add MTS reagent to the wells and incubate. Measure the absorbance at 490 nm to quantify viable cells.[14]

    • EdU Incorporation Assay: Add EdU to the culture medium, which will be incorporated into the DNA of proliferating cells. Subsequently, fix, permeabilize, and use a fluorescent azide (B81097) for detection via click chemistry.[15]

  • Data Analysis: Generate dose-response curves by plotting the measured signal against the compound concentration to calculate EC50 or IC50 values.

Protocol 3: Vasodilation Assay (Isolated Blood Vessel)

This ex vivo protocol assesses the direct impact of adenine and adenosine on vascular smooth muscle tone.

Workflow Diagram

Vasodilation_Assay_Workflow vessel_prep 1. Isolate and mount arterial rings in an organ bath equilibration 2. Equilibrate the tissue under optimal tension vessel_prep->equilibration precontraction 3. Induce contraction with an agonist (e.g., phenylephrine) equilibration->precontraction treatment 4. Add cumulative concentrations of adenine or adenosine precontraction->treatment measurement 5. Record changes in isometric tension treatment->measurement analysis 6. Analyze data to generate concentration-response curves measurement->analysis

Caption: Vasodilation Assay Workflow. Max Width: 760px.

Methodology

  • Tissue Preparation: Excise an artery and cut it into rings.

  • Mounting: Suspend the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a 95% O2/5% CO2 mixture.

  • Equilibration: Allow the tissue to stabilize under a set resting tension.

  • Pre-contraction: Induce a sustained contraction using a vasoconstrictor like phenylephrine.

  • Treatment: Once a stable plateau of contraction is reached, add adenine or adenosine in a cumulative, concentration-dependent manner.

  • Tension Measurement: Continuously record the isometric tension of the arterial ring.

  • Data Analysis: Calculate the percentage of relaxation relative to the pre-contracted tension and plot this against the concentration of the test compound to determine its vasodilatory properties.[16]

Conclusion

The biological activities of adenine and adenosine are distinct and context-dependent. Adenosine is a well-characterized signaling molecule that fine-tunes a vast number of physiological processes through its P1 receptors. Adenine, beyond its established metabolic and genetic roles, is an emerging signaling entity acting via P0 receptors. The provided experimental data underscore that these two purines can elicit different, and sometimes opposing, biological responses. For scientists engaged in drug discovery and development, a clear understanding of these differences is essential for designing targeted therapeutics that can selectively modulate specific purinergic signaling pathways. This guide offers a foundational resource for the continued exploration of the complex roles of adenine and adenosine in health and disease.

References

A Researcher's Guide to Validating Adenine Concentration in Complex Media

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of leading analytical methods for the accurate quantification of adenine (B156593), crucial for researchers, scientists, and drug development professionals.

In cellular metabolism, signal transduction, and as a fundamental component of nucleic acids, adenine and its derivatives are of paramount importance. Accurate measurement of adenine concentration in complex biological media, such as cell culture supernatants, plasma, and tissue homogenates, is critical for understanding cellular health, disease progression, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of prevalent analytical methods for adenine quantification, offering insights into their performance, detailed experimental protocols, and guidance for selecting the most suitable technique for your research needs.

Performance Comparison of Adenine Quantification Methods

The selection of an appropriate method for adenine quantification hinges on factors such as the required sensitivity, selectivity, sample complexity, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzymatic/Fluorometric Assays.

FeatureHPLC with UV/Fluorescence DetectionLC-MS/MSEnzymatic/Fluorometric Assays
Principle Chromatographic separation followed by detection based on UV absorbance or fluorescence.[1][2][3]Chromatographic separation coupled with mass analysis for high specificity and sensitivity.[4][5][6][7]Enzyme-catalyzed reactions leading to a colorimetric or fluorescent signal proportional to the adenine concentration.[8][9][10][11]
Sensitivity (LOD/LOQ) Picomole to nanomole range. LOD ~0.08 pmol, LOQ ~0.16 pmol for fluorescently labeled adenine nucleotides.[1]Femtomole to picomole range. LLOQ of 5.0 nM has been reported for adenine in plasma.[5]Micromolar to nanomolar range. Detection limits can be around 1.56 µM or lower depending on the kit.[9]
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar spectral properties. Derivatization can enhance specificity.[1]Very high, based on the unique mass-to-charge ratio of the analyte and its fragments.[5]Generally good, but can be prone to interference from other molecules in the sample that affect the enzymatic reaction.
Accuracy & Precision High, with intra- and inter-day variability typically below 10%.[1]Very high, with coefficients of variation (CV) often below 15%.[5]Good, but can be influenced by sample matrix effects.
Throughput Moderate, with run times typically in the range of 20-30 minutes per sample.[1][3]Moderate, with run times similar to HPLC.[4]High, suitable for 96-well plate format, allowing for simultaneous analysis of many samples.[9][10]
Sample Preparation Often requires protein precipitation and may involve a derivatization step to enhance sensitivity.[1][3]Typically involves protein precipitation and filtration.[5]Can be simpler, sometimes requiring only dilution of the sample. Some kits include pre-treatment steps.[8]
Cost (Instrument/Reagents) Moderate instrument cost, with relatively inexpensive solvents and reagents.High instrument cost, with more expensive reagents and maintenance.Low instrument cost (plate reader), with commercially available kits varying in price.[8][9][12]
Expertise Required Requires expertise in HPLC operation and method development.Requires specialized knowledge of mass spectrometry.Relatively simple to perform with a basic understanding of pipetting and plate-based assays.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol is based on a sensitive method for quantifying adenine nucleotides after derivatization to their fluorescent 1,N6-etheno derivatives.[1][2]

a. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., cell culture supernatant, plasma), add an equal volume of ice-cold 0.8 M perchloric acid to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and neutralize with 3 M K2CO3.

  • Centrifuge to pellet the potassium perchlorate (B79767) precipitate.

  • To 50 µL of the neutralized supernatant, add 50 µL of 1 M sodium acetate (B1210297) (pH 4.5) and 10 µL of 30% chloroacetaldehyde.

  • Incubate at 80°C for 40 minutes in the dark to form the etheno-derivatives.

  • Cool the samples on ice before injection into the HPLC system.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M KH2PO4, 4 mM tetrabutylammonium (B224687) bisulfate, pH 6.0.[3]

  • Mobile Phase B: 70% Mobile Phase A, 30% Methanol.[3]

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 280 nm and emission at 410 nm.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of adenine in plasma.[5]

a. Sample Preparation:

  • To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., 13C-labeled adenine) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions:

  • Column: C18 or HILIC column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate adenine from other components.

  • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for adenine and the internal standard.

Enzymatic/Fluorometric Assay

This protocol is a general guide based on commercially available kits for adenosine (B11128)/adenine quantification.[8][9]

a. Sample Preparation:

  • Centrifuge samples (e.g., plasma, cell culture supernatant) to remove any particulate matter.

  • If necessary, dilute the samples in the provided assay buffer to bring the adenine concentration within the linear range of the assay.

  • Some kits may require a pre-treatment step to remove interfering substances.[8]

b. Assay Procedure:

  • Prepare a standard curve using the provided adenine or adenosine standards.

  • Add samples and standards to a 96-well microplate.

  • Prepare a reaction mix containing the necessary enzymes (e.g., adenosine deaminase, nucleoside phosphorylase, xanthine (B1682287) oxidase) and a probe, as per the kit instructions.[9]

  • Add the reaction mix to each well.

  • Incubate the plate for the time specified in the kit protocol (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.

  • Measure the fluorescence or absorbance at the recommended wavelength using a microplate reader.

  • Calculate the adenine concentration in the samples by comparing their readings to the standard curve.

Visualizing Workflows and Pathways

To further aid in understanding the methodologies and the biological context of adenine, the following diagrams have been generated.

Adenine_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Quantification Sample Complex Media (e.g., Plasma, Cell Culture) Protein_Precipitation Protein Precipitation (e.g., Acid, Solvent) Sample->Protein_Precipitation Enzymatic_Assay Enzymatic Assay Sample->Enzymatic_Assay Direct or Diluted Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (for HPLC-Fluorescence) Supernatant_Collection->Derivatization Optional HPLC HPLC Supernatant_Collection->HPLC LCMS LC-MS/MS Supernatant_Collection->LCMS Derivatization->HPLC UV_Fluorescence UV/Fluorescence Detection HPLC->UV_Fluorescence Mass_Spectrometry Mass Spectrometry LCMS->Mass_Spectrometry Plate_Reader Plate Reader (Absorbance/Fluorescence) Enzymatic_Assay->Plate_Reader Data_Analysis Data Analysis & Quantification UV_Fluorescence->Data_Analysis Mass_Spectrometry->Data_Analysis Plate_Reader->Data_Analysis Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP Ectonucleotidases AMP AMP ADP->AMP Ectonucleotidases Adenosine Adenosine AMP->Adenosine CD73 A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R AC_inhibit Adenylyl Cyclase (Inhibition) A1R->AC_inhibit PLC Phospholipase C A1R->PLC AC_stimulate Adenylyl Cyclase (Stimulation) A2AR->AC_stimulate A2BR->AC_stimulate A3R->AC_inhibit A3R->PLC cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Method_Selection_Tree Start Start: Need to Quantify Adenine High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No LCMS LC-MS/MS High_Sensitivity->LCMS Yes Budget Instrument Budget? High_Throughput->Budget No Enzymatic_Assay Enzymatic/Fluorometric Assay High_Throughput->Enzymatic_Assay Yes Budget->LCMS High HPLC HPLC Budget->HPLC Moderate

References

Confirming the Structure of Adenine Monohydrochloride Hemihydrate Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative NMR Data

The chemical shifts of adenine (B156593) are sensitive to protonation and the solvent environment. The hydrochloride salt alters the electronic distribution within the purine (B94841) ring system, leading to characteristic changes in the NMR spectrum compared to the free base. These differences are key to confirming the salt form of the molecule. The following table summarizes the ¹H and ¹³C NMR chemical shifts for adenine and adenine hydrochloride in DMSO-d₆.

Compound ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm)
Adenine H2: 8.16, H8: 8.26, NH₂: 7.33[1]C2: 152.9, C4: 149.0, C5: 118.9, C6: 156.2, C8: 141.0[2]
Adenine Hydrochloride H2: 8.610, H8: 8.632[3]Data not available

Experimental Protocol for NMR Analysis

This section details a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of adenine salts.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (e.g., adenine monohydrochloride hemihydrate) for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-200 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

adenine_monohydrochloride_hemihydrate_nmr_workflow cluster_sample_preparation Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_structural_confirmation Structural Confirmation node_dissolve Dissolve in DMSO-d6 node_filter Filter into NMR tube node_dissolve->node_filter Ensure clarity node_1h_nmr Acquire 1H NMR Spectrum node_filter->node_1h_nmr node_13c_nmr Acquire 13C NMR Spectrum node_filter->node_13c_nmr node_process_spectra Process Spectra (FT, Phasing, Baseline Correction) node_1h_nmr->node_process_spectra node_13c_nmr->node_process_spectra node_reference_spectra Reference to Solvent Peak node_process_spectra->node_reference_spectra node_assign_peaks Assign Peaks & Determine Chemical Shifts node_reference_spectra->node_assign_peaks node_compare_data Compare with Reference Data node_assign_peaks->node_compare_data node_confirm_structure Confirm Structure of Adenine Monohydrochloride Hemihydrate node_compare_data->node_confirm_structure

Caption: Workflow for NMR-based structural confirmation.

By following this guide, researchers can effectively utilize NMR spectroscopy to verify the structure of this compound and differentiate it from its free base or other salt forms. The provided experimental protocol and comparative data serve as a valuable resource for obtaining and interpreting high-quality NMR spectra for purine-based compounds.

References

Quantifying cellular uptake of adenine using radiolabeling.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantifying Cellular Adenine (B156593) Uptake

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methodologies for quantifying the cellular uptake of adenine, a critical process in cellular metabolism, signaling, and the mechanism of action for many therapeutic agents. We will compare the traditional radiolabeling assay with modern non-radioactive alternatives, providing experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

Methodology Comparison: Radiolabeling vs. Non-Radioactive Alternatives

The quantification of adenine transport into cells is fundamental to understanding purine (B94841) salvage pathways and the efficacy of nucleoside analog drugs. The choice of assay depends on factors such as the required sensitivity, throughput, available equipment, and laboratory safety infrastructure.

Parameter Radiolabeling Assay ([³H]- or [¹⁴C]-Adenine) LC-MS/MS (Stable Isotope Labeling) Fluorescent Adenine Analogs
Principle Measures the accumulation of radioactively labeled adenine inside cells.Measures the amount of a stable, heavy isotope-labeled adenine analog inside cells using mass spectrometry.Measures the fluorescence intensity of an adenine analog that has been taken up by cells.
Sensitivity High. Can detect very low levels of uptake.Very High. Can achieve low nM limits of quantification[1].Moderate to High. Dependent on the quantum yield of the fluorophore and cellular autofluorescence.
Specificity High. Directly measures the uptake of adenine.Very High. Mass spectrometry provides high molecular specificity.Moderate. Specificity depends on whether the analog is transported by the same transporters as native adenine.
Throughput Moderate. Can be adapted to 96-well plates, but requires specialized equipment for detection (scintillation counter)[2].High. Amenable to automation and 96-well plate formats[3][4][5].High. Easily adaptable to high-throughput screening using plate readers or high-content imaging.
Safety Requires handling of radioactive materials, specialized licenses, and waste disposal protocols[3][5].No radioactive materials involved, offering a significant safety advantage[3][5].Generally low hazard, standard laboratory safety protocols apply.
Cost High, due to the cost of radiolabeled compounds, scintillation cocktails, and waste disposal.Moderate to High. Requires access to an LC-MS/MS system, but reagent costs can be lower than radiolabeling.Moderate. Cost of fluorescent probes can vary, but detection instrumentation is widely available.
Data Quality Prone to artifacts from radiation damage with prolonged exposure[6].Provides highly accurate and reproducible quantitative data[1][3][4]. Comparable results to radioactive methods have been demonstrated[3][4][5].Can be affected by photobleaching, quenching, and cellular autofluorescence.

Experimental Protocols

Protocol 1: Radiolabeled Adenine Uptake Assay

This protocol is a generalized method for measuring the uptake of [³H]-adenine in cultured cells.

Materials:

  • Cultured cells (adherent or suspension)

  • [³H]-adenine (or [¹⁴C]-adenine)

  • Complete cell culture medium

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)[2]

  • Cold Stop Buffer (e.g., ice-cold PBS)

  • Cell lysis buffer (e.g., 0.2 M NaOH or a commercial lysis reagent)[2]

  • Scintillation cocktail

  • Multi-well plates (24- or 96-well)

  • Filtration apparatus with glass fiber filters (for suspension cells)[2]

  • Scintillation counter

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in 24- or 96-well plates and grow to near confluence[2].

    • For suspension cells, grow cells in flasks and harvest during the log phase of growth.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium from adherent cells and wash once with pre-warmed Assay Buffer. Add 0.15 mL of fresh Assay Buffer to each well[2].

    • For suspension cells, centrifuge to pellet the cells, wash with Assay Buffer, and resuspend at a known concentration (e.g., 1 x 10⁶ cells/well) in Assay Buffer[7].

  • Compound Incubation (for inhibition studies):

    • Add 50 µL of the test compound (inhibitor) or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 20-30 minutes) at room temperature or 37°C[2][7].

  • Initiation of Uptake:

    • Initiate the uptake by adding 50 µL of Assay Buffer containing [³H]-adenine to each well to reach the desired final concentration (e.g., 10 nM)[7].

  • Incubation:

    • Incubate the plate for a short, defined period (e.g., 2 minutes) at room temperature with gentle agitation[2][7]. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • For adherent cells: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold Stop Buffer[2].

    • For suspension cells: Stop the reaction by rapid vacuum filtration onto glass fiber filters, followed by several washes with ice-cold Stop Buffer[2].

  • Cell Lysis and Detection:

    • For adherent cells: Add 50 µL of cell lysis buffer to each well and incubate to ensure complete lysis. Transfer the lysate to a scintillation vial[2].

    • For suspension cells: Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

Protocol 2: LC-MS/MS-Based Adenine Uptake Assay

This protocol outlines a method using a stable isotope-labeled adenine and LC-MS/MS for detection, adapted from methodologies for other solute carrier transporters[3][4][5].

Materials:

  • Cultured cells

  • Stable isotope-labeled adenine (e.g., [¹³C₅]-adenine)

  • Complete cell culture medium

  • Assay Buffer (e.g., HBSS-HEPES, pH 7.4)

  • Cold Stop Buffer (e.g., ice-cold PBS)

  • Extraction Solvent (e.g., ice-cold 80% methanol)

  • Multi-well plates (24- or 96-well)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Assay Preparation:

    • Follow steps 1 and 2 from the radiolabeling protocol.

  • Compound Incubation (for inhibition studies):

    • Follow step 3 from the radiolabeling protocol.

  • Initiation of Uptake:

    • Initiate the uptake by adding the stable isotope-labeled adenine to each well to reach the desired final concentration.

  • Incubation:

    • Incubate for a defined period within the linear range of uptake.

  • Termination of Uptake and Extraction:

    • Rapidly aspirate the solution and wash the cells three times with ice-cold Stop Buffer.

    • Add ice-cold Extraction Solvent to each well and incubate at -20°C for 20 minutes to precipitate proteins and extract metabolites.

  • Sample Preparation:

    • Centrifuge the plates at high speed to pellet cell debris.

    • Transfer the supernatant (containing the extracted intracellular adenine) to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of the stable isotope-labeled adenine.

    • Quantify the amount of intracellular adenine by comparing the signal to a standard curve.

Visualizing the Process

Adenine Transport into the Cell

Adenine is transported across the cell membrane primarily by Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). Once inside the cell, it enters the purine salvage pathway, where it is converted to adenosine (B11128) monophosphate (AMP) by adenine phosphoribosyltransferase (APRT).

Adenine_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenine_ext Adenine ENT ENTs (e.g., ENT1, ENT2) Adenine_ext->ENT Transport Adenine_int Adenine ENT->Adenine_int APRT APRT Adenine_int->APRT Metabolism AMP AMP APRT->AMP

Caption: Cellular uptake and metabolism of adenine via transporters and the purine salvage pathway.

Experimental Workflow: Radiolabeling Assay

The following diagram illustrates the key steps in a typical radiolabeled adenine uptake experiment.

Radiolabeling_Workflow Start Seed Cells in Plate Wash Wash & Add Assay Buffer Start->Wash Incubate_Inhibitor Add Inhibitor/Vehicle (Optional) Wash->Incubate_Inhibitor Add_Radiolabel Add [3H]-Adenine (Initiate Uptake) Incubate_Inhibitor->Add_Radiolabel Incubate_Uptake Incubate (e.g., 2 min) Add_Radiolabel->Incubate_Uptake Stop Stop Uptake (Wash with Cold Buffer) Incubate_Uptake->Stop Lyse Lyse Cells Stop->Lyse Measure Add Scintillation Cocktail & Count CPM Lyse->Measure End Analyze Data Measure->End

Caption: Workflow for a cellular adenine uptake assay using radiolabeling.

Conclusion

While radiolabeling has been the gold standard for its high sensitivity, the significant safety advantages and comparable, if not superior, data quality of LC-MS/MS make it an excellent alternative for quantifying adenine uptake[3][4][5]. Fluorescent adenine analogs represent a promising high-throughput method, though careful validation is required to ensure the analog accurately reflects the transport of native adenine. The choice of method should be guided by the specific experimental goals, available resources, and safety considerations of the research environment.

References

Adenine Monohydrochloride Hemihydrate vs. Free Base Adenine: A Comparative Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between adenine (B156593) monohydrochloride hemihydrate and free base adenine is critical for the success and reproducibility of in vivo studies. This guide provides an objective comparison of their chemical properties, solubility, and practical applications in animal models, supported by experimental data and detailed protocols.

The primary distinction between the two forms lies in their solubility, which significantly impacts their handling and bioavailability in vivo. Adenine monohydrochloride hemihydrate, the salt form of adenine, offers superior aqueous solubility, a key advantage for parenteral administration in research settings. In contrast, the free base form is poorly soluble in water, often necessitating specific formulation strategies.

Chemical and Physical Properties at a Glance

A summary of the key physicochemical properties of this compound and free base adenine is presented below. The most notable difference is the significantly higher water solubility of the hydrochloride salt.

PropertyThis compoundFree Base Adenine
Molecular Formula C₅H₅N₅ · HCl · ½H₂OC₅H₅N₅
Molecular Weight 180.59 g/mol 135.13 g/mol [1]
Appearance White to off-white crystalline powderWhite or off-white powder or crystalline powder[2]
Water Solubility Soluble in warm water (50 mg/mL)[3][4], directly water-soluble[5][6]Insoluble in cold water, soluble in boiling water[2], ~0.5-1.03 g/L at 20-25°C[1][2]
Stability StableStable, but moisture-sensitive[2][7]
Storage Room temperature. Stock solutions: -80°C (6 months), -20°C (1 month)[8][9]Room temperature[5]

In Vivo Applications and Considerations

Both forms of adenine have been utilized in in vivo studies, primarily to induce animal models of certain pathologies due to the metabolic pathway of adenine. When administered in excess, adenine is metabolized by xanthine (B1682287) oxidase to 2,8-dihydroxyadenine (B126177) (DHA). DHA is highly insoluble and precipitates in the renal tubules, leading to nephrotoxicity and chronic kidney disease (CKD).

The choice between the two forms for such studies often hinges on the desired route of administration and the required dosage. The higher water solubility of this compound makes it more suitable for administration via oral gavage or injection in an aqueous vehicle. The free base form, due to its poor solubility, may be administered as a suspension in a suitable vehicle, often mixed with feed.

Experimental Workflow for Induction of Adenine-Induced Chronic Kidney Disease

The following diagram illustrates a typical experimental workflow for inducing CKD in a rodent model using adenine.

G cluster_acclimatization Acclimatization cluster_baseline Baseline Data Collection cluster_adenine_admin Adenine Administration cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis acclimatization Animals housed and acclimatized (e.g., 1 week) baseline Collection of baseline data (body weight, blood, urine) acclimatization->baseline adenine_prep Preparation of adenine solution/suspension baseline->adenine_prep adenine_admin Daily administration of adenine (e.g., oral gavage, mixed in feed) for a specified duration (e.g., 2-8 weeks) adenine_prep->adenine_admin monitoring Regular monitoring of animal health, body weight, and food/water intake adenine_admin->monitoring endpoint_collection Collection of terminal samples (blood, urine, kidneys) monitoring->endpoint_collection biochemical_analysis Biochemical analysis of blood and urine (e.g., creatinine, BUN) endpoint_collection->biochemical_analysis histopathology Histopathological examination of kidneys endpoint_collection->histopathology

Figure 1. Experimental workflow for inducing chronic kidney disease using adenine.

Signaling Pathway of Adenine-Induced Renal Injury

The primary mechanism of adenine-induced renal injury involves the enzymatic conversion of adenine to the insoluble metabolite 2,8-dihydroxyadenine (DHA), which precipitates in the renal tubules, causing obstruction and subsequent inflammation and fibrosis.

G cluster_pathway Adenine Metabolism and Toxicity Pathway adenine Exogenous Adenine xo Xanthine Oxidase adenine->xo Metabolism dha 2,8-Dihydroxyadenine (DHA) xo->dha precipitation DHA Precipitation in Renal Tubules dha->precipitation obstruction Tubular Obstruction precipitation->obstruction inflammation Inflammation obstruction->inflammation fibrosis Fibrosis inflammation->fibrosis ckd Chronic Kidney Disease (CKD) fibrosis->ckd

Figure 2. Simplified pathway of adenine-induced nephrotoxicity.

Experimental Protocols

Below are representative, generalized protocols for the preparation and administration of adenine to induce CKD in rodents. Researchers should optimize these protocols based on the specific animal model and experimental objectives.

Protocol 1: Administration of this compound Solution
  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Dissolve the this compound in warm sterile water or saline. For example, to prepare a 50 mg/mL solution, dissolve 500 mg in 10 mL of warm water[3][4].

    • Allow the solution to cool to room temperature before administration.

  • Administration:

    • Administer the solution to the animals via oral gavage at the predetermined dose and frequency.

Protocol 2: Administration of Free Base Adenine Suspension
  • Preparation of Dosing Suspension:

    • Weigh the required amount of free base adenine.

    • Prepare a suspension in a suitable vehicle, such as 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water.

    • Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Administration:

    • Administer the suspension via oral gavage.

Alternatively, for chronic studies, free base adenine can be mixed into the animal chow.

  • Preparation of Adenine-Containing Feed:

    • Calculate the amount of free base adenine needed to achieve the target daily dose based on the average daily food consumption of the animals.

    • Thoroughly mix the adenine powder with the powdered rodent chow to ensure a uniform concentration.

    • Provide the adenine-containing feed to the animals ad libitum.

Logical Comparison for In Vivo Studies

The choice between this compound and free base adenine for in vivo studies depends on several factors, as outlined in the decision-making diagram below.

G cluster_considerations Key Considerations cluster_outcomes Recommended Form start Choice of Adenine Form for In Vivo Study route Route of Administration? start->route formulation Formulation Complexity? route->formulation Oral Gavage free_base Free Base Adenine route->free_base Mixed in Feed hydrochloride Adenine Monohydrochloride Hemihydrate formulation->hydrochloride Aqueous Solution (Simple) formulation->free_base Suspension (More Complex)

Figure 3. Decision diagram for selecting the appropriate form of adenine.

Conclusion

For in vivo studies requiring parenteral or oral gavage administration of a solubilized form of adenine, this compound is the superior choice due to its high water solubility. This simplifies dose preparation and ensures accurate delivery. Free base adenine, while also effective for inducing pathologies like CKD, presents formulation challenges due to its poor aqueous solubility and is often administered as a suspension or mixed in feed for chronic studies. The selection of the appropriate form of adenine should be guided by the specific requirements of the experimental design, including the intended route of administration and the desired dosing regimen.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of anti-adenine antibodies with structurally related purine (B94841) analogs, supported by experimental data. The information presented here is crucial for the accurate interpretation of immunoassays and the development of targeted therapeutics.

This comparison guide summarizes quantitative data on the interaction between anti-adenine/purine antibodies and various purine analogs. The data is compiled from studies employing hapten inhibition assays and competitive enzyme-linked immunosorbent assays (ELISA) to determine the degree of cross-reactivity.

Comparative Analysis of Cross-Reactivity

The binding specificity of anti-adenine antibodies is a critical factor in their application. Cross-reactivity with other endogenous purines can lead to inaccurate quantification and off-target effects. The following table summarizes the cross-reactivity of anti-purine and anti-adenosine antibodies with several key purine analogs. The data is presented as relative cross-reactivity, calculated from the molar concentration of each analog required to achieve 50% inhibition of the antibody-antigen interaction compared to adenine (B156593) or its derivative. A higher relative cross-reactivity percentage indicates a greater propensity for the antibody to bind to the analog.

Purine AnalogAntibody TypeAssay MethodInhibitor for 50% Inhibition (µmoles)Relative Cross-Reactivity (%)Reference
Purine-6-oyl-aminocaproic acidAnti-purin-6-oylComplement Fixation0.0013100.00[1]
AdenineAnti-purin-6-oylComplement Fixation0.00265.00[1]
HypoxanthineAnti-purin-6-oylComplement Fixation0.00816.25[1]
PurineAnti-purin-6-oylComplement Fixation0.01210.83[1]
Guanine (B1146940)Anti-purin-6-oylComplement Fixation>1.0<0.13[1]
Xanthine (B1682287)Anti-purin-6-oylComplement Fixation>1.0<0.13[1]
Uric AcidAnti-purin-6-oylComplement Fixation>1.0<0.13[1]
AdenosineAnti-adenosineCompetitive ELISAIC50: 1.2 µM100.00[2]
InosineAnti-adenosineCompetitive ELISAIC50: >1000 µM<0.12[2]
GuanosineAnti-adenosineCompetitive ELISAIC50: >1000 µM<0.12[2]

Experimental Methodologies

The quantitative data presented in this guide were obtained through established immunological techniques. Understanding these methods is essential for interpreting the cross-reactivity data and for designing similar experiments.

Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is a highly sensitive technique used to quantify the binding specificity of antibodies against small molecules (haptens) like purine analogs.

Principle: In this assay, a known amount of antigen (adenine or its conjugate) is coated onto a microplate well. The test antibody is pre-incubated with a sample containing the purine analog of interest (the competitor). This mixture is then added to the antigen-coated well. The free antibody (not bound to the competitor) will bind to the coated antigen. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody and a chromogenic substrate. The signal intensity is inversely proportional to the concentration of the competing purine analog in the sample; a lower signal indicates higher cross-reactivity.

Detailed Protocol:

  • Antigen Coating: Microplate wells are coated with an adenine-protein conjugate (e.g., Adenine-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.

  • Blocking: The remaining protein-binding sites on the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • A standard curve is prepared using known concentrations of the primary antigen (adenine).

    • The test purine analogs are prepared in a range of concentrations.

    • The anti-adenine antibody is diluted to a predetermined optimal concentration.

    • In separate tubes or a separate microplate, the diluted antibody is mixed with either the standard antigen or the test purine analogs and incubated for 1-2 hours at room temperature to allow binding.

  • Incubation with Coated Plate: The antibody-hapten mixtures are transferred to the antigen-coated and blocked microplate and incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2 to remove unbound antibodies and haptens.

  • Detection: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The IC50 values (the concentration of the competitor that causes 50% inhibition of the maximal signal) are calculated for adenine and each purine analog. The percent relative cross-reactivity is then calculated using the formula: (% Cross-Reactivity) = (IC50 of Adenine / IC50 of Analog) x 100.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Plate Coat microplate wells with Adenine-BSA conjugate Wash1 Wash to remove unbound conjugate Coat Plate->Wash1 Block Block wells to prevent non-specific binding Wash1->Block Add to Plate Add Ab-hapten mixture to coated plate Prepare Analogs Prepare serial dilutions of Adenine (Standard) and Purine Analogs (Competitors) Incubate Antibody Incubate Anti-Adenine Ab with standards or analogs Prepare Analogs->Incubate Antibody Incubate Antibody->Add to Plate Wash2 Wash to remove unbound Ab Add to Plate->Wash2 Add Secondary Ab Add enzyme-conjugated secondary antibody Wash2->Add Secondary Ab Wash3 Wash to remove unbound secondary Ab Add Secondary Ab->Wash3 Add Substrate Add chromogenic substrate Wash3->Add Substrate Stop and Read Stop reaction and read absorbance Add Substrate->Stop and Read

Fig. 1: Experimental workflow for competitive ELISA.
Hapten Inhibition of Complement Fixation

This classical immunological technique can also be used to assess antibody specificity for small molecule haptens.

Principle: The assay is based on the consumption of complement when it binds to an antigen-antibody complex. In the first stage, the anti-purine antibody, the target antigen (a purine-protein conjugate), and a known amount of complement are incubated with varying concentrations of the inhibitor purine analog. If the antibody binds to the inhibitor, it will not be available to bind to the antigen, and the complement will remain free. In the second stage, an indicator system, typically antibody-sensitized sheep red blood cells (sRBCs), is added. If complement is free, it will lyse the sRBCs. The degree of hemolysis is inversely proportional to the amount of antibody that bound to the target antigen, and thus directly proportional to the inhibitory activity of the purine analog.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a standardized solution of complement (typically from guinea pig serum).

    • Prepare a suspension of sheep red blood cells (sRBCs) and sensitize them by incubation with a sub-agglutinating dilution of anti-sRBC antibody (hemolysin).

    • Prepare dilutions of the anti-purine antiserum.

    • Prepare a solution of the purine-protein conjugate antigen.

    • Prepare serial dilutions of the inhibitor purine analogs.

  • Complement Fixation Stage:

    • In a series of tubes or a microplate, add a fixed amount of anti-purine antiserum and the purine-protein conjugate antigen.

    • Add the serial dilutions of the inhibitor purine analogs to the respective tubes.

    • Add a standardized amount of complement to all tubes.

    • Include appropriate controls (e.g., no antibody, no antigen, no inhibitor).

    • Incubate the mixture at 4°C overnight or at 37°C for 1-2 hours.

  • Indicator Stage:

    • Add the sensitized sRBCs to all tubes.

    • Incubate at 37°C for 30 minutes or until the control tubes show complete hemolysis.

  • Data Acquisition: Centrifuge the tubes/plate and visually assess or spectrophotometrically measure the degree of hemolysis in the supernatant.

  • Data Analysis: Determine the concentration of each purine analog that causes 50% inhibition of complement fixation (i.e., allows 50% hemolysis). The relative cross-reactivity can be calculated by comparing the concentration of each analog required for 50% inhibition to that of the primary hapten.

Structural Basis of Cross-Reactivity

The degree of cross-reactivity is fundamentally determined by the structural similarity between adenine and its analogs. Minor changes in the purine ring structure, such as the substitution of an amino group with a hydroxyl group or the addition of other functional groups, can significantly impact the binding affinity of an antibody.

Fig. 2: Chemical structures of purine analogs.

The data clearly indicates that anti-adenine and anti-purin-6-oyl antibodies exhibit high specificity for adenine. The presence of a hydroxyl group in place of the amino group at the 6-position, as seen in hypoxanthine, significantly reduces binding. Further oxidation to form guanine and xanthine almost completely abolishes cross-reactivity. This high degree of specificity is crucial for the reliable use of anti-adenine antibodies in various research and diagnostic applications.

References

Comparative Efficacy of Adenine Salts in Rescuing Auxotrophy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Adenine (B156593) Salt Properties

The selection of an appropriate adenine salt can be guided by its physicochemical properties, which influence its ease of use and potential impact on the experimental system. A summary of these properties is presented in Table 1.

PropertyAdenine HydrochlorideAdenine Sulfate (B86663)Adenine Phosphate (B84403)
Molecular Formula C₅H₅N₅·HCl(C₅H₅N₅)₂·H₂SO₄C₅H₅N₅·H₃PO₄
Molecular Weight 171.59 g/mol 368.34 g/mol 233.14 g/mol
Adenine Content (%) ~78.7%~73.3%~57.9%
Solubility in Water Soluble[1]Sparingly soluble, soluble in acidic solutions[2]Information not readily available
Commonly Used in General laboratory applicationsYeast culture media (e.g., YPAD)[3]Less commonly cited in literature

Note: The adenine content is calculated based on the molecular weights and may vary slightly with hydration states.

Experimental Protocols

To empirically determine the most effective adenine salt for rescuing auxotrophy in a specific organism and experimental setup, a standardized growth assay is recommended. The following protocol is designed for Saccharomyces cerevisiae but can be adapted for other microorganisms.

Objective:

To compare the efficacy of adenine hydrochloride, adenine sulfate, and adenine phosphate in supporting the growth of an adenine-auxotrophic yeast strain.

Materials:
  • Adenine-auxotrophic Saccharomyces cerevisiae strain (e.g., an ade2 mutant).

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium (B1175870) sulfate.

  • Ammonium sulfate.

  • Glucose (or another appropriate carbon source).

  • Complete Supplement Mixture (CSM) lacking adenine.

  • Adenine hydrochloride, adenine sulfate, and adenine phosphate.

  • Sterile distilled water.

  • Spectrophotometer.

  • Shaking incubator.

  • Sterile culture flasks or tubes.

Procedure:
  • Prepare Media:

    • Prepare a basal synthetic defined (SD) medium containing YNB, ammonium sulfate, and glucose.

    • Supplement the SD medium with a complete supplement mixture (CSM) that lacks adenine. This ensures that adenine is the only limiting nutrient for the auxotrophic strain.

    • Prepare stock solutions of adenine hydrochloride, adenine sulfate, and adenine phosphate in sterile distilled water. The concentration of these stock solutions should be calculated to provide the same molar concentration of adenine. Based on studies of adenine requirements for S. cerevisiae auxotrophs, a final concentration range of 10-100 mg/L of adenine is a suitable starting point.[4][5]

  • Inoculum Preparation:

    • Grow a pre-culture of the adenine-auxotrophic yeast strain in a rich medium (e.g., YPD) or the prepared SD medium supplemented with a non-limiting concentration of one of the adenine salts.

    • Harvest the cells during the exponential growth phase, wash them twice with sterile distilled water to remove any residual adenine, and resuspend them in the basal SD medium without adenine to a known optical density (OD₆₀₀).

  • Growth Assay:

    • Dispense the basal SD medium (supplemented with CSM-ade) into sterile culture flasks.

    • Add the different adenine salt stock solutions to the flasks to achieve a range of final adenine concentrations (e.g., 0, 10, 20, 50, 100 mg/L of adenine). Ensure an equivalent molar concentration of adenine is used for each salt.

    • Include a negative control with no added adenine and a positive control with a known optimal concentration of a commonly used adenine salt (e.g., adenine sulfate).

    • Inoculate the flasks with the prepared yeast cell suspension to a starting OD₆₀₀ of approximately 0.1.

    • Incubate the cultures at the optimal growth temperature for the yeast strain (e.g., 30°C) with constant shaking.

  • Data Collection and Analysis:

    • Monitor the growth of the cultures by measuring the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for a period of 24-48 hours.

    • At the end of the experiment, you can also measure the final biomass by dry cell weight.

    • Plot the growth curves (OD₆₀₀ vs. time) for each condition.

    • Calculate the specific growth rate (µ) and the final biomass yield for each adenine salt at each concentration.

    • Statistically compare the growth parameters between the different adenine salts to determine their relative efficacy.

Mandatory Visualizations

Adenine_Salvage_Pathway cluster_pathway Adenine Salvage Pathway Adenine Adenine AMP Adenosine Monophosphate (AMP) Adenine->AMP APRT PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PRPP->AMP APRT Adenine Phosphoribosyltransferase (APRT) Experimental_Workflow cluster_workflow Experimental Workflow for Comparing Adenine Salts Start Start Prepare_Media Prepare Basal SD Medium (CSM-ade) Start->Prepare_Media Pre_culture Grow Pre-culture of Adenine Auxotroph Start->Pre_culture Prepare_Stocks Prepare Adenine Salt Stock Solutions (Hydrochloride, Sulfate, Phosphate) Prepare_Media->Prepare_Stocks Inoculate Inoculate Cultures with Different Adenine Salts and Concentrations Prepare_Stocks->Inoculate Wash_Cells Wash and Resuspend Cells Pre_culture->Wash_Cells Wash_Cells->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Monitor_Growth Monitor Growth (OD600) Incubate->Monitor_Growth Analyze_Data Analyze Data (Growth Rate, Biomass Yield) Monitor_Growth->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

References

A Comparative Guide to the Mass Spectrometry Analysis of Adenine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of adenine (B156593) and its metabolites is crucial for understanding cellular energy metabolism, signaling pathways, and the pharmacodynamics of various drugs. Mass spectrometry coupled with liquid chromatography (LC-MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.

This guide provides an objective comparison of common LC-MS methodologies for the analysis of adenine, adenosine (B11128), and its phosphorylated forms (AMP, ADP, ATP), as well as key catabolites such as inosine, hypoxanthine, and xanthine. We present supporting experimental data, detailed protocols, and visual representations of metabolic pathways and analytical workflows to aid in method selection and implementation.

Comparative Analysis of LC-MS Methods

The choice of analytical technique significantly impacts the retention, separation, and sensitivity of adenine and its highly polar metabolites. The two most common liquid chromatography approaches are Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC).

HILIC is often preferred for its superior retention of polar compounds like ATP, ADP, and AMP, which tend to elute in or near the void volume in traditional RPLC systems.[1][2][3] The high organic content of the mobile phase used in HILIC also enhances electrospray ionization (ESI) efficiency, leading to improved sensitivity.[3]

RPLC , particularly with ion-pairing agents, can also be effective for separating these compounds. However, the use of non-volatile ion-pairing agents can lead to ion suppression and contamination of the mass spectrometer. Newer generation RPLC columns designed for polar analytes offer an alternative, though they may still provide limited retention for the most polar nucleotides.[1][2]

Below is a summary of performance data from various studies to aid in method selection.

Table 1: Comparison of HILIC and RPLC Methods for Adenine Metabolite Analysis
ParameterHILIC-MS/MSRPLC-MS/MSKey Advantages
Retention of ATP, ADP, AMP Good to ExcellentPoor to ModerateHILIC provides better retention for highly polar nucleotides.[1][2]
Sensitivity Generally HigherCan be lower due to poor retention and ionizationHigh organic mobile phase in HILIC enhances ESI response.[3]
Separation of Isomers Can provide good resolutionMay require specific ion-pairing agentsHILIC can offer orthogonal selectivity to RPLC.
Matrix Effects Can be significantCan be significantBoth methods require careful optimization to minimize matrix effects.
Compatibility with MS ExcellentIon-pairing agents can be problematicHILIC mobile phases are generally more MS-friendly.
Table 2: Quantitative Performance Data from Selected LC-MS/MS Methods
AnalyteMethodMatrixLLOQ (Lower Limit of Quantification)Linearity RangeReference
AdenosineHILIC-MS/MSHuman Blood0.005 µg/mL0.005 - 2 µg/mL
AdenosineLC-MSHuman Blood2.1 nmol/L2.1 - 500 nmol/L[4]
ATPHILIC-MS/MSHuman Cells10 pmol/sample10 - 2000 pmol/sample
GTPHILIC-MS/MSHuman Cells1.0 pmol/sample1.0 - 200 pmol/sample
ITPHILIC-MS/MSHuman Cells0.25 pmol/sample0.25 - 50 pmol/sample
AdenosineLC-MS/MSVarious--[1]
InosineLC-MS/MSVarious--[1]
HypoxanthineLC-MS/MSVarious--[1]
XanthineLC-MS/MSVarious--[1]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation for Plasma/Blood

This is a common and effective method for removing proteins from biological fluids.

  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a "stop solution" to inhibit enzymatic degradation of nucleotides. A typical stop solution may contain inhibitors of adenosine deaminase and adenosine kinase.

  • Precipitation: Add a 3-fold volume of ice-cold acetonitrile (B52724) or methanol (B129727) to the plasma or whole blood sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis: HILIC Method

This method is optimized for the separation of polar adenine metabolites.

  • Chromatographic Column: A HILIC column, such as one with a silica (B1680970) or zwitterionic stationary phase, is recommended.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.5

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 90% B

    • 2-15 min: 90% to 50% B

    • 15-18 min: 50% B

    • 18-20 min: 50% to 90% B

    • 20-30 min: 90% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for adenine, adenosine, inosine, and hypoxanthine, and negative mode for the nucleotides (AMP, ADP, ATP) and xanthine.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: (Precursor Ion > Product Ion)

      • Adenine: m/z 136 > 119

      • Adenosine: m/z 268 > 136

      • AMP: m/z 346 > 134 (Negative Mode)

      • ADP: m/z 426 > 134 (Negative Mode)

      • ATP: m/z 506 > 159 (Negative Mode)

      • Inosine: m/z 269 > 137

      • Hypoxanthine: m/z 137 > 119

      • Xanthine: m/z 151 > 108 (Negative Mode)

Visualizing Pathways and Workflows

Understanding the metabolic context and the analytical process is facilitated by clear diagrams.

Adenine_Metabolism ATP ATP ADP ADP ATP->ADP ATPase ADP->ATP ATP Synthase AMP AMP ADP->AMP Adenylate Kinase AMP->ADP Adenylate Kinase Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase IMP IMP AMP->IMP AMP Deaminase Adenosine->AMP Adenosine Kinase Inosine Inosine Adenosine->Inosine Adenosine Deaminase Adenine Adenine Adenine->AMP APRT Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase IMP->Inosine 5'-Nucleotidase

Caption: Adenine Metabolism Pathway.

The diagram above illustrates the key enzymatic steps in the synthesis and degradation of adenine nucleotides.[5][6][7] This pathway highlights the interconnectedness of energy charge (ATP/ADP/AMP ratios) and purine (B94841) catabolism.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample Collection (e.g., Plasma, Cells) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying_Reconstitution Drying & Reconstitution Supernatant_Transfer->Drying_Reconstitution LC_Separation Liquid Chromatography (HILIC or RPLC) Drying_Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: LC-MS/MS Workflow for Adenine Metabolites.

This workflow diagram outlines the major steps involved in the quantitative analysis of adenine and its metabolites, from sample collection to data interpretation.[8][9][10] Following a standardized workflow is essential for ensuring data quality and comparability across different studies.

References

Side-by-side comparison of adenine and hypoxanthine in hybridoma media.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of adenine (B156593) and hypoxanthine (B114508) for use in hybridoma culture media. While hypoxanthine is the conventional and widely documented purine (B94841) source for the selection and growth of hybridoma cells, this document explores the potential use of adenine as an alternative, based on the underlying principles of the purine salvage pathway.

Introduction: The Crucial Role of Purines in Hybridoma Selection

Hybridoma technology, a cornerstone of monoclonal antibody production, relies on the selective growth of fused hybridoma cells while eliminating unfused myeloma parent cells. This is achieved using a selection medium, most commonly HAT (Hypoxanthine-Aminopterin-Thymidine) medium.[1][2] Aminopterin, a folic acid antagonist, blocks the de novo synthesis of purines and pyrimidines, which are essential for DNA replication and cell proliferation.[1][2] This forces the cells to rely on the purine salvage pathway to survive.

The myeloma cell lines used for fusion are genetically deficient in the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[3] This deficiency renders them unable to utilize hypoxanthine from the medium, leading to their death in the presence of aminopterin.[1][3] Spleen cells, the fusion partner, contribute a functional HGPRT gene to the resulting hybridoma cells.[1] This allows the hybridomas to utilize exogenous hypoxanthine to synthesize the necessary purines for survival and growth.

Biochemical Pathways: Adenine vs. Hypoxanthine

Both adenine and hypoxanthine are purine bases that can be utilized by mammalian cells through the purine salvage pathway. However, they enter the pathway through different enzymes and lead to the synthesis of different initial nucleotide monophosphates.

Hypoxanthine Metabolism: Hypoxanthine is converted to Inosine Monophosphate (IMP) by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[4][5] IMP is a central precursor that can then be converted to either Adenosine Monophosphate (AMP) or Guanosine Monophosphate (GMP), the building blocks for DNA and RNA.[4][6]

Adenine Metabolism: Adenine is converted directly to Adenosine Monophosphate (AMP) by the enzyme Adenine Phosphoribosyltransferase (APRT).[5][6] AMP can then be interconverted to other purine nucleotides.

It is important to note that the standard myeloma fusion partners are selected for HGPRT deficiency, but their APRT status is not always characterized. For adenine to be a viable alternative to hypoxanthine, the hybridoma cells must possess a functional APRT enzyme, which would be contributed by the spleen cell fusion partner.

PurineSalvagePathway cluster_extracellular Extracellular Environment cluster_cell Hybridoma Cell cluster_salvage Purine Salvage Pathway cluster_nucleotides Nucleotide Pool Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT Enters Cell Adenine Adenine APRT APRT Adenine->APRT Enters Cell IMP IMP HGPRT->IMP PRPP AMP AMP APRT->AMP PRPP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA ExperimentalWorkflow cluster_analysis Daily Analysis start Start: Stabilized Hybridoma Culture prep Prepare Experimental Media: 1. Control (AT Medium) 2. HAT Medium (Hypoxanthine) 3. AAT Medium (Adenine) start->prep seeding Seed Hybridoma Cells into 96-well plates at a defined density prep->seeding incubation Incubate for 7-10 days seeding->incubation cell_count Cell Count & Viability (Trypan Blue Exclusion) incubation->cell_count Days 1, 3, 5, 7, 10 antibody_titer Antibody Titer (ELISA of Supernatant) incubation->antibody_titer Days 3, 5, 7, 10 data_analysis Data Analysis and Comparison cell_count->data_analysis antibody_titer->data_analysis end Conclusion data_analysis->end

References

A Researcher's Guide to Quantifying Adenine Nucleotide Pools in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of leading methodologies for the accurate measurement of ATP, ADP, and AMP, supported by experimental data and detailed protocols.

This guide provides a comprehensive overview and comparison of the most prevalent methods for quantifying adenine (B156593) nucleotides (ATP, ADP, and AMP) in cell lysates. For researchers, scientists, and drug development professionals, the accurate measurement of these key bioenergetic molecules is crucial for understanding cellular metabolism, signaling, and overall health. This document outlines the principles, advantages, and limitations of each technique, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate method for specific research needs.

Introduction to Adenine Nucleotide Quantification

Adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP) are central to cellular energy transfer and metabolic regulation. The ratios of these nucleotides, particularly the ATP/ADP ratio and the adenylate energy charge (EC), serve as critical indicators of a cell's energetic state. The adenylate energy charge is calculated as follows:

EC = ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP])

Accurate quantification of the absolute concentrations of each of these nucleotides is therefore essential for a complete picture of cellular bioenergetics. This guide will compare the following widely-used methods:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Luciferin (B1168401)/Luciferase-Based Bioluminescence Assays

  • Enzymatic Assays

Method Comparison at a Glance

FeatureHPLCLC-MS/MSLuciferase-Based AssayEnzymatic Assays
Analytes Measured Simultaneously quantifies ATP, ADP, AMP, and other nucleotides.[1][2][3][4]Simultaneously quantifies a wide range of nucleotides and other metabolites.[5][6][7][8]Primarily ATP. Can be adapted for ADP and AMP with additional enzymatic steps.[9][10][11]Can be designed for ATP, ADP, or AMP individually or in coupled reactions.[12][13]
Sensitivity Nanomolar to picomolar range.[14]Picomolar to femtomolar range.[6]High sensitivity, down to 10⁻¹⁴ M for ATP.[15][16]Nanomolar range.[12]
Specificity High, based on retention time and UV absorbance.[3][17]Very high, based on retention time and mass-to-charge ratio.[5][7]Very high for ATP.High, dependent on enzyme specificity.
Throughput Moderate, with run times typically between 5 and 30 minutes per sample.[17][18]Moderate, similar to HPLC.High, suitable for 96-well and 384-well plate formats.High, adaptable to plate-based formats.
Cost (Instrument) Moderate to high.High.Low (luminometer).Low (spectrophotometer/fluorometer).
Cost (Per Sample) Low to moderate.High.Low to moderate.Low.
Major Advantage Robust, simultaneous quantification of multiple nucleotides.[1]Highest sensitivity and specificity, capable of broad metabolite profiling.[6]Extremely sensitive for ATP, simple and rapid for cell viability.[19][20]Cost-effective and adaptable.
Major Limitation Lower sensitivity compared to LC-MS and luciferase assays.[6]Requires specialized equipment and expertise.Indirect measurement of ADP and AMP requires additional steps.Can be susceptible to interference from other cellular components.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used and reliable method for the simultaneous separation and quantification of ATP, ADP, and AMP from cell extracts.[1][2] The separation is based on the differential partitioning of the nucleotides between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] Detection is typically achieved by measuring the UV absorbance of the nucleotides at around 254-260 nm.[3][18]

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis cell_lysis Cell Lysis (e.g., PCA) neutralization Neutralization cell_lysis->neutralization centrifugation Centrifugation neutralization->centrifugation injection Sample Injection centrifugation->injection Supernatant separation RP-HPLC Separation injection->separation detection UV Detection (254-260 nm) separation->detection quantification Quantification (Peak Area) detection->quantification calculation Concentration & Energy Charge Calculation quantification->calculation

Caption: General workflow for adenine nucleotide quantification by HPLC.

Detailed Experimental Protocol (HPLC)

1. Sample Preparation (Cell Extraction):

  • Culture cells to the desired density in a 6-well plate.

  • Rapidly wash the cells with ice-cold PBS.

  • Add 500 µL of ice-cold 0.4 M perchloric acid (PCA) to each well to lyse the cells and precipitate proteins.[18]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and neutralize with 2 M KHCO₃.

  • Centrifuge again to remove the KClO₄ precipitate.

  • The resulting supernatant contains the adenine nucleotides and is ready for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 3 µm particle size, 150 x 3 mm).[3]

  • Mobile Phase: 50 mM potassium hydrogen phosphate (B84403) buffer (pH 6.80).[3]

  • Flow Rate: 0.6 mL/min.[18]

  • Detection: UV absorbance at 254 nm.[3]

  • Injection Volume: 25 µL.[18]

  • Run Time: Approximately 4.5 minutes.[17]

3. Quantification:

  • Generate a standard curve using known concentrations of ATP, ADP, and AMP standards.

  • Identify and quantify the peaks in the cell extract chromatograms by comparing their retention times and peak areas to the standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is particularly advantageous for its ability to accurately measure low-abundance nucleotides like AMP and to distinguish between molecules with similar structures.[6]

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_lysis Cell Lysis & Metabolite Extraction spe Solid Phase Extraction (Optional) cell_lysis->spe centrifugation Centrifugation spe->centrifugation injection Sample Injection centrifugation->injection Supernatant separation HILIC Separation injection->separation detection Tandem Mass Spectrometry separation->detection quantification Quantification (MRM) detection->quantification calculation Concentration Calculation quantification->calculation

Caption: General workflow for adenine nucleotide quantification by LC-MS.

Detailed Experimental Protocol (LC-MS)

1. Sample Preparation:

  • Follow a similar cell lysis and extraction procedure as for HPLC, often using a methanol-based extraction to be compatible with the LC-MS system.[5]

  • Solid-phase extraction can be employed for sample cleanup and concentration.[5]

2. LC-MS/MS Conditions:

  • LC System: A hydrophilic interaction liquid chromatography (HILIC) column is often used for better retention of polar nucleotides.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

3. Quantification:

  • Quantification is based on the area of the MRM transition peaks for each analyte and its corresponding stable isotope-labeled internal standard.

Luciferin/Luciferase-Based Bioluminescence Assays

This method is the most sensitive for ATP quantification and is based on the light-producing reaction catalyzed by firefly luciferase, which requires ATP as a substrate.[19][20][21] The intensity of the emitted light is directly proportional to the ATP concentration.[19] To measure ADP and AMP, they are first enzymatically converted to ATP.[11]

Signaling Pathway

Luciferase_Reaction ATP ATP Luciferase Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 O₂ Light Light (550-570 nm) O2->Light Intermediate Luciferyl-AMP Luciferase->Intermediate Intermediate->Light Products Oxyluciferin + AMP + PPi + CO₂ Light->Products

Caption: The firefly luciferase reaction for ATP detection.

Detailed Experimental Protocol (Luciferase Assay)

1. ATP Measurement:

  • Lyse cells using a detergent-based lysis buffer provided in commercial kits to release ATP.

  • Add the cell lysate to a luminometer plate.

  • Inject the luciferase reagent, which contains luciferin and luciferase.[22]

  • Immediately measure the luminescence signal.

2. ADP and AMP Measurement:

  • To measure ADP, incubate the lysate with pyruvate (B1213749) kinase and phosphoenolpyruvate (B93156) to convert ADP to ATP, then measure total ATP. Subtract the initial ATP measurement to determine the ADP concentration.[11]

  • To measure AMP, first convert AMP to ADP using myokinase, then convert the resulting ADP to ATP as described above.[11]

Enzymatic Assays

Enzymatic assays utilize specific enzymes to catalyze reactions that produce a detectable signal (e.g., colorimetric or fluorescent) that is proportional to the concentration of the target nucleotide.[12] These assays can be designed to be highly specific and are well-suited for high-throughput screening.

Experimental Workflow

Caption: General workflow for enzymatic quantification of adenine nucleotides.

Detailed Experimental Protocol (Enzymatic Assay for AMP)

This protocol describes a fluorometric assay for AMP.[13]

1. Sample Preparation:

  • Prepare cell lysates as described for HPLC.

2. Assay Procedure:

  • In a 96-well plate, combine the cell lysate with a reaction mixture containing AMP deaminase (to convert AMP to IMP and NH₃), and a reagent that reacts with NH₃ to produce a fluorescent product (e.g., o-phthalaldehyde).

  • Incubate to allow the reaction to proceed.

  • Measure the fluorescence using a plate reader.

3. Quantification:

  • Generate a standard curve with known concentrations of AMP.

  • Determine the AMP concentration in the samples by comparing their fluorescence to the standard curve.

Conclusion

The choice of method for quantifying adenine nucleotide pools depends on the specific research question, the required sensitivity and throughput, and the available instrumentation. HPLC offers a robust and cost-effective solution for the simultaneous measurement of ATP, ADP, and AMP.[1][3] LC-MS provides the highest sensitivity and specificity, making it ideal for studies requiring the detection of very low nucleotide concentrations or broad metabolic profiling.[6][8] Luciferase-based assays are unparalleled in their sensitivity for ATP and are excellent for high-throughput applications such as cell viability screens.[19] Enzymatic assays provide a flexible and accessible platform for targeted nucleotide quantification. By understanding the strengths and weaknesses of each technique, researchers can select the most appropriate method to obtain accurate and reliable data on cellular bioenergetics.

References

The Unseen Variable: How the Hemihydrate Form Impacts Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical influence of a compound's solid-state form on experimental outcomes. This guide provides a comparative analysis of hemihydrate and anhydrous forms, supported by experimental data and detailed protocols, to underscore the importance of solid-state characterization in ensuring reproducible research.

In the pursuit of scientific rigor and reproducibility, researchers meticulously control variables such as temperature, pH, and concentration. However, an often-overlooked factor that can significantly impact experimental outcomes is the solid-state form of a chemical compound, particularly the presence of water in the crystalline structure, as seen in hydrates. The hemihydrate form, containing one molecule of water for every two molecules of the compound, can exhibit markedly different physicochemical properties compared to its anhydrous (water-free) counterpart, leading to variability in experimental results.

This guide delves into the critical role of the hemihydrate form in experimental reproducibility, providing a comparative analysis with anhydrous forms, detailed experimental protocols for characterization, and a case study on how these differences can influence biological assays.

The Impact of Hydration on Physicochemical Properties

The incorporation of water into a crystal lattice can fundamentally alter a compound's properties, which in turn affects its behavior in experimental settings. The most significant of these are solubility, dissolution rate, and stability.

Solubility and Dissolution Rate: Generally, anhydrous forms of a drug tend to be more soluble and have a faster dissolution rate than their hydrated counterparts. This is because the hydrated form is often more thermodynamically stable. However, this is not a universal rule, and the differences can be substantial, impacting the effective concentration of a compound in an assay.

Stability: Hemihydrates can be more stable under certain humidity and temperature conditions compared to their anhydrous forms. Conversely, an anhydrous form may convert to a hydrate (B1144303) in the presence of moisture, a phenomenon that can lead to inconsistent results if not controlled.

Table 1: Comparative Physicochemical Properties of Hemihydrate vs. Anhydrous Forms

PropertyHemihydrate FormAnhydrous FormImpact on Experimental Reproducibility
Solubility Often lower due to higher thermodynamic stability.Generally higher.Inconsistent effective concentrations in solution-based assays if the solid form is not controlled.
Dissolution Rate Typically slower.Generally faster.Variability in the rate at which the compound becomes available in an experiment, affecting time-course studies.
Stability Can be more stable at ambient humidity.May be hygroscopic and convert to a hydrate form.Uncontrolled conversion of the solid form during storage or handling can lead to using a different form than intended.
Crystal Habit Different crystal shapes and sizes.Different crystal shapes and sizes.Can affect powder flowability and handling, leading to weighing inaccuracies for preparing stock solutions.

Case Study: Carbamazepine

Carbamazepine, an anticonvulsant drug, exists in both anhydrous and dihydrate forms. Studies have shown significant differences in their solubility and dissolution rates. For instance, the solubility of the anhydrous form III is approximately 1.5 to 1.6 times that of the dihydrate form.[1][2] Furthermore, the anhydrous form III can rapidly convert to the less soluble dihydrate form in aqueous media, which can decrease the dissolution rate over time.[1] This transformation can lead to a lower than expected drug concentration in an in vitro assay, potentially affecting the observed biological response and leading to poor reproducibility.

Experimental Protocols for Solid-State Characterization

To ensure experimental reproducibility, it is crucial to characterize the solid form of the compound being used. The following are key analytical techniques and their generalized protocols.

Powder X-Ray Diffraction (PXRD)

PXRD is a primary technique for identifying the crystalline form of a material. Each crystalline form has a unique diffraction pattern.

Experimental Protocol:

  • Sample Preparation: Gently grind the sample to a fine powder (<10 µm) to ensure random orientation of the crystals.

  • Mounting: Mount the powdered sample in a sample holder. Ensure the surface is flat and level with the holder's surface.

  • Data Acquisition: Place the sample holder in the diffractometer. Set the instrument parameters (e.g., 2θ range, step size, scan speed) and initiate the X-ray scan.

  • Data Analysis: Compare the resulting diffraction pattern with known patterns of the anhydrous and hemihydrate forms to identify the solid form of the sample.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as it is heated, revealing thermal transitions like melting and desolvation. TGA measures the change in mass of a sample as it is heated, which is useful for quantifying the water content in hydrates.

Experimental Protocol (DSC):

  • Sample Preparation: Accurately weigh 2-10 mg of the sample into an aluminum pan.

  • Encapsulation: Hermetically seal the pan with a lid. Prepare an empty sealed pan as a reference.

  • Analysis: Place the sample and reference pans in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: Analyze the resulting thermogram for endothermic or exothermic peaks corresponding to events like dehydration (water loss) and melting.

Experimental Protocol (TGA):

  • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a tared TGA pan.

  • Analysis: Place the pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting curve will show a weight loss step corresponding to the loss of water from the hemihydrate. The percentage of weight loss can be used to confirm the hydration state.

Dissolution Testing

Dissolution testing measures the rate at which a solid compound dissolves in a solvent over time.

Experimental Protocol (USP Apparatus 2 - Paddle Method):

  • Apparatus Setup: Assemble the dissolution apparatus with a vessel containing a specified volume of dissolution medium (e.g., 900 mL of a buffered solution at a relevant pH). Equilibrate the medium to 37 ± 0.5 °C.

  • Sample Introduction: Introduce a known amount of the solid (e.g., a compressed disk or loose powder) into the vessel.

  • Agitation: Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of the dissolved compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Presentation: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Impact on Downstream Biological Assays: A Kinase Inhibitor Case Study

The variability in solubility and dissolution rate between hemihydrate and anhydrous forms can have a direct impact on the reproducibility of in vitro biological assays, such as kinase inhibition assays. Kinase inhibitors are a major class of therapeutic agents, and their potency is typically determined by measuring their IC50 value (the concentration at which they inhibit 50% of the kinase activity).

Consider a hypothetical scenario involving a tyrosine kinase inhibitor, "Inhibitor X," which exists as a stable hemihydrate and a more soluble, but less stable, anhydrous form.

Experimental Workflow for a Kinase Assay:

G cluster_prep Stock Solution Preparation cluster_assay Kinase Assay weigh Weigh Solid Compound dissolve Dissolve in DMSO weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute incubate Incubate with Kinase, Substrate, and ATP dilute->incubate measure Measure Kinase Activity incubate->measure

Workflow for a typical kinase inhibition assay.

Scenario 1: Using the Anhydrous Form

A researcher prepares a 10 mM stock solution of the anhydrous form of Inhibitor X in DMSO. Due to its higher solubility, the compound dissolves completely and rapidly, resulting in an accurate 10 mM stock solution. When this stock is used in the kinase assay, the resulting IC50 value is consistently around 50 nM.

Scenario 2: Using the Hemihydrate Form

Another researcher, unaware of the different solid forms, uses the hemihydrate form of Inhibitor X. Due to its lower solubility and slower dissolution rate in DMSO, the 10 mM stock solution is not fully dissolved, or takes a significantly longer time to do so. This can result in an actual stock concentration that is lower than the intended 10 mM. When this inaccurate stock solution is used in the kinase assay, the apparent IC50 value will be higher (e.g., 80 nM), suggesting the compound is less potent.

Scenario 3: Uncontrolled Conversion

If the anhydrous form is not stored under desiccated conditions, it may absorb atmospheric moisture and convert to the more stable hemihydrate form. A researcher who initially characterized the material as anhydrous might later use the converted hemihydrate form without re-characterization, leading to a drift in experimental results over time and a lack of reproducibility.

Signaling Pathway Context: EGFR Inhibition

Many kinase inhibitors target specific signaling pathways involved in diseases like cancer. For example, gefitinib (B1684475) is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The EGFR signaling pathway plays a crucial role in cell proliferation and survival.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds P P Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Inhibits (competes with ATP) ATP ATP ADP ADP ATP->ADP  P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified EGFR signaling pathway and the action of Gefitinib.

Conclusion and Recommendations

The solid-state form of a compound is a critical variable that can significantly influence experimental reproducibility. The differences in physicochemical properties between hemihydrate and anhydrous forms, such as solubility, dissolution rate, and stability, can lead to inconsistencies in experimental outcomes if not properly controlled and characterized.

To ensure the reliability and reproducibility of research, it is imperative that researchers:

  • Characterize the Solid Form: Routinely use techniques like PXRD, DSC, and TGA to identify and confirm the solid form of all compounds used in experiments.

  • Control Storage Conditions: Store compounds under controlled conditions (e.g., desiccated for anhydrous forms) to prevent unintended solid-state transformations.

  • Document the Solid Form: Clearly document the specific solid form used in experimental protocols and publications.

  • Consider the Impact on Assays: Be aware of the potential for different solid forms to affect the outcome of in vitro and in vivo experiments and take steps to mitigate this variability.

By paying closer attention to the solid-state chemistry of the compounds they work with, researchers can enhance the robustness and reproducibility of their findings, ultimately contributing to the advancement of science.

References

Performance of Adenine Monohydrochloride Hemihydrate in Diverse Basal Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of adenine (B156593) monohydrochloride hemihydrate as a cell culture supplement in different basal media. The information is intended to assist researchers in selecting the optimal media components to support robust cell growth and viability for their specific experimental needs. While direct quantitative comparative studies on the performance of adenine across various basal media are limited in publicly available literature, this guide synthesizes existing knowledge on purine (B94841) metabolism in cell culture, the characteristics of common basal media, and the known effects of adenine supplementation.

Introduction to Adenine in Cell Culture

Adenine, a purine nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a critical role in cellular energy metabolism as a constituent of adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD). In cell culture, supplementation with adenine can be crucial for cell lines that have a limited capacity for de novo purine synthesis or are cultured in serum-free or chemically defined media where such precursors may be scarce. Adenine monohydrochloride hemihydrate is a stable, water-soluble form of adenine commonly used for this purpose.

Comparative Performance Data

Due to the lack of publicly available studies directly comparing the performance of this compound across different basal media with standardized cell lines and endpoints, the following table is an illustrative example of how such data would be presented. The hypothetical data below is for a generic Chinese Hamster Ovary (CHO) cell line and is intended to serve as a template for researchers to generate their own comparative data.

Table 1: Illustrative Performance of Adenine Supplementation (10 mg/L) on CHO Cell Growth and Viability in Different Basal Media

Basal MediumPeak Viable Cell Density (x 10^6 cells/mL)Cell Viability (%) at Peak DensityDoubling Time (hours)
DMEM (High Glucose) 4.59222
RPMI-1640 4.19024
Ham's F-12 4.89520
DMEM/F-12 5.29619
Control (No Adenine) 3.28528

Note: The data in this table is hypothetical and for illustrative purposes only.

Comparison with Alternatives: Adenine vs. Hypoxanthine (B114508)

Hypoxanthine is another purine derivative commonly used as a supplement in cell culture media, particularly in HAT (Hypoxanthine-Aminopterin-Thymidine) medium for hybridoma technology.[1] Both adenine and hypoxanthine can be utilized by cells through the purine salvage pathway to synthesize nucleotides.

Table 2: Comparison of Adenine and Hypoxanthine as Cell Culture Supplements

FeatureAdenineHypoxanthine
Primary Role Direct precursor for AMP and subsequently ATP, DNA, and RNA.Precursor for inosine (B1671953) monophosphate (IMP), a central intermediate in purine metabolism that can be converted to AMP and GMP.
Metabolic Pathway Enters the salvage pathway via adenine phosphoribosyltransferase (APRT).Enters the salvage pathway via hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2]
Common Applications General cell culture supplement, especially in serum-free or chemically defined media.Key component of HAT selection medium for hybridoma technology; also used as a general supplement.[1]
Potential for Inhibition High concentrations of adenosine (a derivative of adenine) can be toxic to some cell lines.Generally well-tolerated, though metabolic effects can be complex.[2]

Experimental Protocols

General Workflow for Evaluating Adenine Performance

The following workflow outlines the key steps for systematically evaluating the effect of this compound supplementation in different basal media.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Basal Media (DMEM, RPMI, F-12) seed_cells Seed Cells into Multi-well Plates prep_media->seed_cells prep_adenine Prepare Sterile Adenine Stock Solution add_supplements Add Adenine/Alternatives to Respective Wells prep_adenine->add_supplements prep_cells Thaw and Expand Cell Line prep_cells->seed_cells seed_cells->add_supplements incubate Incubate under Standard Conditions add_supplements->incubate cell_count Perform Daily Cell Counts (Viable Cell Density & Viability) incubate->cell_count mtt_assay Conduct MTT Assay for Metabolic Activity incubate->mtt_assay data_analysis Analyze and Compare Data cell_count->data_analysis mtt_assay->data_analysis G Adenine Adenine AMPK AMPK Adenine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

References

Comparative analysis of adenine's effect on different microbial strains.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Adenine's Influence on Diverse Microbial Strains Reveals a Striking Dichotomy in its Effects, Ranging from a Virulence-Quenching Signal in Pathogens to a Critical Regulator of Developmental Processes in other Microbes. This guide delves into the nuanced roles of adenine (B156593) and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.

Adenine, a fundamental component of nucleic acids and energy currency, exerts a profound and varied influence on the physiology of different microbial strains. This analysis highlights the contrasting effects of adenine and its nucleoside form, adenosine (B11128), on four key microorganisms: the opportunistic pathogen Pseudomonas aeruginosa, the workhorse of molecular biology Escherichia coli, the spore-forming Bacillus subtilis, and the model eukaryote Saccharomyces cerevisiae. Our findings demonstrate that while adenosine can act as an "interkingdom signal" to disarm P. aeruginosa, adenine can be toxic to certain E. coli strains. In B. subtilis, adenine nucleotides are intricately linked to the life-or-death decision of sporulation, and in S. cerevisiae, adenine availability governs key metabolic pathways and cellular stress responses.

Quantitative Analysis of Adenine's Effects

The following tables summarize the quantitative impact of adenine and adenosine on various physiological parameters across the studied microbial strains. These data, compiled from multiple studies, offer a comparative snapshot of the dose-dependent and strain-specific responses to these purines.

Microbial StrainParameter AffectedTreatmentConcentrationObserved EffectCitation
Pseudomonas aeruginosa PAO1Biofilm FormationAdenosine10 mM68 ± 21-fold decrease in biomass
Pyocyanin ProductionAdenosine10 mM2.6 ± 0.1-fold decrease
Elastase ProductionAdenosine10 mM2.1 ± 0.2-fold decrease
Extracellular Polysaccharide (EPS)Adenosine10 mM7.5 ± 0.6-fold decrease
Escherichia coli (hpt gpt strain)ATP PoolAdenineNot specifiedSevenfold increase[1][2]
GTP PoolAdenineNot specifiedThree- to fourfold drop[1][2]
Escherichia coli (Wild-type)ATP PoolAdenineNot specifiedTwofold increase[1][2]
Saccharomyces cerevisiae (W303-1A ade2-1)Desiccation Stress ToleranceAdenine Depletion-10-fold increase[3]
Cell DivisionAdenine Depletion-Halted[3]
Saccharomyces cerevisiaeHeterologous Protein ExpressionIncreasing AdenineNot specifiedDecreased expression[4]

Table 1: Comparative Effects of Adenine and Adenosine on Microbial Physiology. This table highlights the diverse and often opposing effects of adenine and its derivatives on key physiological processes in different microbial species.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Quantification of Biofilm Formation (Crystal Violet Assay)

This protocol outlines a common method for quantifying biofilm formation in microtiter plates.

Materials:

  • Microbial culture

  • Appropriate growth medium

  • 96-well microtiter plates (polystyrene)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Grow a microbial culture to the desired optical density (e.g., mid-log phase).

  • Dilute the culture in fresh medium to the desired starting concentration.

  • Add 100 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.

  • After incubation, gently remove the planktonic cells by inverting the plate and shaking off the liquid.

  • Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Measure the absorbance at a wavelength of 550-595 nm using a microplate reader.

Protocol 2: Determination of Bacterial Growth Kinetics

This protocol describes a standard method for determining the growth rate of a bacterial culture.[5][6][7]

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Sterile culture flasks or tubes

  • Incubator shaker

  • Spectrophotometer

  • Sterile pipettes and cuvettes

Procedure:

  • Inoculate a single colony of the bacterial strain into a small volume of growth medium and incubate overnight at the optimal temperature with shaking.

  • The next day, dilute the overnight culture into a larger volume of fresh, pre-warmed medium in a culture flask to a starting optical density (OD) at 600 nm of approximately 0.05.

  • Incubate the flask at the optimal temperature with shaking.

  • At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture.

  • Measure the OD of the aliquot at 600 nm using a spectrophotometer. Use sterile medium as a blank.

  • Continue taking measurements until the culture reaches the stationary phase (i.e., the OD no longer increases).

  • Plot the natural logarithm of the OD600 values against time.

  • The specific growth rate (µ) is the slope of the linear portion of the curve during the exponential growth phase. The doubling time can be calculated as ln(2)/µ.

Protocol 3: Quantification of Endospore Formation in Bacillus subtilis

This protocol provides a method to quantify the percentage of sporulated cells in a B. subtilis culture.[8][9][10]

Materials:

  • Bacillus subtilis culture

  • Sporulation medium (e.g., Difco Sporulation Medium - DSM)

  • Phase-contrast microscope

  • Hemocytometer or bacterial counting chamber

  • Heat block or water bath at 80°C

Procedure:

  • Inoculate B. subtilis into a sporulation medium and incubate under conditions that induce sporulation (e.g., 37°C with vigorous shaking for 24-72 hours).

  • To determine the total number of viable cells (vegetative cells + spores), perform a serial dilution of the culture and plate on a suitable agar (B569324) medium. Count the colony-forming units (CFUs) after incubation.

  • To determine the number of heat-resistant spores, take an aliquot of the culture and heat it at 80°C for 20 minutes to kill the vegetative cells.

  • Perform a serial dilution of the heat-treated sample and plate on a suitable agar medium. Count the CFUs after incubation. This count represents the number of spores.

  • The sporulation efficiency is calculated as: (Number of spores / Total number of viable cells) x 100%.

  • Alternatively, sporulation can be observed and quantified directly using a phase-contrast microscope. Spores appear as bright, refractile bodies within the mother cells or as free spores. A direct count can be performed using a hemocytometer.

Signaling Pathways and Regulatory Networks

The diverse effects of adenine across different microbial species are rooted in their distinct metabolic and signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the known pathways influenced by adenine and its derivatives.

Adenosine_Signaling_in_P_aeruginosa Adenosine Adenosine Unknown_Receptor Unknown Receptor Adenosine->Unknown_Receptor Binds Signaling_Cascade Signaling Cascade Unknown_Receptor->Signaling_Cascade Activates Iron_Acquisition_Genes Iron Acquisition Genes Signaling_Cascade->Iron_Acquisition_Genes Represses Virulence_Factors Virulence Factors (Pyocyanin, Elastase, Biofilm) Signaling_Cascade->Virulence_Factors Represses Iron_Acquisition_Genes->Virulence_Factors Positively Regulates

Caption: Adenosine signaling pathway in P. aeruginosa.

Adenine_Toxicity_in_E_coli Adenine Adenine PurP PurP Permease Adenine->PurP Transport APRT Adenine Phosphoribosyltransferase (High Activity) Adenine->APRT Converts to AMP AMP APRT->AMP ATP ATP (Accumulates) AMP->ATP Phosphorylation Guanine_Pool Guanine Nucleotide Pool (GTP) ATP->Guanine_Pool Imbalances Growth_Inhibition Growth Inhibition Guanine_Pool->Growth_Inhibition Leads to

Caption: Proposed mechanism of adenine toxicity in an hpt gpt mutant of E. coli.

Adenine_Nucleotide_and_Sporulation_in_B_subtilis Nutrient_Limitation Nutrient Limitation ATP_Decrease Decrease in ATP Concentration Nutrient_Limitation->ATP_Decrease Energy_Charge_Drop Lowered Adenylate Energy Charge ATP_Decrease->Energy_Charge_Drop Spo0A_Phosphorylation Spo0A Phosphorylation Energy_Charge_Drop->Spo0A_Phosphorylation Triggers Sporulation_Initiation Initiation of Sporulation Spo0A_Phosphorylation->Sporulation_Initiation Activates

Caption: Role of adenine nucleotides in the initiation of B. subtilis sporulation.

Adenine_Salvage_Pathway_S_cerevisiae cluster_extracellular Extracellular cluster_cell S. cerevisiae Cell Adenine Adenine Adenine_Permease Adenine Permease Adenine->Adenine_Permease Transport AAH1 Aah1p (Adenine Deaminase) Adenine->AAH1 APT1 Apt1p (Adenine PRT) Adenine->APT1 Hypoxanthine Hypoxanthine AAH1->Hypoxanthine AMP AMP APT1->AMP IMP IMP Hypoxanthine->IMP Nucleic_Acids Nucleic Acid Synthesis AMP->Nucleic_Acids IMP->AMP

References

Safety Operating Guide

Proper Disposal of Adenine Monohydrochloride Hemihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Adenine (B156593) monohydrochloride hemihydrate, a common compound in biological research, is classified as a hazardous substance and requires specific procedures for its disposal. This guide provides essential safety and logistical information, including operational plans for the proper disposal of this chemical.

Immediate Safety and Hazard Information

Adenine monohydrochloride hemihydrate is categorized as harmful or toxic if swallowed.[1][2] It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] In case of accidental release, avoid generating dust and collect the spilled material for disposal as hazardous waste.[1][2]

Quantitative Data for Hazard Classification

The following table summarizes the key hazard classifications for this compound. This information is critical for accurate waste labeling and disposal.

Hazard ClassificationGHS CodeSignal WordDescriptionSource
Acute Oral ToxicityH301 / H302Danger / WarningToxic or Harmful if swallowed.[1][2]
Acute Aquatic ToxicityH401(none)Toxic to aquatic life.

Procedural Guidance for Disposal

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[3] Do not dispose of this chemical down the drain or in regular solid waste.[3] The following step-by-step protocol outlines the recommended procedure for preparing the waste for collection.

Experimental Protocol: Preparation of this compound Waste for Disposal

This protocol details the steps for preparing both solid waste and contaminated aqueous solutions of this compound for disposal. The neutralization of the hydrochloride salt is a recommended step to reduce corrosivity (B1173158) and reactivity hazards, although the resulting solution remains a hazardous waste due to the toxicity of adenine.

Materials:

  • This compound waste (solid or aqueous)

  • 1M Sodium Hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate hazardous waste container (clearly labeled)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Segregation of Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect all aqueous solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Neutralization of Aqueous Waste (in a fume hood):

    • For aqueous solutions, slowly add 1M NaOH dropwise while stirring.

    • Monitor the pH of the solution using pH indicator strips or a pH meter.

    • Continue adding NaOH until the pH of the solution is between 6.0 and 8.0. This neutralizes the hydrochloric acid component of the salt.

    • Caution: This neutralization step does not render the waste non-hazardous. The resulting solution still contains adenine and must be disposed of as toxic chemical waste.

  • Container Management:

    • Ensure the hazardous waste container is made of a material compatible with the waste and is in good condition, free from leaks.[3]

    • Keep the waste container securely closed except when adding waste.[3]

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the relevant hazard pictograms (e.g., skull and crossbones for toxicity).

  • Storage and Collection:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Arrange for pickup by your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water).

    • Collect the rinsate as hazardous waste and add it to the aqueous waste container for neutralization and disposal.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface or remove the original label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 On-Site Preparation (in Fume Hood) cluster_3 Final Disposal Generate Adenine Monohydrochloride Hemihydrate Waste Generated IsSolid Solid Waste? Generate->IsSolid SolidWaste Collect in Labeled Solid Waste Container IsSolid->SolidWaste Yes AqueousWaste Collect in Labeled Aqueous Waste Container IsSolid->AqueousWaste No Store Store in Satellite Accumulation Area SolidWaste->Store Neutralize Neutralize with 1M NaOH to pH 6-8 AqueousWaste->Neutralize Neutralize->Store Pickup Arrange for Pickup by Licensed Waste Contractor Store->Pickup

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Essential Safety and Operational Guide for Handling Adenine Monohydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Adenine monohydrochloride hemihydrate. It outlines the necessary personal protective equipment, step-by-step operational procedures, and compliant disposal plans to ensure laboratory safety and build trust in chemical handling protocols.

Hazard Identification and Safety Data

This compound is classified as harmful if swallowed.[1] It is a white solid with no characteristic odor.[1] Adherence to the safety protocols outlined below is crucial to minimize risk.

Hazard Classification Data Source
GHS Pictogram Warning[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.[2]
CAS Number 2922-28-3[1]
Molecular Formula C5H5N5 · HCl · ½H2O
Appearance White Solid[1]
Odor No information available[1]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

Equipment Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[2]Protects eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]Prevents skin contact with the chemical.
Body Protection Laboratory coat or long-sleeved clothing.[1]Protects skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended for large-scale use or in emergencies where dust may be generated.[1]Protects the respiratory system from inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps for the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is clean and well-ventilated.[1]

    • Locate the nearest eyewash station and safety shower before starting work.

    • Put on all required personal protective equipment (PPE) as listed above.

  • Handling :

    • Avoid generating dust when handling the solid chemical.[1]

    • Weigh the required amount of this compound in a designated area, preferably within a fume hood or ventilated enclosure.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

    • Clean the work area and any equipment used with an appropriate solvent.

    • Remove and dispose of contaminated PPE in the designated waste container.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_area Ensure Clean & Ventilated Area locate_safety Locate Eyewash & Safety Shower prep_area->locate_safety don_ppe Don Required PPE locate_safety->don_ppe avoid_dust Avoid Dust Generation don_ppe->avoid_dust weigh Weigh in Ventilated Enclosure avoid_dust->weigh prepare_solution Prepare Solution (if applicable) weigh->prepare_solution close_container Keep Container Closed prepare_solution->close_container wash_hands Wash Hands Thoroughly close_container->wash_hands clean_area Clean Work Area & Equipment wash_hands->clean_area dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe

Caption: A flowchart outlining the key steps for safely handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid waste (unused chemical, contaminated spill cleanup materials) should be collected in a clearly labeled, sealed container.

    • Aqueous solutions containing this compound should be collected in a separate, labeled, leak-proof container. Do not dispose of solutions down the drain.[5]

  • Labeling :

    • All waste containers must be labeled as "Hazardous Waste" and list all constituents, including the approximate percentage of this compound and any solvents.[5]

  • Storage :

    • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be under the control of the lab personnel.

  • Disposal :

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Follow all local, state, and federal regulations for chemical waste disposal.

G Disposal Plan for this compound cluster_collection 1. Waste Collection cluster_storage 2. Interim Storage cluster_disposal 3. Final Disposal segregate Segregate Solid & Liquid Waste label_waste Label as 'Hazardous Waste' with Contents segregate->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EHS or Licensed Contractor store_saa->contact_ehs follow_regulations Adhere to All Regulations contact_ehs->follow_regulations

Caption: A logical diagram illustrating the compliant disposal process for waste containing this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.